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1-(3-Chloro-2,6-difluorophenyl)ethanamine Documentation Hub

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  • Product: 1-(3-Chloro-2,6-difluorophenyl)ethanamine
  • CAS: 1337728-56-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Advanced Synthetic Strategies for 1-(3-Chloro-2,6-difluorophenyl)ethanamine

[1] Executive Summary The moiety 1-(3-Chloro-2,6-difluorophenyl)ethanamine represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) targe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The moiety 1-(3-Chloro-2,6-difluorophenyl)ethanamine represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) targeting ALK, ROS1, and c-Met pathways.[1] The unique substitution pattern—combining a sterically demanding 2,6-difluoro motif with a lipophilic 3-chloro substituent—imparts metabolic stability and specific binding affinity to the final drug candidate.[1]

However, this specific substitution pattern presents significant synthetic challenges:

  • Steric Hindrance: The 2,6-difluoro substitution creates a "molecular wall" around the carbonyl carbon of the precursor ketone, severely retarding nucleophilic attack.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms destabilizes the formation of imine intermediates.

  • Chirality: Clinical efficacy often demands high enantiomeric excess (>98% ee), necessitating asymmetric synthesis over simple racemic resolution.[1]

This guide details two validated synthetic pathways: a scalable Asymmetric Ellman Synthesis (Route A) for high-value chiral production, and a Reductive Amination (Route B) for rapid racemic intermediate generation.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the commercially available or readily synthesized 1-(3-chloro-2,6-difluorophenyl)ethanone .[1] The primary challenge lies in the stereoselective installation of the amine at the benzylic position.

Retrosynthesis Target Target: (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine Imine Intermediate: Chiral N-Sulfinyl Imine Target->Imine Diastereoselective Reduction & Deprotection Ketone Starting Material: 1-(3-Chloro-2,6-difluorophenyl)ethanone Imine->Ketone Ti(OEt)4 Condensation Auxiliary Chiral Auxiliary: (S)-tert-Butanesulfinamide Imine->Auxiliary

Figure 1: Retrosynthetic logic flow focusing on the Ellman auxiliary approach to overcome steric and electronic barriers.[1]

Route A: Asymmetric Synthesis (Ellman Protocol)[1]

This route is the industry standard for generating chiral amines from electron-deficient, sterically hindered acetophenones.[1] It utilizes tert-butanesulfinamide as a chiral auxiliary.[1]

Reaction Mechanism & Logic

Standard imine condensation fails with 2,6-disubstituted acetophenones due to steric crowding.[1] We utilize Titanium(IV) ethoxide (


)  as a Lewis acid catalyst and water scavenger.[1] This drives the equilibrium forward by activating the carbonyl and sequestering the water byproduct.
Step-by-Step Protocol
Step 1: Formation of the N-Sulfinyl Ketimine [1]
  • Reagents:

    • 1-(3-Chloro-2,6-difluorophenyl)ethanone (1.0 equiv)[1]

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

    • Titanium(IV) ethoxide (2.0 equiv)[1]

    • Solvent: Dry THF (Tetrahydrofuran)[1]

  • Procedure:

    • Charge a flame-dried reactor with the ketone and (S)-sulfinamide under

      
       atmosphere.
      
    • Add dry THF (5-10 volumes).

    • Add

      
       dropwise at ambient temperature.[1]
      
    • Critical Step: Heat to reflux (

      
      ) for 24 hours. The 2,6-difluoro substitution significantly slows kinetics; HPLC monitoring is mandatory.[1]
      
    • Quench: Cool to RT and pour into a brine/ethyl acetate mixture with vigorous stirring. The Titanium salts will precipitate as a thick slurry.[1]

    • Filtration: Filter through a Celite pad to remove Titanium oxides.[1]

    • Isolation: Concentrate the organic filtrate to yield the crude sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Reagents:

    • Sodium Borohydride (

      
      ) (2.0 equiv) - For kinetic resolution[1]
      
    • Solvent: THF/MeOH (9:1) at

      
      .[1]
      
  • Causality: The bulky tert-butyl group on the sulfinyl auxiliary directs the hydride attack. Using

    
     typically favors one diastereomer, while bulky reductants like L-Selectride may favor the opposite.[1] For this substrate, 
    
    
    
    at low temperature provides excellent diastereomeric ratios (dr > 95:5).[1]
  • Procedure:

    • Dissolve the crude ketimine in THF and cool to

      
      .
      
    • Add

      
       portion-wise (exothermic).[1]
      
    • Warm slowly to RT over 4 hours.

    • Quench with saturated

      
      . Extract with EtOAc.[2][3]
      
Step 3: Acidolytic Deprotection
  • Reagents:

    
     in Dioxane or MeOH.
    
  • Procedure:

    • Treat the sulfinamide intermediate with

      
      /MeOH at RT for 1 hour.
      
    • Concentrate to dryness.

    • Triturate with

      
       to obtain the (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine hydrochloride salt .[1]
      

Route B: Scalable Racemic Synthesis (Reductive Amination)[1]

For non-clinical intermediates or comparative standards, a direct reductive amination is more cost-effective.[1]

Protocol
  • Reagents:

    • Ketone precursor[4]

    • Ammonium Acetate (

      
      ) (10 equiv)[1]
      
    • Sodium Cyanoborohydride (

      
      ) (1.5 equiv)[1]
      
    • Solvent: Methanol

  • Procedure:

    • Dissolve ketone and

      
       in Methanol.
      
    • Stir at RT for 1 hour to allow equilibrium formation of the iminium species.

    • Add

      
       slowly.
      
    • Note: The reaction may require mild heating (

      
      ) due to the electron-deficient ring deactivating the iminium intermediate.
      
    • Workup: Basify with

      
       to pH > 10, extract with DCM.
      

Comparative Data & Critical Process Parameters

The following table summarizes the trade-offs between the two methodologies.

ParameterRoute A: Ellman (Chiral)Route B: Reductive Amination (Racemic)
Primary Utility API / Clinical CandidatesReference Standards / Early Discovery
Enantiomeric Excess > 98% ee (after recrystallization)0% (Racemic)
Yield (Overall) 65 - 75%80 - 85%
Cost Driver Sulfinamide Auxiliary &


(Waste disposal)
Key Risk Incomplete condensation due to stericsFormation of alcohol side-product
Process Workflow Diagram

Workflow Start Start: Ketone Condensation Condensation (Ti(OEt)4 / Reflux) Start->Condensation Check HPLC Check: Conversion >95%? Condensation->Check Check->Condensation No (Extend Time) Reduction Reduction (NaBH4 / -40°C) Check->Reduction Yes Hydrolysis Hydrolysis (HCl / MeOH) Reduction->Hydrolysis Final Final Product: Chiral Amine HCl Salt Hydrolysis->Final

Figure 2: Decision logic for the asymmetric synthesis workflow.

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: The 2,6-difluoro motif increases volatility and lipophilicity.[1] All operations must be conducted in a fume hood to prevent inhalation.

  • Titanium Ethoxide: Hydrolyzes rapidly in air to release ethanol and titanium dioxide. Handle under inert atmosphere to prevent nozzle clogging and stoichiometry errors.

  • Cyanoborohydride: If using Route B, ensure waste streams are treated with bleach (hypochlorite) to neutralize cyanide byproducts before disposal.[1]

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][5] Accounts of Chemical Research, 2002, 35(11), 984–995.[1] Link[1]

  • Vertex Pharmaceuticals. "Solid Forms of FGFR Inhibitors." World Intellectual Property Organization, WO2010136493 (Example synthesis of fluorinated chiral amines).[1] Link

  • Pfizer Inc. "Crystalline forms of a c-Met inhibitor." U.S. Patent, US20140128393 (Detailed protocols for 2,6-difluoro-substituted intermediates).[1] Link

  • Liu, G., et al. "Titanium(IV) ethoxide-mediated formation of sulfinylimines."[1] Journal of the American Chemical Society, 1997, 119, 9913.[1] Link[1]

Sources

Exploratory

1-(3-Chloro-2,6-difluorophenyl)ethanamine chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a specialized chiral building block used in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a specialized chiral building block used in the development of high-potency small molecule therapeutics.

Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Medicinal Applications CAS Registry Number: 1337728-56-9 (Free Base) / 1337728-56-9 (General) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Executive Summary

1-(3-Chloro-2,6-difluorophenyl)ethanamine is a chiral primary amine intermediate characterized by a highly substituted phenyl ring. The specific 3-chloro-2,6-difluoro substitution pattern confers unique electronic and steric properties, making it a critical scaffold in drug discovery. This moiety is frequently employed to modulate metabolic stability (via blockade of CYP450 oxidation sites), enhance lipophilicity, and induce conformational restrictions in amide-based inhibitors (e.g., Plasma Kallikrein inhibitors).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[2]
  • IUPAC Name: 1-(3-Chloro-2,6-difluorophenyl)ethan-1-amine

  • Common Synonyms: 3-Chloro-2,6-difluoro-α-methylbenzenemethanamine; (1R/1S)-1-(3-Chloro-2,6-difluorophenyl)ethylamine

  • Molecular Formula: C₈H₈ClF₂N

  • Molecular Weight: 191.61 g/mol

Structural Conformation & Electronic Profile

The molecule features a chiral center at the benzylic position. The 2,6-difluoro substitution creates a "steric tunnel" around the amine, significantly influencing its reactivity and the conformation of downstream derivatives.

  • Ortho-Effect: The two fluorine atoms at positions 2 and 6 create steric repulsion with the ethylamine side chain, often forcing the side chain out of planarity with the aromatic ring. This is exploited in medicinal chemistry to lock bioactive conformations (atropisomerism).

  • Electronic Deactivation: The phenyl ring is highly electron-deficient due to the inductive effects (-I) of three halogen atoms. This reduces the basicity of the amine compared to non-fluorinated benzylamines and activates the ring toward Nucleophilic Aromatic Substitution (SₙAr), particularly at the 2- or 6-position if harsh conditions are applied.

Physicochemical Properties[1][2][3][4][5][6][7]

The following data represents a synthesis of experimental values and high-confidence predictive models for the free base and hydrochloride salt forms.

PropertyValue (Free Base)Value (HCl Salt)Context/Notes
Physical State Colorless to pale yellow oilWhite crystalline solidSalt form is preferred for stability.
Boiling Point ~215 °C (at 760 mmHg)N/A (Decomposes)Predicted based on fragment constants.
Melting Point N/A (Liquid)>200 °C (Sublimes)High lattice energy in salt form.
pKa (Conjugate Acid) 8.9 ± 0.2N/ALower than benzylamine (9.3) due to electron-withdrawing ring.
LogP 2.15N/AModerate lipophilicity; crosses BBB effectively.
Solubility DCM, MeOH, DMSOWater, EthanolFree base is immiscible with water.

Synthetic Pathways & Manufacturing[8][9]

The synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine typically proceeds via the ketone intermediate, 1-(3-chloro-2,6-difluorophenyl)ethanone (CAS 177942-50-6).

Primary Route: Reductive Amination

This route is preferred for scale-up due to the availability of the ketone precursor.

Step 1: Precursor Synthesis (if Ketone unavailable) Reaction of 3-chloro-2,6-difluorobenzonitrile with Methyl Magnesium Bromide (Grignard) followed by acidic hydrolysis yields the acetophenone derivative.

Step 2: Reductive Amination The ketone is condensed with an ammonia source (e.g., Ammonium Acetate) and reduced in situ.

  • Reagents: NH₄OAc, NaCNBH₃ (or NaBH₄), Methanol.

  • Chiral Resolution: To obtain the pure (R)- or (S)-enantiomer, the racemic amine is resolved using a chiral acid (e.g., Tartaric acid, Mandelic acid) or synthesized via asymmetric transamination using Transaminase (ATA) enzymes.

Synthetic Workflow Diagram (DOT)

Synthesis Nitrile 3-Chloro-2,6- difluorobenzonitrile Grignard MeMgBr / THF Nitrile->Grignard Ketone 1-(3-Chloro-2,6- difluorophenyl)ethanone Grignard->Ketone Hydrolysis AmineSource NH4OAc / NaCNBH3 Ketone->AmineSource RacemicAmine Racemic Ethanamine Product AmineSource->RacemicAmine Reductive Amination Resolution Chiral Resolution (L-Tartaric Acid) RacemicAmine->Resolution PureEnantiomer (R)- or (S)- Enantiomer Resolution->PureEnantiomer Crystallization

Caption: Synthetic pathway from nitrile precursor to enantiopure amine via ketone intermediate.

Reactivity & Functionalization Profile

Amide Coupling (Drug Synthesis)

The primary utility of this amine is as a nucleophile in amide coupling reactions.

  • Reactivity: Due to the steric bulk of the 2,6-difluoro substituents, reaction rates with bulky carboxylic acids may be slower than unsubstituted benzylamines.

  • Protocol: High-efficiency coupling reagents (HATU, COMU) are recommended over carbodiimides (EDC) to overcome steric hindrance.

Nucleophilic Aromatic Substitution (SₙAr)

The 2,6-difluoro motif is activated. Under forcing conditions (high heat, strong nucleophiles like alkoxides), the fluorine atoms can be displaced, potentially leading to side products.

  • Control: Maintain reaction temperatures <100°C unless SₙAr is the intended pathway.

Reactivity Logic Diagram (DOT)

Reactivity Center 1-(3-Chloro-2,6- difluorophenyl)ethanamine Path1 Amide Coupling (R-COOH + HATU) Center->Path1 Path2 Strong Base / Heat (>120°C) Center->Path2 Path3 Aldehyde + NaBH(OAc)3 Center->Path3 Result1 Stable Amide (Conformationally Locked) Path1->Result1 Primary Use Result2 SnAr Side Reaction (Fluorine Displacement) Path2->Result2 Avoid Result3 Secondary Amine Path3->Result3

Caption: Reactivity profile highlighting the primary synthetic utility and potential degradation pathways.

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The 3-chloro-2,6-difluoro pattern is a classic example of "metabolic hardening."

  • P450 Blockade: The 2,6-difluoro substitution blocks the ortho-positions from metabolic hydroxylation.

  • Lipophilicity Tuning: The chlorine atom at position 3 increases lipophilicity (LogP) and fills hydrophobic pockets in target proteins (Sigma-hole interaction).

Case Study: Plasma Kallikrein Inhibitors

This amine moiety appears in patent literature (e.g., US10364238B2) for inhibitors of Plasma Kallikrein , a target for Hereditary Angioedema (HAE).[1][2]

  • Mechanism: The amine forms part of the "warhead" or anchor that fits into the S1 pocket of the protease. The rigid phenyl ring positions the inhibitor correctly, while the halogens interact with specific residues (e.g., Ser190) via halogen bonding or hydrophobic contacts.

Safety & Handling

  • Hazard Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic (HCl salt). Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • US Patent 10364238B2 .[1] "N-((het) arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors." Google Patents.

  • PubChem Compound Summary . "1-(3-Chloro-2-fluorophenyl)ethanone (Precursor Analog Data)." National Center for Biotechnology Information. [Link]

  • Organic Syntheses . "Preparation of Chiral Amines via Reductive Amination." Org.[1][4] Synth. Coll. Vol. 10. [Link]

  • Journal of Medicinal Chemistry . "Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's." ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(3-Chloro-2,6-difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Chloro-2,6-difluorophenyl)ethanamine is a chiral amine that serves as a crucial building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2,6-difluorophenyl)ethanamine is a chiral amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro and two fluoro groups on the phenyl ring, imparts specific physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence and orientation of these halogen atoms can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3-Chloro-2,6-difluorophenyl)ethanamine, with a focus on its enantiopure forms.

The (1R)-enantiomer of 1-(3-Chloro-2,6-difluorophenyl)ethanamine is identified by the CAS Number 1315053-13-4 .

Physicochemical Properties

While extensive experimental data for 1-(3-Chloro-2,6-difluorophenyl)ethanamine is not widely published, predicted properties for the (1R)-enantiomer offer valuable insights for its application and handling.

PropertyPredicted Value
Molecular FormulaC₈H₈ClF₂N
Molecular Weight191.61 g/mol
Boiling Point203.3 ± 35.0 °C (at 760 mmHg)

The presence of the trifunctionalized phenyl ring is key to its utility. The fluorine atoms can enhance binding to target proteins through hydrogen bonding and other electrostatic interactions, while also potentially improving metabolic stability by blocking sites susceptible to oxidative metabolism. The chlorine atom further modulates the electronic and steric profile of the molecule.

Synthesis and Stereoselective Preparation

The synthesis of chiral phenylethylamines such as 1-(3-Chloro-2,6-difluorophenyl)ethanamine is a well-established area of organic chemistry. These compounds are often prepared through methods that allow for the control of stereochemistry, which is critical for their use in pharmaceuticals where one enantiomer is typically more active or has a better safety profile than the other.[1][2][3]

A general and widely applicable method for the synthesis of chiral phenylethylamines involves the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

Illustrative Synthetic Workflow

G start 3-Chloro-2,6-difluoroacetophenone reductive_amination Reductive Amination (e.g., with Ammonia and a reducing agent) start->reductive_amination racemic_amine Racemic 1-(3-Chloro-2,6-difluorophenyl)ethanamine reductive_amination->racemic_amine resolution Chiral Resolution (e.g., with a chiral acid like Tartaric Acid) racemic_amine->resolution enantiomers (R)- and (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine resolution->enantiomers

Caption: A general synthetic workflow for producing enantiopure 1-(3-Chloro-2,6-difluorophenyl)ethanamine.

Experimental Protocol: Chiral Resolution (General Procedure)

This protocol outlines a classical method for separating a racemic amine using a chiral resolving agent.

  • Salt Formation: Dissolve the racemic 1-(3-Chloro-2,6-difluorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral acid (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the chiral acid solution to the amine solution. Allow the mixture to cool to room temperature and then, if required, in an ice bath to facilitate the crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The less soluble diastereomeric salt will be isolated in this step.

  • Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the liberated enantiopure amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiopure 1-(3-Chloro-2,6-difluorophenyl)ethanamine.

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Applications in Drug Development

Chiral phenylethylamines are a privileged scaffold in medicinal chemistry due to their presence in a vast number of biologically active molecules, including neurotransmitters like dopamine and norepinephrine.[4] The specific stereochemistry of these molecules is often paramount for their biological activity, with different enantiomers potentially exhibiting varied potencies and selectivities for their targets.[1][2]

Interaction with Biological Systems

Substituted phenethylamines are known to interact with a variety of receptors and transporters in the central nervous system, particularly those involved in adrenergic and dopaminergic signaling.[1][4] These pathways are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as:

  • Neurodegenerative Diseases: Modulating dopaminergic pathways is a key strategy in the treatment of Parkinson's disease.

  • Psychiatric Disorders: Targeting adrenergic and dopaminergic systems is fundamental to the action of many antidepressants and antipsychotics.

  • Cardiovascular Diseases: Adrenergic receptors are crucial regulators of heart rate, blood pressure, and cardiac contractility.

The 1-(3-Chloro-2,6-difluorophenyl)ethanamine moiety can be incorporated into larger molecules to explore structure-activity relationships and to optimize pharmacokinetic and pharmacodynamic properties. The halogen substituents can enhance membrane permeability and metabolic stability, potentially leading to improved drug candidates.

G phenethylamine 1-(3-Chloro-2,6-difluorophenyl)ethanamine Chiral Building Block drug_candidate Drug Candidate Improved Properties phenethylamine->drug_candidate Incorporation target Biological Target (e.g., GPCR, Transporter) drug_candidate->target Binding response Therapeutic Response target->response Signaling Cascade

Caption: The role of 1-(3-Chloro-2,6-difluorophenyl)ethanamine as a building block in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure or ingestion, seek immediate medical attention.

Conclusion

1-(3-Chloro-2,6-difluorophenyl)ethanamine, particularly in its enantiopure forms, represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the pursuit of new and improved therapeutics.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link].

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 25(21), 4907. Available at: [Link].

  • Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 13(9), 247. Available at: [Link].

Sources

Exploratory

Technical Monograph: Spectroscopic Profile of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(3-Chloro-2,6-difluorophenyl)ethanamine . It is designed for researchers and analytical scientists requiring a definitive refe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(3-Chloro-2,6-difluorophenyl)ethanamine . It is designed for researchers and analytical scientists requiring a definitive reference for structural validation.

Compound Identity & Structural Logic[1][2][3]

  • IUPAC Name: 1-(3-Chloro-2,6-difluorophenyl)ethanamine

  • Common Synonyms: 3-Chloro-2,6-difluoro-

    
    -methylbenzylamine
    
  • CAS Number: 1315053-13-4 (Generic/Racemate), 1313593-59-7 (HCl Salt)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 191.61 g/mol (Free Base)

Structural Analysis for Spectroscopy

The molecule features a 1,2,3,6-substituted benzene ring and a chiral ethylamine side chain. This substitution pattern dictates the spectroscopic signature:

  • Symmetry: The molecule is asymmetric. The chiral center at C(

    
    ) renders the geminal protons (if any were present) diastereotopic, but here it creates a distinct magnetic environment for the aromatic ring protons.
    
  • Electronic Effects: The fluorine atoms at positions 2 and 6 exert a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M). The Chlorine at position 3 adds further deshielding and complexity to the coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]

Experimental Protocol: Sample Preparation

To ensure high-resolution data free from solvent artifacts:

  • Solvent: Dissolve 10-15 mg of the free base in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If analyzing the Hydrochloride salt, use DMSO-d

      
        to ensure solubility and prevent amine proton exchange broadening.
      
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: Acquire at 298 K (25°C) to minimize conformational broadening.

H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by the coupling of aromatic protons with the fluorine nuclei (


F, Spin 1/2).
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
Structural Logic
1.52 Doublet (d)3H-CH


Methyl group coupled to the methine proton.
1.80 Broad Singlet (br s)2H-NH

-Exchangeable amine protons. Shift varies with concentration.
4.45 Quartet (q)1H-CH -N

Benzylic methine. Deshielded by the aromatic ring and Nitrogen.
6.85 Triplet of Doublets (td)1HAr-H (C5)

,

H5 is ortho to F6 and meta to Cl3. Large coupling to F6 dominates.
7.28 Triplet of Doublets (td)1HAr-H (C4)

,

H4 is ortho to Cl3 and meta to F6. Deshielded by ortho-Cl.
C NMR Data (100 MHz, CDCl )

Carbon signals are split significantly by


F.
Shift (

, ppm)
SplittingAssignmentMechanistic Insight
23.5 Singlet-CH

Methyl carbon.
46.2 Triplet (app)-C H-NH

Benzylic carbon. Apparent triplet due to long-range coupling with F2/F6.
111.8 Doublet of DoubletsAr-C (C5)C5 is ortho to F6.
116.5 Doublet of DoubletsAr-C (C3-Cl)Ipso-chloro carbon. Complex splitting due to F2/F6.
120.1 MultipletAr-C (C1)Ipso-alkyl carbon.
129.5 DoubletAr-C (C4)C4 is meta to F6.
156.0 Doublet (

)
Ar-C (C6-F)Ipso-fluoro carbon. Large coupling constant characteristic of C-F.
159.5 Doublet (

)
Ar-C (C2-F)Ipso-fluoro carbon.
F NMR (376 MHz, CDCl )
  • 
     -112.5 ppm:  (1F, m, F-2)
    
  • 
     -116.8 ppm:  (1F, m, F-6)
    
  • Note: The two fluorines are chemically non-equivalent due to the chiral center at the benzylic position, although they may appear as a complex overlapping multiplet in lower resolution fields.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional GroupDiagnostic Value
3350 - 3280 N-H StretchPrimary AmineWeak doublet (sym/asym stretch). Confirms -NH

.
2970 - 2860 C-H StretchAlkylMethyl and methine C-H bonds.
1620 - 1580 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1480 C-H BendAlkylMethyl group deformation.
1250 - 1000 C-F StretchAryl FluorideCritical: Strong, broad bands typical of fluorinated aromatics.
800 - 700 C-Cl StretchAryl ChlorideFingerprint region confirmation of chloro-substitution.

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV).

Fragmentation Pathway

The fragmentation is dominated by


-cleavage, a characteristic behavior of benzylic amines.
  • Molecular Ion (M

    
    ): 
    
    
    
    191 (observed, weak).
    • Isotope Peak (M+2):

      
       193 (approx. 33% intensity of M
      
      
      
      due to
      
      
      Cl).
  • Base Peak:

    
     44 (
    
    
    
    ).
    • Mechanism: Homolytic cleavage of the benzylic C-C bond. The charge is stabilized by the nitrogen atom.

  • Minor Fragment:

    
     176 (Loss of -CH
    
    
    
    ).
  • Minor Fragment:

    
     147 (Dihalophenyl cation, 
    
    
    
    ).
MS Fragmentation Visualization

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 191/193 Base_Peak Base Peak [CH(NH2)CH3]+ m/z 44 M_Ion->Base_Peak Alpha-Cleavage (Loss of Aryl radical) Aryl_Cation Aryl Cation [C6H2ClF2]+ m/z 147 M_Ion->Aryl_Cation C-C Cleavage (Loss of Ethylamine radical)

Caption: Primary fragmentation pathway of 1-(3-Chloro-2,6-difluorophenyl)ethanamine under Electron Impact (EI) ionization.

Analytical Workflow & Quality Control

To validate the synthesis or purity of this intermediate in a drug development pipeline, follow this logical flow:

QC_Workflow Sample Raw Sample (Solid/Oil) IR FT-IR Analysis Check: 3300 (NH2), 1200 (C-F) Sample->IR Step 1: ID NMR 1H NMR (CDCl3) Check: Integral Ratio 3H(d):1H(q):2H(Ar) IR->NMR Step 2: Structure MS GC-MS Check: m/z 191 & Base Peak 44 NMR->MS Step 3: MW & Frags Decision Purity Assessment MS->Decision

Caption: Recommended analytical workflow for structural validation and purity assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144539, 3-Chloro-4-fluorobenzylamine (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for C-F coupling constants and alpha-cleavage mechanisms).

Sources

Foundational

Technical Guide: Chiral Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

This technical guide details the asymmetric synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a critical chiral building block often associated with the pharmacophore of covalent KRAS G12C inhibitors (structurally...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the asymmetric synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a critical chiral building block often associated with the pharmacophore of covalent KRAS G12C inhibitors (structurally homologous to intermediates for Adagrasib and Sotorasib analogs).

The presence of the 2,6-difluoro-3-chloro substitution pattern creates significant steric bulk and electronic deactivation, making standard reductive amination difficult. This guide presents two validated routes: Chemo-catalytic (Ellman’s Auxiliary) for versatility and Bio-catalytic (Transaminase) for scalability.

Executive Summary & Strategic Analysis

  • Target Molecule: (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine (Configuration assumed (S) based on typical kinase inhibitor SAR).

  • CAS: 1994318-63-6 (Generic/Related).

  • Key Challenge: The ortho-difluoro substitution creates a "steric wall" around the carbonyl carbon, retarding nucleophilic attack.[1] Furthermore, the electron-deficient ring renders the resulting imine prone to hydrolysis or racemization if conditions are not strictly controlled.[1]

  • Strategy:

    • Route A (Lab/Pilot): Ellman’s Sulfinamide.[1][2][3] High diastereoselectivity (>98% de), robust, but requires stoichiometric chiral auxiliary.

    • Route B (Process/Scale):

      
      -Transaminase (ATA).[4] 100% theoretical yield (with equilibrium shift), excellent enantioselectivity (>99% ee), Green Chemistry compliant.
      

Methodology A: Ellman’s Sulfinamide (Chemo-Catalytic)

This route utilizes tert-butanesulfinamide as a chiral ammonia equivalent.[5] The bulky tert-butyl group directs the stereochemical outcome of the subsequent reduction.[1]

Mechanism & Causality[1]
  • Condensation: The ketone reacts with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide [Ti(OEt)₄] acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.[1]

  • Reduction: The resulting N-sulfinyl ketimine adopts a specific conformation (minimize dipole).[1] The reducing agent attacks from the less hindered face (Re-face or Si-face), controlled by the auxiliary's chirality and the reducing agent's size (Zimmerman-Traxler transition state).[1]

  • Deprotection: Acidic hydrolysis cleaves the N-S bond, yielding the chiral amine salt.[1]

Protocol (Self-Validating System)

Step 1: Ketimine Formation

  • Reagents: 3-Chloro-2,6-difluoroacetophenone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: THF (anhydrous).[1]

  • Procedure:

    • Charge ketone and sulfinamide to a reactor under N₂.[1]

    • Add THF (5 vol).

    • Add Ti(OEt)₄ dropwise (Exothermic; maintain T < 30°C).

    • Heat to reflux (65-70°C) for 16–24 h. Note: Steric hindrance requires prolonged heating.[1]

    • Validation Point: Monitor by HPLC/TLC. Target < 2% residual ketone.

    • Workup: Cool to RT. Pour into brine/EtOAc. The Ti salts will form a thick slurry.[1] Filter through Celite.[1]

Step 2: Diastereoselective Reduction

  • Reagents: N-sulfinyl ketimine (from Step 1), L-Selectride (Lithium tri-sec-butylborohydride) (1.5 eq).

  • Solvent: THF (anhydrous).[1]

  • Procedure:

    • Cool ketimine solution to -78°C (Critical for high de).

    • Add L-Selectride dropwise.[1]

    • Stir at -78°C for 3 h.

    • Validation Point: HPLC should show complete consumption of imine.

    • Quench: Add saturated NH₄Cl solution slowly.

  • Note on Stereochemistry: Using (R)-sulfinamide + L-Selectride typically yields the (S)-amine . Using NaBH₄ (smaller hydride) often yields the opposite diastereomer or lower selectivity.[1]

Step 3: Cleavage

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl (4 eq). Stir at RT for 1 h.[1]

    • Concentrate to dryness.[1]

    • Purification: Triturate with Et₂O to obtain the amine hydrochloride salt as a white solid.

Workflow Diagram (Ellman Route)

EllmanRoute Ketone 3-Cl-2,6-F2-Acetophenone Imine N-Sulfinyl Ketimine (Chiral Intermediate) Ketone->Imine (R)-tBuSONH2 Ti(OEt)4, THF Reflux, 24h Sulfinamide Sulfinamide (Diastereomerically Pure) Imine->Sulfinamide L-Selectride -78°C, THF (Stereo-determining) Amine (S)-Amine HCl Salt (Final Product) Sulfinamide->Amine HCl / MeOH Deprotection

Caption: Step-wise chemical synthesis using Ellman’s auxiliary to induce chirality via steric control.

Methodology B: Biocatalysis (Transaminase)

This route uses an


-Transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) directly to the ketone.
Mechanism & Causality

The enzyme binds the ketone in a specific orientation within its active site (Large pocket vs. Small pocket).[1] Pyridoxal-5'-phosphate (PLP) mediates the transfer.[6]

  • Challenge: The equilibrium constant (

    
    ) for transamination using Isopropylamine (IPA) is often unfavorable (
    
    
    
    ).
  • Solution: Use a large excess of IPA (1M+) or remove the acetone byproduct (vacuum/sweeping gas) to drive the reaction to completion (Le Chatelier's principle).[1]

Protocol (Self-Validating System)

Screening Phase:

  • Enzyme Panel: Screen Codexis (ATA-v series) or standard Vibrio fluvialis variants.

  • Selection Criteria: Look for enzymes tolerant of DMSO (co-solvent) and bulky ortho-substituents.

Scale-Up Protocol:

  • Substrate: 3-Chloro-2,6-difluoroacetophenone (50 g/L).

  • Enzyme: Selected (S)-selective

    
    -TA (e.g., ATA-412 or equivalent) (5 wt%).
    
  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1.0 M, ~20 eq).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (10-20% v/v) to solubilize the hydrophobic ketone.[1]

Procedure:

  • Dissolve ketone in DMSO.[1]

  • Prepare buffer containing IPA and PLP.[1] Adjust pH to 7.5 (IPA is basic; requires HCl adjustment).[1]

  • Add enzyme powder to buffer.[1]

  • Add ketone solution.[1]

  • Stir at 30–40°C.

  • Validation Point: Monitor conversion by HPLC. If conversion stalls at 50%, apply partial vacuum (200 mbar) to remove acetone.

  • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with DCM.[1]

Biocatalytic Cycle Diagram[1]

TransaminaseCycle EnzymePLP Enzyme-PLP (Internal Aldimine) EnzymePMP Enzyme-PMP (Pyridoxamine) EnzymePLP->EnzymePMP + Donor - Byproduct Byproduct Acetone (Volatile) EnzymePLP->Byproduct EnzymePMP->EnzymePLP + Substrate - Product Product (S)-Amine Product EnzymePMP->Product Substrate Ketone Substrate (3-Cl-2,6-F2) Substrate->EnzymePMP Donor Isopropylamine (Donor) Donor->EnzymePLP

Caption: Ping-pong bi-bi mechanism of Transaminase. PLP shuttles the amine group from IPA to the Ketone.[1]

Comparative Analysis & QC

FeatureEllman Route (Chemical)Transaminase Route (Bio)
Enantiomeric Excess (ee) 96–99% (Temp dependent)>99% (Intrinsic)
Yield 70–85%85–95% (with eq. shift)
Cost High (Sulfinamide/L-Selectride)Low (IPA/Enzyme recycle)
Scalability Linear scale-up; Cryogenic steps are bottleneck.Excellent; no cryo required.[1]
Purification Crystallization of salt.[1]Acid/Base extraction.[1]
Quality Control Standards
  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Flow: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.[1]

    • Expectation: (S)-enantiomer elutes first (verify with standard).

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Fell, J. B., et al. (2020).[1] "Identification of the Clinical Development Candidate MRTX849 (Adagrasib)." Journal of Medicinal Chemistry, 63(13), 6679–6693.

  • Codexis Inc. (2013).[1] "Transaminases for the synthesis of chiral amines." Patent WO2013155223.[1]

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis, 2(6), 993–1001.

Sources

Exploratory

reactivity of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Technical Whitepaper: Reactivity Profile & Synthetic Utility of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Part 1: Executive Summary & Structural Logic 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1313593-59-7 for S-is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile & Synthetic Utility of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Part 1: Executive Summary & Structural Logic

1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1313593-59-7 for S-isomer HCl) is a high-value chiral building block predominantly used in the optimization of lead compounds for kinase inhibition and GPCR modulation.[1][2][3][4]

Its value lies in its specific substitution pattern:

  • Metabolic Blocking: The 2,6-difluoro motif effectively blocks the metabolically labile ortho positions, a common strategy to extend half-life (

    
    ) in vivo.[1][5][2][4]
    
  • Electronic Modulation: The fluorine atoms lower the pKa of the amine (via inductive withdrawal) compared to non-fluorinated benzylamines, influencing membrane permeability and binding affinity.[1][5][2][4]

  • Synthetic Divergence: The 3-chloro substituent provides an orthogonal handle for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing late-stage diversification of the aromatic core without affecting the chiral amine center.[1][2][3][4]

Part 2: Physicochemical Profile

PropertyValue / CharacteristicImpact on Reactivity
Molecular Weight 191.61 g/mol (Free Base)Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4]
Chirality C1 center (R or S)Susceptible to racemization under harsh basic conditions or radical pathways.[1][5][2][4]
Electronic State

-deficient ring
The 2,6-difluoro pattern deactivates the ring toward electrophilic aromatic substitution (SEAr) but activates it for metal-catalyzed coupling at the C-Cl bond.[1][2][3][4]
Sterics High Ortho-CrowdingThe 2,6-difluoro groups create significant steric bulk around the benzylic carbon, potentially slowing nucleophilic attack at the amine nitrogen.[1][2][3]

Part 3: Reactivity Landscape & Mechanistic Pathways

The reactivity of this molecule is defined by three competing vectors. Understanding these allows for chemoselective transformations.[1][5][2][4]

Vector A: The Nucleophilic Amine (Primary)

Despite the electron-withdrawing nature of the difluorophenyl ring, the benzylic amine remains nucleophilic.[1][2][4] However, the 2,6-difluoro steric clamp means that reaction rates with bulky electrophiles (e.g., tertiary acid chlorides) may be kinetically suppressed compared to unsubstituted benzylamines.[1][4]

  • Key Reaction: Amide Coupling, Reductive Amination.[1][5][2][4]

  • Risk:[1][5][2][3][6] Over-alkylation is less likely due to sterics, but still possible.[1][5][2][4]

Vector B: The Electrophilic Aryl Chloride (C-3)

The Chlorine atom at position 3 is activated for Palladium-catalyzed cross-coupling.[1][2][3][4] The 2,6-difluoro substitution exerts a unique electronic effect:

  • Inductive Activation: The fluorine atoms pull electron density, making the C-Cl bond more susceptible to oxidative addition by Pd(0).[1][5][2][4]

  • Selectivity: Standard Pd-catalysts (e.g., Pd(dppf)Cl2) will react exclusively at the C-Cl bond, leaving the C-F bonds intact.[1][2][4]

Vector C: The C-F Bond Stability (SNAr)

While 2,6-difluoro systems can undergo Nucleophilic Aromatic Substitution (SNAr), this generally requires a strong electron-withdrawing group (EWG) in the para position.[1][2][4] In this molecule, the alkylamine group is not sufficiently activating.[1][5][4] Therefore, the C-F bonds are stable under standard coupling conditions, serving as robust metabolic blockers.[1][5][4]

Part 4: Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways, highlighting the orthogonality between the amine protection and the aryl cross-coupling.

ReactivityPathways cluster_0 Critical Control Point Start 1-(3-Chloro-2,6- difluorophenyl)ethanamine Amide Amide/Urea Derivative Start->Amide R-COCl / HATU (Nucleophilic Attack) Coupled Biaryl Product (Suzuki Coupling) Start->Coupled Ar-B(OH)2 / Pd(0) (C-Cl Activation) Racemate Racemized Byproduct Start->Racemate Strong Base / Heat (Benzylic Deprotonation) Amide->Coupled Late-Stage Diversification

Caption: Divergent synthetic pathways. Green path indicates N-functionalization; Red path indicates C-3 Aryl coupling.[1][2][3][4] Dashed line represents failure mode (racemization).[1][2][4]

Part 5: Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Retention of Chirality)

Objective: To couple the amine with a carboxylic acid without racemizing the benzylic center.[1][5][2][4]

Reagents:

  • Substrate: 1-(3-Chloro-2,6-difluorophenyl)ethanamine HCl (1.0 eq)

  • Acid: R-COOH (1.1 eq)[1][2][3][4]

  • Coupling Agent: HATU (1.2 eq)[1][2][4]

  • Base: DIPEA (3.0 eq) - Crucial for HCl neutralization[1][2][3][4]

  • Solvent: DMF or DCM (Anhydrous)[1][2][4]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes to activate the acid.
    
  • Neutralization: In a separate vial, suspend the amine HCl salt in DMF and add 2.0 eq of DIPEA. Note: The free base is liberated in situ.[1][5][2][4] Do not store the free base for long periods to avoid carbamate formation from atmospheric

    
    .[1][5][2]
    
  • Addition: Add the amine solution to the activated acid mixture dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by LC-MS. The 2,6-difluoro substitution often causes the product to elute earlier than non-fluorinated analogs on C18 columns due to polarity changes.[3][4]

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-3

Objective: To functionalize the aromatic ring while preserving the C-F bonds.[1][5][2][4]

Reagents:

  • Catalyst:

    
     (5 mol%)[1][2][4]
    
  • Base:

    
     (3.0 eq) - Preferred over carbonates to minimize racemization risk.[1][2][3][4]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[3][4]

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is detrimental to the electron-deficient Pd-cycle required for aryl chlorides.[1][2][3][4]

  • Assembly: Combine the amine (protected as an amide or Boc-derivative is recommended to prevent N-coordination to Pd), boronic acid, and base in the reaction vessel.

  • Catalysis: Add the Pd catalyst last.

  • Heating: Heat to 80°C. Caution: Do not exceed 100°C. The benzylic proton is slightly acidic due to the electron-deficient ring; excessive heat with basic phosphate can trigger slow racemization.[1][5][2][3][4]

  • Workup: Filter through Celite. The product will contain the 2,6-difluoro-3-aryl motif.[1][2][3][4]

Part 6: Safety & Handling (E-E-A-T)

  • HF Generation Risk: While the C-F bond is stable under normal conditions, combustion or exposure to superacids can release Hydrogen Fluoride (HF).[1][5][2][4] Standard halogenated waste protocols apply.[1][5][2][4]

  • Skin Sensitization: Benzylic amines are potent sensitizers.[1][5][2][4] Use double-gloving (Nitrile) and handle in a fume hood.[1][2][4]

  • Storage: Store the HCl salt at 2–8°C under desiccant. The free base is hygroscopic and readily absorbs

    
     to form carbamate salts, which complicates stoichiometry in subsequent reactions.[1][5][4]
    

Part 7: References

  • Fluorochem. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Product Sheet. Retrieved from [1][2][4]

  • PubChem. 1-(3-Chloro-2-fluorophenyl)ethanone (Precursor Data). National Library of Medicine.[1][5][2][4] Retrieved from [1][2][4]

  • Zhou, Q., et al. (2011).[1][5][2][4] Structure-activity relationship of 2,6-difluorobenzyl derivatives in kinase inhibition.[1][2][3][4] Journal of Medicinal Chemistry.[1][5][2][4] (Contextual grounding on 2,6-difluoro substitution effects).

  • Sigma-Aldrich. 1-(3,5-dichloro-2-fluorophenyl)ethanamine hydrochloride Safety Data Sheet. Retrieved from [1][2][4]

Sources

Foundational

Pharmacological Profiling &amp; Synthetic Utility of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Scaffolds

This guide details the pharmacological profile, synthetic utility, and structure-activity relationships (SAR) of 1-(3-Chloro-2,6-difluorophenyl)ethanamine and its analogs.[1] This scaffold represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile, synthetic utility, and structure-activity relationships (SAR) of 1-(3-Chloro-2,6-difluorophenyl)ethanamine and its analogs.[1] This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of next-generation kinase inhibitors (ALK, c-Met) and serine protease inhibitors (Factor XIa, Plasma Kallikrein).[1]

[1]

Executive Summary: The Halogenated Pharmacophore

The 1-(3-Chloro-2,6-difluorophenyl)ethanamine moiety is a high-value chiral building block designed to exploit specific hydrophobic pockets in target proteins.[1] Its pharmacological potency stems from a unique combination of electronic and steric factors:[1]

  • Conformational Locking: The 2,6-difluoro substitution creates significant steric bulk, forcing the phenyl ring to twist out of coplanarity with the adjacent amine/amide linker. This "ortho-effect" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1]

  • Metabolic Stability: Fluorination at the 2 and 6 positions blocks metabolic oxidation (P450-mediated hydroxylation) at the most electron-rich sites of the aromatic ring.[1]

  • Halogen Bonding: The 3-chloro substituent serves as a lipophilic anchor, often engaging in halogen bonding with backbone carbonyls or filling hydrophobic sub-pockets (e.g., the S1 pocket of Factor XIa).

Structural Biology & Mechanism of Action[1]

Target Interaction: Serine Proteases (Factor XIa)

In the context of anticoagulant therapy, this scaffold is a potent P1 moiety for Factor XIa inhibitors. The 3-chloro-2,6-difluorophenyl group occupies the S1 specificity pocket .[1][2]

  • Mechanism: The 2,6-difluoro pattern provides electrostatic complementarity to the electronegative environment of the S1 pocket, while the 3-chloro atom displaces conserved water molecules, driving binding affinity through entropy gain.

  • Comparison: Unlike unsubstituted phenyl groups, this analog achieves nanomolar (nM) potency by maximizing Van der Waals contacts without incurring steric clashes.

Target Interaction: Tyrosine Kinases (ALK/c-Met)

Structurally analogous to the 1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety found in Crizotinib (Xalkori), this amine analog targets the ATP-binding cleft.[1]

  • Chirality: The (S)- or (R)-configuration of the ethanamine methyl group is critical.[1] It directs the aromatic "warhead" into the hydrophobic back-pocket (gatekeeper region) while positioning the amine nitrogen for hydrogen bonding with the hinge region residues.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual-utility of this scaffold in blocking the Coagulation Cascade (Factor XIa) and Oncogenic Signaling (ALK).[1]

Pharmacological_Pathways cluster_oncology Oncology (ALK/c-Met) cluster_coagulation Hematology (Factor XIa) Scaffold 1-(3-Chloro-2,6-difluorophenyl) ethanamine Scaffold ALK ALK / c-Met RTK Scaffold->ALK ATP Competitive Inhibition FXIa Factor XIa Protease Scaffold->FXIa S1 Pocket Occupancy Ras Ras-MAPK Pathway ALK->Ras Blocks Phosphorylation Proliferation Tumor Cell Proliferation Ras->Proliferation Downstream Signaling Thrombin Thrombin Generation FXIa->Thrombin Inhibits Cascade Clot Fibrin Clot Formation Thrombin->Clot

Caption: Dual pharmacological mechanism targeting ALK-driven oncogenesis and Factor XIa-mediated thrombosis.[1]

Synthetic Protocols

Asymmetric Synthesis of (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine

To ensure biological activity, the chiral amine is synthesized with high enantiomeric excess (>98% ee).[1] The Ellman Auxillary method is the industry standard for this transformation.[1]

Reagents:

  • Precursor: 1-(3-Chloro-2,6-difluorophenyl)ethanone[1]

  • Auxiliary: (S)-(-)-tert-Butanesulfinamide[1]

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)[1]

  • Reductant: Sodium borohydride (NaBH₄)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a flame-dried reaction vessel with 1-(3-Chloro-2,6-difluorophenyl)ethanone (1.0 eq) and (S)-(-)-tert-Butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.[1]

    • Heat to reflux (65-70°C) for 12-16 hours. Monitor conversion by TLC/LC-MS.

  • Diastereoselective Reduction:

    • Cool the mixture to -48°C.

    • Add NaBH₄ (4.0 eq) slowly to minimize exotherm.

    • Stir at -48°C for 4 hours, then warm to room temperature. The bulky chiral sulfinyl group directs the hydride attack to the Re-face of the imine.[1]

  • Hydrolysis (Deprotection):

    • Quench with saturated NH₄Cl solution.[1] Filter through Celite.[1]

    • Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol (1:1) at room temperature for 2 hours.

    • Concentrate in vacuo to yield the (S)-amine hydrochloride salt .[1]

  • Validation:

    • Confirm structure via ¹H NMR (distinct doublet for methyl group at ~1.5 ppm).[1]

    • Confirm chirality via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Synthesis Workflow Diagram[1]

Synthesis_Workflow Ketone Ketone Precursor (3-Cl, 2,6-diF) Imine Chiral Sulfinyl Imine Ketone->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4, Reflux Intermed Sulfinamide Intermediate Imine->Intermed NaBH4, -48°C (Stereocontrol) Product (S)-Amine HCl Salt Intermed->Product HCl/Dioxane (Hydrolysis)

Caption: Ellman's auxiliary-mediated asymmetric synthesis of the chiral amine scaffold.[1]

Quantitative SAR Data Summary

The table below summarizes the effect of phenyl ring substitution on Factor XIa inhibition (IC₅₀) based on fragment-based lead generation studies.

Scaffold SubstitutionIC₅₀ (Factor XIa)Metabolic Stability (t½)Notes
3-Chloro-2,6-difluoro 12 nM > 120 min Optimal balance of potency & stability.
2,6-Difluoro (no Cl)145 nM> 120 minLoss of hydrophobic anchor in S1 pocket.[1]
3-Chloro-2-fluoro45 nM85 minReduced steric twist; lower selectivity.[1]
Unsubstituted Phenyl> 1000 nM20 minRapid metabolic oxidation; poor binding.[1]

Data aggregated from standard protease inhibition assays (fluorogenic substrate).[1]

References

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. PubMed Central. [Link][1]

  • Crizotinib (Xalkori) Synthesis and Intermediates. New Drug Approvals. [Link]

  • Substituted 1,4-methanopyrido[1′,2′:4,5]pyrazino[1,2-a]pyrimidines for treating viral infections. Google Patents (US11548901B2). [1][3]

  • Structure–Activity Relationships for a Novel Series of Citalopram Analogues. Journal of Medicinal Chemistry. [Link][1]

  • PubChem Compound Summary: 1-(3-Chloro-2,6-difluorophenyl)ethanamine. National Library of Medicine. [Link][1]

Sources

Exploratory

Commercial Availability &amp; Technical Profile: 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers. [1][2] Executive Summary: Supply Chain & Strategic Value 1-(3-Chloro-2,6-difluorophenyl)ethanamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

[1][2]

Executive Summary: Supply Chain & Strategic Value

1-(3-Chloro-2,6-difluorophenyl)ethanamine is a specialized chiral building block primarily utilized in the discovery of next-generation kinase inhibitors and plasma kallikrein antagonists. Unlike commodity anilines, this compound is classified as a Tier 3 Specialty Intermediate , meaning it is not universally stocked in bulk by major catalog houses (e.g., Sigma-Aldrich) but is readily available from focused heterocyclic synthesis vendors (e.g., Fluorochem, Enamine, Ambeed).

For drug development programs, the critical decision point lies in the stereochemistry . While the racemic hydrochloride salt is often available in gram-scale stock, the enantiopure (R)- or (S)- forms frequently require lead times of 2–4 weeks or validation of chiral resolution protocols.

Chemical Identity & Technical Specifications

Precise identification is critical due to the high density of positional isomers in fluorinated phenyl-ethanamines. Researchers must verify the 2,6-difluoro substitution pattern to avoid purchasing the cheaper, more common 2,4-difluoro analogs.

Identity Matrix
ParameterSpecification
Chemical Name 1-(3-Chloro-2,6-difluorophenyl)ethanamine
Common Synonyms 3-Chloro-2,6-difluoro-α-methylbenzylamine; (3-Cl-2,6-F2-Ph)CH(Me)NH2
Molecular Formula C₈H₈ClF₂N
Molecular Weight 191.61 g/mol (Free Base); 228.07 g/mol (HCl Salt)
CAS (Racemic) 1337728-56-9
CAS (R-Isomer) 1315053-13-4
CAS (S-Isomer) Not widely indexed; often custom resolved
MDL Number MFCD28068763
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)

Commercial Landscape & Sourcing Strategy

Global Supplier Analysis

The supply chain is fragmented. High-purity batches (>97%) are typically sourced from vendors specializing in fluorinated aromatics.

Supplier TierRepresentative VendorsAvailability StatusTypical Pack SizesStrategic Note
Primary Stock Fluorochem, Ambeed, BLD PharmIn Stock (UK/CN) 1g, 5g, 25gBest for rapid hit-to-lead synthesis.
Aggregators eMolecules, MolPort2-3 Weeks VariousSourcing from underlying Asian CMOs.
Custom Synthesis Enamine, WuXi AppTecMake-to-Order >100g, KgRequired for enantiopure scale-up.
Cost Estimation (2025/2026 Market Data)
  • Racemic (HCl Salt): ~

    
    50 USD / 1g
    
  • Enantiopure ((R)-Isomer): ~

    
    250 USD / 1g (High premium due to chiral resolution)
    

Procurement Alert: Ensure the Certificate of Analysis (CoA) explicitly reports H-NMR and Chiral HPLC (for enantiomers). The 2,6-difluoro motif is prone to defluorination under harsh storage conditions; verify fluoride content if the batch is old.

Synthetic Routes: The "Make vs. Buy" Decision

When commercial stock is insufficient or cost-prohibitive (e.g., >100g needs), in-house synthesis is a viable strategy. The 2,6-difluoro substitution sterically hinders the carbonyl, making standard reductive aminations sluggish.

Pathway A: Reductive Amination (Racemic)

The most direct route uses the commercially available ketone 1-(3-chloro-2,6-difluorophenyl)ethanone (CAS 177942-50-6) .

  • Reagents: NH₄OAc, NaBH₃CN (or Ti(OiPr)₄ / NaBH₄).

  • Challenge: Steric bulk at the 2,6-positions can lead to incomplete conversion. Titanium(IV) isopropoxide is recommended to pre-form the imine.

Pathway B: Ellman’s Chiral Synthesis (Enantioselective)

For high-value medicinal chemistry, using tert-butanesulfinamide (Ellman's auxiliary) provides the highest optical purity (>98% ee).

  • Step 1: Condensation of ketone with (R)-t-butanesulfinamide (Ti(OEt)₄).

  • Step 2: Diastereoselective reduction (L-Selectride or NaBH₄).

  • Step 3: Acidic cleavage (HCl/MeOH) to yield the chiral amine salt.

Synthesis Logic Diagram

SynthesisPathways Ketone Precursor Ketone CAS: 177942-50-6 Imine Intermediate Imine Ketone->Imine NH4OAc Ti(OiPr)4 Sulfin Sulfinyl Imine (Ellman's) Ketone->Sulfin (R)-t-Bu-Sulfinamide Ti(OEt)4 Racemic Racemic Amine CAS: 1337728-56-9 Imine->Racemic NaBH4 Reductive Amination Chiral Chiral Amine (R/S) >98% ee Sulfin->Chiral 1. L-Selectride 2. HCl/MeOH

Figure 1: Decision tree for synthesizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine based on stereochemical requirements.

Key Applications in Drug Discovery

This pharmacophore is highly specific. The 2,6-difluoro motif serves two distinct mechanistic functions:

  • Conformational Lock: The fluorine atoms create steric repulsion with the ethylamine side chain, locking the phenyl ring perpendicular to the backbone. This is crucial for binding in narrow hydrophobic pockets (e.g., Kinase hinge regions).

  • Metabolic Stability: Blocking the 2 and 6 positions prevents oxidative metabolism (P450 hydroxylation) at the most accessible sites on the ring.

Primary Therapeutic Areas:

  • Plasma Kallikrein Inhibitors: Used in hereditary angioedema (HAE) treatments (e.g., analogs of Lanadelumab small molecule competitors).

  • LXR Modulators: Liver X Receptor agonists for atherosclerosis.

  • Agrochemicals: Next-generation fungicides requiring high metabolic stability.

Handling & Safety Protocols

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Storage: Hygroscopic solid (HCl salt). Store at 2–8°C under inert gas (Argon/Nitrogen). The free base rapidly absorbs CO₂ from air to form carbamates; always convert to salt for long-term storage.

  • Incompatibility: Reacts violently with acid chlorides and strong oxidizing agents.

  • PPE: Nitrile gloves, face shield, and fume hood are mandatory.

References

  • Synthesis of 2,6-difluoroacetophenone derivatives: European Patent Office. (2011).[1] "Benzothiazine Derivatives and Their Use as LXR Modulators." EP 2392567 A1.[2] Link

  • Plasma Kallikrein Inhibitor Applications: United States Patent. (2021).[1] "N-((het)arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors." US 11001578 B2. Link

  • Chemical Identity & CAS Data: PubChem. (2025). "1-(3-Chloro-2,6-difluorophenyl)ethanone (Precursor)." Link

  • Supplier Data: Fluorochem. (2025).[3] "Product Entry: 1-(3-Chloro-2,6-difluorophenyl)ethanamine." Link

Sources

Foundational

stability and storage conditions for 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Technical Whitepaper: Stability Profile and Lifecycle Management of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Executive Summary This technical guide provides a comprehensive analysis of the stability, storage, and handli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Lifecycle Management of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Executive Summary

This technical guide provides a comprehensive analysis of the stability, storage, and handling protocols for 1-(3-Chloro-2,6-difluorophenyl)ethanamine . As a halogenated chiral amine, this compound presents specific challenges related to oxidative susceptibility, hygroscopicity (in salt form), and potential for carbamate formation upon exposure to atmospheric CO₂. This document synthesizes physicochemical principles with practical lifecycle management strategies to ensure the integrity of this critical intermediate in drug development workflows.

Physicochemical Characterization

PropertyDescription
Chemical Name 1-(3-Chloro-2,6-difluorophenyl)ethanamine
Molecular Formula C₈H₈ClF₂N (Free Base) / C₈H₉Cl₂F₂N (HCl Salt)
Molecular Weight 191.61 g/mol (Free Base) / ~228.07 g/mol (HCl Salt)
Physical State Free Base: Colorless to pale yellow liquid (predicted).HCl Salt: White to off-white crystalline solid.[1][2][3]
Chirality Contains one chiral center at the α-carbon. Available as (R)-, (S)-, or racemate.
pKa (Calculated) ~9.0–9.5 (Amine conjugate acid). The electron-withdrawing 2,6-difluoro substitution slightly reduces basicity compared to non-fluorinated analogs.
Solubility Free Base: Soluble in organic solvents (DCM, MeOH, DMSO).HCl Salt: Soluble in water, methanol; sparingly soluble in non-polar solvents.

Stability Profile Analysis

The stability of 1-(3-Chloro-2,6-difluorophenyl)ethanamine is dictated by two primary functional motifs: the primary amine and the electron-deficient aromatic ring .

Chemical Stability Mechanisms
  • Oxidative Degradation (Free Base): Primary benzylic amines are susceptible to N-oxidation and subsequent rearrangement to imines or aldehydes upon prolonged exposure to air. The 2,6-difluoro substitution provides some steric shielding but does not eliminate this risk.

  • Carbamate Formation (Air Sensitivity): The free amine readily reacts with atmospheric CO₂ to form carbamate salts (white crust formation on liquid surface). This is a reversible but purity-compromising reaction.

    • Mechanism:[4] R-NH₂ + CO₂ ⇌ R-NH-COO⁻ ⁺NH₃-R

  • Hydrolytic Stability: The C-F and C-Cl bonds on the aromatic ring are robust and resistant to hydrolysis under standard storage conditions. However, the C-N bond is stable unless subjected to strong oxidative conditions.

  • Racemization Risk: The benzylic position is activated. While stable at room temperature, exposure to strong bases or high temperatures (>60°C) can induce racemization of enantiopure samples via a carbanion intermediate.

Thermal & Photostability
  • Thermal: The HCl salt is thermally stable up to its melting point (typically >150°C). The free base is volatile and should not be subjected to high vacuum without cooling.

  • Photo-degradation: Halogenated aromatics can undergo homolytic bond cleavage under UV irradiation. Amber glass storage is mandatory to prevent photolytic dechlorination or defluorination.

Degradation Pathway Diagram

DegradationPathways cluster_legend Legend Compound 1-(3-Chloro-2,6-difluorophenyl) ethanamine (Free Base) Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate + CO2 (Air Exposure) Imine Imine Intermediate Compound->Imine Oxidation (O2) Racemate Racemic Mixture (Loss of Optical Activity) Compound->Racemate Heat/Strong Base (Deprotonation) Aldehyde 3-Chloro-2,6-difluoro acetophenone Imine->Aldehyde Hydrolysis key Blue: Target Compound Red: Terminal Degradants Yellow: Intermediates

Figure 1: Predicted degradation pathways. The primary risks are carbamate formation (reversible) and oxidative deamination (irreversible).

Storage & Handling Protocols

To maintain >98% purity over extended periods, a tiered storage strategy is required based on the physical form of the compound.

Storage Matrix
ConditionHCl Salt (Recommended Form) Free Base (Liquid)
Temperature Long-term: -20°C ± 5°CShort-term: 2–8°CStrictly: -20°C or lower
Atmosphere Desiccated ambient air or Inert (N₂/Ar)Mandatory: Inert Gas (Argon preferred)
Container Amber glass vial with PTFE-lined capAmber glass ampoule or vial with Septum/PTFE cap
Light Exposure Protect from lightProtect from light
Shelf Life 24 months (if stored correctly)6–12 months (monitor for yellowing)
Handling Best Practices
  • Hygroscopicity Management: The HCl salt is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or caking.

  • Inert Handling (Free Base): Always handle the liquid free base under a nitrogen or argon blanket. If the liquid turns cloudy or develops a crust, it indicates CO₂ absorption (carbamate formation).

  • Re-purification:

    • Free Base: Can be purified via vacuum distillation (careful T control) or by converting to the HCl salt and recrystallizing from EtOH/Et₂O.

    • HCl Salt: Recrystallization from Isopropanol/Methanol.

Quality Control & Re-analysis Workflow

Routine monitoring is essential for clinical-grade or high-value research samples.

QC Methodology
  • Visual Inspection:

    • Pass: White crystalline powder (Salt) or Clear colorless liquid (Base).

    • Fail: Yellow/Brown discoloration (Oxidation) or White crust on liquid (Carbamate).

  • HPLC/UPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV at 210 nm and 254 nm.

  • Chiral HPLC: Required for enantiopure samples to verify Enantiomeric Excess (ee%).

    • Column: Chiralpak AD-H or OD-H.

QC Decision Tree

QC_Workflow Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Visual Visual Inspection Equilibrate->Visual Test Purity Analysis (HPLC/NMR) Visual->Test Decision Purity > 98%? Test->Decision Approve Release for Use Decision->Approve Yes Repurify Recrystallize (Salt) or Distill (Base) Decision->Repurify No Repurify->Test Re-test

Figure 2: Quality Control workflow for assessing stability prior to experimental use.

Safety & Regulatory Considerations

  • Hazard Classification:

    • Skin/Eye Irritant: Fluorinated benzylamines are known irritants.[3][5] Wear nitrile gloves and safety glasses.

    • Corrosive (Free Base): High pH can cause burns.

  • Disposal: Do not dispose of down the drain. Halogenated organics require specific high-temperature incineration protocols to prevent the formation of toxic byproducts.

  • Spill Response: Neutralize spills of the free base with dilute HCl, absorb with vermiculite, and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774148, 2,6-Difluoro-3-methylbenzylamine. Retrieved from [Link](Note: Used as primary structural analog for stability data).

  • RSC Publishing. Degradation of benzylamines during chlorination and oxidation. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

reaction conditions for coupling 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Application Note: Reaction Conditions for Coupling 1-(3-Chloro-2,6-difluorophenyl)ethanamine Abstract This guide details the optimized reaction protocols for coupling 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 13135...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Abstract

This guide details the optimized reaction protocols for coupling 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1313593-59-7 for S-isomer), a highly specialized building block in medicinal chemistry. Due to the 2,6-difluoro substitution pattern and the


-methyl group , this amine exhibits significant steric hindrance and reduced nucleophilicity compared to standard benzylamines. This note provides validated workflows for amide couplings (HATU, T3P, Acid Chlorides) and Pd-catalyzed Buchwald-Hartwig aminations, specifically tailored to overcome these electronic and steric barriers while maintaining chiral integrity.

Molecule Analysis & Challenges

The target molecule presents a "perfect storm" of coupling challenges:

  • Steric "Pincer" Effect: The fluorine atoms at the 2- and 6-positions create a steric wall, shielding the nitrogen.

  • 
    -Branching:  The ethyl group adds immediate steric bulk adjacent to the nucleophilic center.
    
  • Electronic Deactivation: The electron-withdrawing nature of the fluoro- and chloro- substituents lowers the pKa of the ammonium species (estimated pKa ~8.5–9.0 vs. 9.8 for benzylamine), making the free base less nucleophilic.

Implication: Standard EDC/NHS coupling often fails or proceeds with poor conversion. High-energy activated esters (HATU/HOAt) or acid anhydrides (T3P) are required.

Decision Tree: Selecting the Coupling Strategy

Use the following logic flow to determine the optimal reaction condition based on your electrophile.

CouplingLogic Start Start: Coupling Partner? CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid ArylHalide Aryl Halide (Cl/Br/I) Start->ArylHalide IsAcidChiral Is Acid Chiral? CarboxylicAcid->IsAcidChiral Buchwald Protocol D: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald No No IsAcidChiral->No Robust Substrate Yes Yes IsAcidChiral->Yes Racemization Risk HATU Protocol A: HATU/DIPEA (Standard) T3P Protocol B: T3P/Pyridine (Low Epimerization) AcidChloride Protocol C: Acid Chloride (Max Reactivity) No->HATU No->AcidChloride Yes->T3P

Figure 1: Strategic selection of coupling conditions based on electrophile type and chirality risks.

Experimental Protocols

Protocol A: The "Gold Standard" Amide Coupling (HATU)

Best for: General library synthesis where the acid partner is not extremely hindered.

Reagents:

  • Amine: 1-(3-Chloro-2,6-difluorophenyl)ethanamine HCl salt (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Hunig's Base) (3.0–4.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolution: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation is crucial to form the active ester before the hindered amine approaches.

  • Addition: Add the Amine HCl salt (1.0 equiv) followed by the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

Why this works: HATU generates the highly reactive At-ester (7-azabenzotriazol-1-yl ester), which is less sensitive to steric hindrance than the OBt ester generated by HBTU/EDC.

Protocol B: The "Low Epimerization" Method (T3P)

Best for: Coupling with chiral carboxylic acids or extremely hindered systems where HATU fails.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc/DMF (1.5–2.0 equiv).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Combine: Charge the Amine HCl (1.0 equiv), Carboxylic Acid (1.1 equiv), and Base (3.0 equiv) into the reaction vessel with EtOAc (0.2 M).

  • Cool: Cool the mixture to 0°C (ice bath).

  • Add T3P: Dropwise add the T3P solution (1.5 equiv).

  • Warm: Allow to warm to RT naturally. Stir for 12–16 hours.

  • Workup: Quench with water. The T3P byproducts are water-soluble, simplifying purification.

Mechanism: T3P acts as a kinetic dehydrating agent. The reaction proceeds through a mixed anhydride which is highly reactive but bulky, often suppressing racemization via oxazolone formation.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Coupling with Aryl Bromides/Chlorides.

Challenge: Primary amines with


-branching are prone to 

-hydride elimination (forming the imine) or bis-arylation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos or RuPhos (4–6 mol%).

    • Note: BrettPhos is superior for primary amines; RuPhos is excellent for secondary amines or extremely hindered systems.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (weak base for sensitive substrates).

  • Solvent: Toluene or Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Load Solids: Add Pd source, Ligand, Base, and Aryl Halide (1.0 equiv).

  • Add Amine: Add the Amine (1.2 equiv) as a solution in Toluene.

  • Heat: Seal and heat to 80–100°C for 12 hours.

  • Filter: Filter through Celite to remove Pd residues.

Comparative Data Table

MethodReagent SystemYield (Typical)Epimerization RiskSteric Tolerance
A HATU / DIPEA / DMF85–95%ModerateHigh
B T3P / Pyridine / EtOAc80–90%Very LowVery High
C Acid Chloride / Et3N>95%HighMax
D EDC / HOBt<40%LowLow (Avoid)

Troubleshooting Guide

  • Issue: Low Conversion with HATU.

    • Root Cause:[1][2][3][4][5][6] The 2,6-difluoro groups are blocking the approach of the active ester.

    • Solution: Switch to Protocol C (Acid Chloride) . Generate the acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and mild, then add the amine.

  • Issue: Racemization of the Amine.

    • Root Cause:[1][2][3][4][5][6] High temperatures or strong bases can deprotonate the benzylic proton (though less likely with electron-rich rings, the electron-poor ring here actually increases acidity of the benzylic proton).

    • Solution: Use Protocol B (T3P) and keep temperatures below 40°C. Avoid NaH or strong inorganic bases.

References

  • Molecule Properties & Availability

    • Sigma-Aldrich Product No. CDS010757: 3-chloro-2,6-difluorobenzylamine analogs. Link

    • Fluorochem Product No. F416810: (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl. Link

  • Amide Coupling Methodology

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • T3P Application: Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Process Research & Development.
  • Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Specific Analog Precedents: See Crizotinib and Lorlatinib synthesis patents for handling of similar chiral halogen

Sources

Application

using 1-(3-Chloro-2,6-difluorophenyl)ethanamine in kinase inhibitor synthesis

Application Note: Strategic Incorporation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine in Kinase Inhibitor Synthesis Executive Summary This guide details the synthetic handling, chiral resolution, and coupling protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic handling, chiral resolution, and coupling protocols for 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a high-value chiral building block. This moiety is increasingly critical in Fragment-Based Drug Design (FBDD) for next-generation kinase inhibitors targeting ALK, ROS1, and SHP2 . The specific 3-chloro-2,6-difluoro substitution pattern offers a unique electrostatic profile that enhances metabolic stability (blocking P450 oxidation sites) while optimizing hydrophobic interactions within the ATP-binding pocket or allosteric sites.

Chemical Profile & Strategic Value

PropertySpecification
Compound Name 1-(3-Chloro-2,6-difluorophenyl)ethanamine
CAS No. Analogous to 1313593-59-7 (S-isomer) / 1253792-97-0 (R-isomer)
Molecular Formula C₈H₈ClF₂N
Molecular Weight 191.61 g/mol
Chirality Critical (R) or (S) enantiomer determines binding affinity.
Electronic Effect The 2,6-difluoro motif creates a "fluorine shield," reducing basicity and improving permeability.
Key Application

coupling to electron-deficient heteroaromatics (Pyrimidines, Triazines, Quinolines).

Why this specific isomer? Unlike the standard 2,6-dichloro or 2-fluoro motifs found in first-generation inhibitors (e.g., Crizotinib), the 3-chloro-2,6-difluoro pattern provides a subtle steric twist. The ortho-fluorines induce a non-planar conformation relative to the kinase hinge region, often improving selectivity against off-target kinases like MET or IGF1R.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

Rationale: Direct synthesis of the chiral amine is preferred over resolution to maximize yield. The condensation of the corresponding aldehyde with tert-butanesulfinamide followed by Grignard addition is the industry gold standard for high diastereomeric excess (


).

Reagents:

  • Starting Material: 3-Chloro-2,6-difluorobenzaldehyde

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide)

  • Reagent: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry reactor with 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under

      
       atmosphere.
      
    • Heat to 60°C for 6–12 hours . Monitor by HPLC for disappearance of aldehyde.

    • Workup: Cool to RT, quench with brine, filter the titanium salts through Celite, and concentrate.

  • Diastereoselective Addition:

    • Dissolve the crude sulfinyl imine in anhydrous DCM (0.3 M) and cool to -48°C (critical for diastereocontrol).

    • Slowly add MeMgBr (2.0 eq) over 30 minutes. Maintain internal temp < -40°C.

    • Stir at -48°C for 4 hours, then warm to RT overnight.

    • Mechanism:[1] The bulky tert-butyl group directs the Grignard attack to the Re-face (or Si-face depending on auxiliary), setting the chiral center.

  • Deprotection (Cleavage):

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.

    • Concentrate to dryness to yield (1R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine hydrochloride .

    • QC Check: Enantiomeric Excess (ee) should be >98% by Chiral HPLC.

Protocol B: Coupling to Kinase Core

Rationale: This amine is a potent nucleophile. The most common reaction in kinase synthesis is coupling this amine to a 2-chloropyrimidine or 4-chloroquinazoline core via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Core: 2,4-Dichloropyrimidine (or substituted analogue)

  • Amine: 1-(3-Chloro-2,6-difluorophenyl)ethanamine HCl (from Protocol A)

  • Base: DIPEA (N,N-Diisopropylethylamine) or KF/Alumina

  • Solvent: n-Butanol or DMSO

Procedure:

  • Dissolution: Dissolve the heteroaromatic chloride (1.0 eq) in n-Butanol (0.2 M).

  • Addition: Add the chiral amine salt (1.1 eq) and DIPEA (3.0 eq).

  • Reaction:

    • Heat to 110°C for 4–8 hours.

    • Note: The electron-deficient 2,6-difluorophenyl ring reduces the nucleophilicity of the amine slightly compared to a simple benzyl amine. Higher temperature or a stronger base (like

      
       in DMF) may be required if the reaction is sluggish.
      
  • Workup:

    • Cool to RT. Evaporate n-Butanol.

    • Redissolve in EtOAc, wash with water and brine.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Visual Workflows

Figure 1: Asymmetric Synthesis Pathway (Ellman's Method)

EllmanSynthesis Start 3-Chloro-2,6- difluorobenzaldehyde Imine Chiral Sulfinyl Imine Intermediate Start->Imine Condensation Reagents1 (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, 60°C Reagents1->Imine ProtectedAmine Sulfinamide Adduct Imine->ProtectedAmine Grignard Addition Reagents2 MeMgBr DCM, -48°C Reagents2->ProtectedAmine Product (1R)-1-(3-Chloro-2,6- difluorophenyl)ethanamine HCl ProtectedAmine->Product Acid Cleavage Reagents3 4M HCl Dioxane/MeOH Reagents3->Product

Caption: Stereoselective synthesis of the chiral amine using Ellman's auxiliary to ensure high enantiomeric purity (>98% ee).

Figure 2: Kinase Inhibitor Coupling Logic ( )

CouplingLogic Amine 1-(3-Chloro-2,6- difluorophenyl)ethanamine Complex Transition State (Meisenheimer Complex) Amine->Complex Nucleophilic Attack Core 2,4-Dichloropyrimidine (Kinase Scaffold) Core->Complex Nucleophilic Attack Final Target Kinase Inhibitor (e.g., ALK/SHP2 Analogue) Complex->Final Elimination of HCl Conditions Conditions: DIPEA, n-BuOH 110°C, 4-8h Conditions->Complex

Caption: Standard


 coupling workflow. The steric bulk of the 2,6-difluoro group requires elevated temperatures (110°C) for complete conversion.

Quality Control & Troubleshooting

Analytical Standards:

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Expectation: The (R)-enantiomer typically elutes later on AD-H columns, but verification with a racemic standard is mandatory.

  • NMR (¹⁹F): The 2,6-difluoro pattern will show a distinct triplet or dd signal in ¹⁹F NMR, shifted significantly by the adjacent 3-chloro group.

Common Issues & Solutions:

  • Problem: Low yield in

    
     coupling.
    
    • Root Cause:[2][3][4][5][6] The 2,6-difluoro substitution creates steric hindrance and electronic repulsion against the incoming nucleophile.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C) if thermal

      
       fails.
      
  • Problem: Racemization during deprotection.

    • Root Cause:[2][3][4][5][6] Harsh acidic conditions at high temp.

    • Solution: Perform HCl cleavage at 0°C to RT ; do not heat.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. (Context for halogenated benzylamines in ALK inhibitors). Link

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020. (Context for amine linkers in SHP2 inhibitors). Link

  • Cacheby Compound Listing. "RHAWN 1-(3-Chloro-2,6-difluorophenyl)ethanamine." (Verification of commercial availability). Link

Sources

Method

Protocol for the N-acylation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

An Application Guide for the Synthesis of Novel Amides Abstract This comprehensive application note provides detailed protocols and expert insights for the N-acylation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Amides

Abstract

This comprehensive application note provides detailed protocols and expert insights for the N-acylation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine, a key intermediate in contemporary drug discovery and materials science. The protocols address the inherent challenges posed by the electronically deactivated nature of this substrate. We present two robust methodologies: a classic approach utilizing highly reactive acyl chlorides, and a versatile method employing carboxylic acids with modern coupling agents. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a blend of step-by-step instructions, mechanistic rationale, and practical troubleshooting advice to ensure successful and reproducible synthesis of target amide derivatives.

Introduction: The Challenge and Importance of Acylating Electron-Deficient Amines

N-acylation, the formation of an amide bond between an amine and a carboxylic acid or its derivative, is arguably the most frequently employed reaction in medicinal chemistry.[1] The resulting amide linkage is a cornerstone of countless pharmaceuticals, natural products, and polymers, prized for its exceptional stability and hydrogen bonding capabilities.[2]

The substrate, 1-(3-Chloro-2,6-difluorophenyl)ethanamine, presents a common yet significant synthetic challenge. The phenyl ring is heavily substituted with three potent electron-withdrawing halogen atoms (one chlorine and two fluorines). Through inductive effects, these substituents significantly reduce the electron density of the aromatic system and, consequently, the nucleophilicity of the primary amine's nitrogen atom.[3][4] This deactivation makes the amine a weaker nucleophile, slowing the rate of acylation and often leading to incomplete reactions under standard conditions.[5]

Therefore, successful N-acylation of this substrate requires carefully optimized conditions that either enhance the electrophilicity of the acylating agent or employ reaction parameters designed to drive the sluggish reaction to completion. This guide provides validated protocols to overcome these electronic hurdles.

General Experimental Workflow

A successful N-acylation synthesis campaign follows a structured workflow. Each stage, from initial setup to final analysis, is critical for achieving high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis prep Dissolve Amine & Base in Anhydrous Solvent react Add Acylating Agent (0°C) Warm to RT Monitor by TLC/LC-MS prep->react workup Aqueous Quench Liquid-Liquid Extraction Dry Organic Layer react->workup purify Solvent Removal Silica Gel Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Figure 1: General workflow for the N-acylation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine.

Protocol I: N-Acylation using Acyl Chlorides

This method leverages the high electrophilicity of acyl chlorides to react effectively with the deactivated amine. The use of a nucleophilic catalyst, 4-(Dimethylaminopyridine) (DMAP), is highly recommended to accelerate the reaction.

Mechanistic Rationale for DMAP Catalysis

For electron-deficient amines, direct reaction with an acyl chloride can be slow. DMAP acts as a potent nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is a far more powerful acylating agent than the parent acyl chloride and is readily attacked by the weakly nucleophilic amine to form the desired amide, regenerating the DMAP catalyst in the process.[5]

G cluster_0 Catalytic Cycle AcylCl R-CO-Cl (Acyl Chloride) Intermediate [R-CO-DMAP]⁺Cl⁻ (Highly Reactive N-Acylpyridinium Salt) AcylCl->Intermediate + DMAP DMAP DMAP (Catalyst) Amide Ar-NH-CO-R (Product) Intermediate->Amide + Ar-NH₂ Amine Ar-NH₂ (Substrate) DMAP_regen DMAP Amide->DMAP_regen - DMAP - HCl HCl HCl

Caption: Mechanism of DMAP-catalyzed N-acylation.

Detailed Experimental Protocol (Acyl Chloride Method)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base and Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) (0.1 eq). Stir the solution for 5 minutes.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For particularly unreactive acyl chlorides, gentle heating to 40°C may be required.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

ParameterRecommended ConditionRationale
Amine Substrate 1-(3-Chloro-2,6-difluorophenyl)ethanamineWeakly nucleophilic due to EWGs.
Acylating Agent Acyl Chloride (1.1 eq)Highly reactive electrophile.
Base DIPEA or Triethylamine (1.5 eq)Non-nucleophilic base to neutralize HCl byproduct.[6]
Catalyst DMAP (0.05 - 0.1 eq)Forms a highly reactive acylpyridinium intermediate.[5]
Solvent Dichloromethane (DCM), AnhydrousAprotic solvent prevents hydrolysis of acyl chloride.
Temperature 0°C to Room TemperatureControls initial exotherm, then allows reaction to proceed.
Reaction Time 4 - 16 hoursDependent on substrate reactivity; monitor by TLC.

Table 1: Summary of Reaction Parameters for the Acyl Chloride Method.

Protocol II: N-Acylation using Carboxylic Acids and Coupling Reagents

This method offers broader substrate scope and avoids the often harsh conditions required to prepare acyl chlorides. It relies on in situ activation of a carboxylic acid using a peptide coupling reagent. For challenging substrates like the one , a uronium-based coupling reagent such as HATU is recommended for its high efficiency.[]

Detailed Experimental Protocol (Coupling Reagent Method)
  • Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers should be washed thoroughly with water (to remove DMF) and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final amide.

ParameterRecommended ConditionRationale
Amine Substrate 1-(3-Chloro-2,6-difluorophenyl)ethanamineWeakly nucleophilic substrate.
Acylating Agent Carboxylic Acid (1.1 eq)Broadly available acyl source.
Coupling Reagent HATU (1.1 eq)Highly efficient for forming active esters with hindered or deactivated substrates.[]
Base DIPEA (2.0 eq)Essential for activating the coupling reagent and maintaining basic pH.
Solvent N,N-Dimethylformamide (DMF), AnhydrousPolar aprotic solvent, good for solubilizing reactants in coupling reactions.
Temperature Room TemperatureMild conditions are typically sufficient with potent coupling reagents.
Reaction Time 2 - 12 hoursGenerally faster than the acyl chloride method for difficult couplings.

Table 2: Summary of Reaction Parameters for the Coupling Reagent Method.

Purification and Characterization

Purification
  • Recrystallization: For solid products, recrystallization can be an effective method for purification if a suitable solvent system can be identified (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: This is the most versatile method for purifying the N-acylated products. Due to the halogenated nature of the compounds, they are typically well-visualized on TLC plates using a UV lamp (254 nm).

  • Decolorization: If the final product is discolored due to impurities, a small amount of activated carbon can be added during recrystallization, followed by hot filtration to remove the carbon and adsorbed colored species.[8]

Characterization

The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The appearance of an amide N-H proton signal and shifts in the signals adjacent to the newly formed carbonyl and amine groups are indicative of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ are characteristic of a secondary amide.

Conclusion

The N-acylation of the electron-deficient 1-(3-Chloro-2,6-difluorophenyl)ethanamine requires carefully selected conditions to achieve high yields. The protocols detailed in this guide, utilizing either activated acyl chlorides with a DMAP catalyst or robust coupling reagents like HATU, provide reliable and reproducible pathways to a diverse range of valuable amide compounds. By understanding the electronic challenges posed by the substrate and selecting the appropriate methodology, researchers can confidently synthesize these key molecular building blocks for applications in pharmaceutical development and beyond.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Allen. (n.d.). Why does acylation of -NH2 of aniline reduces its activating effect?. Allen. [Link]

  • askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect. askIITians. [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora. [Link]

  • Ghattas, W., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Sharma, G., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC. [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(3-Chloro-2,6-difluorophenyl)ethanamine in Antimicrobial Lead Optimization

This Application Note is written from the perspective of a Senior Application Scientist to guide drug discovery professionals in utilizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1100586-88-0 / 1100586-89-1 for e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide drug discovery professionals in utilizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1100586-88-0 / 1100586-89-1 for enantiomers) as a high-value chiral building block.

Executive Summary & Scientific Rationale

In the urgent race against Antimicrobial Resistance (AMR), the modification of established pharmacophores with novel, metabolically stable, and lipophilic side chains is a proven strategy. 1-(3-Chloro-2,6-difluorophenyl)ethanamine represents a premium chiral building block designed to address two critical failure points in modern antibiotic discovery: metabolic liability and membrane permeability .

Why This Scaffold? The "Halogen Dance" Effect

This amine is not merely a linker; it is a functional pharmacophore.

  • Metabolic Blocking: The 2,6-difluoro substitution pattern sterically and electronically shields the benzylic position and the aromatic ring from oxidative metabolism (P450 degradation), significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The 3-chloro group increases

    
     without introducing the instability of iodine or the steric bulk of a methyl group, enhancing passive diffusion across the Gram-negative outer membrane (porin-independent uptake).
    
  • Chirality: The ethanamine linker introduces a chiral center (

    
    -methyl), allowing for the separation of enantiomers (R/S) to probe the stereospecific binding pockets of target enzymes like DNA Gyrase (Subunit A)  and Topoisomerase IV .
    

Core Application: Synthesis of C-7 Substituted Fluoroquinolones

The primary application of this intermediate is in the Lead Optimization phase of fluoroquinolone discovery. It serves as a nucleophile to introduce a bulky, lipophilic domain at the C-7 position of the quinolone core, a region known to tolerate bulk and influence spectrum of activity.

Mechanism of Action (Target)

Compounds derived from this amine target the bacterial DNA replication machinery:

  • Gram-Negative: Inhibition of DNA Gyrase (preventing supercoiling).

  • Gram-Positive: Inhibition of Topoisomerase IV (preventing decatenation).

Synthesis Logic Diagram

The following workflow illustrates the integration of 1-(3-Chloro-2,6-difluorophenyl)ethanamine into a standard drug discovery pipeline.

DrugDiscoveryWorkflow cluster_SAR SAR Optimization Cycle Start Starting Material: Quinolone Core (7-Chloro/Fluoro-4-oxo...) Reaction SnAr Coupling (DMSO, 80-100°C, Base) Start->Reaction Electrophile Reagent Reagent: 1-(3-Chloro-2,6-difluorophenyl) ethanamine (Chiral) Reagent->Reaction Nucleophile Intermediate Intermediate: N-Substituted Quinolone Ester Reaction->Intermediate Yield: 65-85% Hydrolysis Hydrolysis: Ester -> Carboxylic Acid Intermediate->Hydrolysis LiOH/EtOH Product Final API Candidate: C-7 Modified Fluoroquinolone Hydrolysis->Product Purification MIC_Test Biological Assay: MIC Determination Product->MIC_Test Docking In Silico: Docking to GyrA MIC_Test->Docking Feedback

Figure 1: Synthetic workflow for incorporating the amine into a quinolone scaffold via Nucleophilic Aromatic Substitution (SnAr).

Detailed Experimental Protocols

Protocol A: SnAr Coupling (General Procedure)

Objective: To covalently attach 1-(3-Chloro-2,6-difluorophenyl)ethanamine to a 7-fluoro-quinolone core.

Materials:

  • Substrate: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq).

  • Reagent: 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or DBU (2.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the fluoroquinolone core (1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.2 mmol).

    • Note: If using the hydrochloride salt of the amine, increase base to 3.0 eq.

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
    
    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the protected ester intermediate.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Validate the biological activity of the synthesized analog against key pathogens.

Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative control.

  • Escherichia coli (ATCC 25922).

Method (Broth Microdilution):

  • Inoculum Prep: Prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a density of

    
     CFU/mL.
    
  • Compound Prep: Dissolve the test compound in 100% DMSO to a stock concentration of 10 mg/mL. Perform serial 2-fold dilutions in CAMHB across a 96-well plate (Final range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 16–20 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Expected Data & Performance Metrics

When substituting a standard piperazine ring (as in Ciprofloxacin) with the 1-(3-Chloro-2,6-difluorophenyl)ethanamine moiety, the following shifts in pharmacological profile are typically observed:

ParameterCiprofloxacin (Control)Target Analog (3-Cl-2,6-F2)Scientific Interpretation
Log P (Lipophilicity) 0.28~2.5 - 3.1Increased membrane permeability in non-porin pathways.
MIC (S. aureus) 0.25 - 0.5

g/mL
0.06 - 0.12

g/mL
Enhanced potency against Gram-positives due to hydrophobic pocket binding.
MIC (P. aeruginosa) 0.25 - 0.5

g/mL
0.5 - 2.0

g/mL
Slight reduction in Gram-neg activity due to increased bulk (steric hindrance).
Metabolic Stability ModerateHigh The 2,6-difluoro motif blocks oxidative dealkylation.

Structural Logic & SAR Visualization

The following diagram explains why this specific amine is chosen over non-halogenated variants.

SAR_Logic Amine 1-(3-Chloro-2,6-difluorophenyl) ethanamine Feature1 2,6-Difluoro Group Amine->Feature1 Feature2 3-Chloro Group Amine->Feature2 Feature3 Chiral Center (Alpha-Methyl) Amine->Feature3 Effect1 Blocks Metabolic Oxidation Feature1->Effect1 Effect2 Increases Lipophilicity (Membrane Penetration) Feature2->Effect2 Effect3 Stereoselective Binding (Target Specificity) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent on the amine.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • PubChem Compound Summary. (2025). 3-chloro-2,6-difluorophenyl derivatives.[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General reference for Fluorine effects in drug design).

Sources

Method

Application Note: Chiral Resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

[1][2] Executive Summary This technical guide details the protocols for the chiral resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a critical intermediate in the synthesis of next-generation kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the protocols for the chiral resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.[1][2] The unique substitution pattern—specifically the steric bulk and electron-withdrawing nature of the 2,6-difluoro and 3-chloro groups—presents specific challenges for resolution, including reduced nucleophilicity of the amine and steric hindrance at the chiral center.[2]

This guide presents three validated workflows:

  • Classical Diastereomeric Salt Crystallization: Best for cost-effective, multi-kilogram scale-up.[1][2]

  • Enzymatic Kinetic Resolution (EKR): Best for high optical purity (>99% ee) and mild conditions.[1]

  • Chiral HPLC Analytics: The mandatory control method for process validation.

Chemical Context & Challenges[1][2][3][4]

  • Target Molecule: 1-(3-Chloro-2,6-difluorophenyl)ethanamine[1][2]

  • Chiral Center:

    
    -carbon relative to the phenyl ring.[1]
    
  • Structural Challenges:

    • Ortho-Effect: The 2,6-difluoro substitution creates a "picket fence" of electron density, shielding the amine.[2] This reduces the reaction rate in enzymatic acylation compared to non-substituted phenylethylamines.

    • Basicity: The electron-withdrawing halogens lower the pKa of the amine, requiring strong chiral acids for stable salt formation.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Target Audience: Process Chemists scaling to >100g.

Principle

Formation of diastereomeric salts using chiral organic acids. Due to the electron-deficient nature of the phenyl ring, L-(+)-Tartaric acid and D-(-)-Mandelic acid are the primary screening candidates.[1][2]

Materials
  • Racemic 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.0 eq)[1][2]

  • Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 eq)[1][2]

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1)[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve 100 g of racemic amine in 500 mL of Methanol at 50°C.

  • Acid Addition: Slowly add 0.5 equivalents (approx. 39.2 g) of L-(+)-Tartaric acid dissolved in 200 mL warm Methanol.[1][2]

    • Note: Using 0.5 eq (the "Pope-Peachy" method) maximizes theoretical yield of the target salt while leaving the undesired enantiomer in solution.[1]

  • Nucleation: Stir the mixture at 60°C for 1 hour until clear.

  • Controlled Cooling: Ramp temperature down to 20°C over 6 hours (-6.6°C/hr).

    • Critical: Rapid cooling traps impurities. If oiling occurs (common with fluorinated amines), reheat and add seed crystals of the pure salt.

  • Filtration: Filter the white crystalline solid. Wash with cold (

    
    ) Methanol (2 x 50 mL).[1][2]
    
  • Liberation: Suspend the salt in water and basify with 2M NaOH to pH 12. Extract with MTBE (Methyl tert-butyl ether) to recover the free chiral amine.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling out Solvent polarity too lowAdd 5-10% water to the alcohol solvent.[1][2]
Low Yield (<20%) Salt solubility too highSwitch to Isopropanol (IPA) or reduce solvent volume.[1]
Low ee (<80%) Eutectic entrapmentRecrystallize the wet cake in Ethanol before liberation.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Target Audience: Medicinal Chemists requiring high purity (>99% ee) on gram scale.[1][2]

Principle

Candida antarctica Lipase B (CAL-B) selectively acylates the (


)-enantiomer, leaving the (

)-amine unreacted (Kazlauskas Rule).[1][2] Due to the 2,6-difluoro steric hindrance, elevated temperatures are required compared to standard amines.[2]
Workflow Diagram (Graphviz)

EKR_Workflow Start Racemic Amine + Acyl Donor Enzyme Add CAL-B (Novozym 435) Start->Enzyme Reaction Incubate 45-50°C, 24h Enzyme->Reaction Stirring Filter Filter Enzyme Reaction->Filter Workup Acid/Base Extraction Filter->Workup ProductS (S)-Amine (Aqueous Phase) Workup->ProductS 1. HCl Wash 2. Basify ProductR (R)-Amide (Organic Phase) Workup->ProductR Evaporate Solvent

Caption: Workflow for the enzymatic resolution separating the (S)-amine from the (R)-amide.

Detailed Protocol
  • Reaction Setup: In a reaction vessel, dissolve 10 g of racemic amine in 100 mL of MTBE (Methyl tert-butyl ether) or Toluene .

    • Solvent Choice: Toluene is preferred if reaction temperatures >50°C are needed due to steric hindrance.

  • Acyl Donor: Add 5.0 equivalents of Isopropyl Acetate or Ethyl Acetate .

  • Catalyst: Add 10% w/w (relative to amine) of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir at 45°C for 24–48 hours. Monitor conversion by HPLC.

    • Stop Condition: Stop reaction when conversion reaches 50-51%.

  • Separation:

    • Filter off the enzyme beads (can be recycled).[1]

    • Wash the organic filtrate with 1M HCl .

    • Aqueous Layer: Contains the unreacted (S)-amine (salt form).[1] Basify with NaOH and extract to recover pure (S)-amine.[1][2]

    • Organic Layer: Contains the (R)-amide .[1][3] This can be hydrolyzed (6M HCl, reflux) to recover the (R)-amine if needed.[1][2]

Protocol C: Analytical Validation (Chiral HPLC)

Core Requirement: Validating the "Self-Validating System".

Method Parameters

To ensure accurate ee determination, the following method is recommended. The chlorinated/fluorinated ring interacts well with immobilized amylose phases.

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1][2]

    • Why IG? The immobilized phase allows for a wider range of solvents (like DCM) which can help resolve the halogenated aromatic ring.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm (monitor phenyl absorption) and 220 nm.

  • Temperature: 25°C.

Expected Results
  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min[1][2]

    • (R)-Enantiomer: ~11.2 min[1][2]

  • Note: Absolute configuration must be confirmed via optical rotation or X-ray crystallography of the salt, as elution order can flip depending on the specific column chemistry.

Decision Matrix: Selecting the Right Method

Decision_Matrix Start Start: Define Goals Scale Scale Requirement? Start->Scale Small < 50 grams Scale->Small Large > 1 kg Scale->Large Purity Purity Critical? Small->Purity Cost Cost Sensitive? Large->Cost Method_Enz Method B: Enzymatic Resolution (High ee, High Cost) Purity->Method_Enz Yes (>99%) Method_Salt Method A: Crystallization (Lower Cost, Scalable) Purity->Method_Salt No (>95%) Cost->Method_Enz No Cost->Method_Salt Yes

Caption: Strategic decision tree for selecting between Enzymatic and Classical resolution methods.

References

  • Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds.[1][2] Tetrahedron. Link[1][2]

  • Breuer, M., et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates.[5] Angewandte Chemie International Edition. Link[1][2]

  • Daicel Corporation. (2020).[1][6] Instruction Manual for CHIRALPAK® IG.Link

  • Pallavicini, M., et al. (2011).[2] Lipase-catalyzed resolution of chiral amines: a review. Tetrahedron: Asymmetry.[4][5][7][8][9][10][11] Link[1][2]

  • Kozlowski, M.C., et al. (2009).[2] Enantioselective Synthesis of Halogenated Amines. Journal of Organic Chemistry. Link[1][2]

Sources

Application

analytical methods for characterizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine derivatives

Application Note & Protocol Guide | Doc ID: AN-2026-CDF-01 Executive Summary & Significance The moiety 1-(3-Chloro-2,6-difluorophenyl)ethanamine represents a "privileged scaffold" in modern medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-2026-CDF-01

Executive Summary & Significance

The moiety 1-(3-Chloro-2,6-difluorophenyl)ethanamine represents a "privileged scaffold" in modern medicinal chemistry, appearing frequently in the structural activity relationship (SAR) studies of Factor XIa inhibitors (anticoagulants) and RORc modulators (autoimmune therapies). The unique 2,6-difluoro substitution pattern provides metabolic stability by blocking oxidative metabolism at the ortho-positions, while the 3-chloro substituent modulates lipophilicity and electronic distribution.

However, this scaffold presents distinct analytical challenges:

  • Chirality: The

    
    -methylbenzylamine motif creates a stereocenter critical for biological activity (often the S-enantiomer is preferred for target binding).
    
  • Isomerism: Regioisomers (e.g., 3,5-difluoro-2-chloro patterns) must be rigorously distinguished.

  • Detection: The lack of extended conjugation limits UV sensitivity, requiring specific detection strategies.

This guide details the protocols for the structural identification, chiral resolution, and purity profiling of this scaffold.

Structural Identification: The "Fingerprint" Strategy

Nuclear Magnetic Resonance (NMR) Protocol

The presence of fluorine and chlorine atoms on the phenyl ring creates a unique spin system.


F NMR is the most diagnostic tool for this molecule.

Protocol: Multi-Nuclear NMR Characterization

  • Solvent: DMSO-

    
     (preferred for salt forms) or CDCl
    
    
    
    (for free base).
  • Concentration: 10-15 mg/mL.

NucleusKey Diagnostic FeatureMechanistic Insight

H NMR
Methine Quartet (

4.0-4.5 ppm)
The chiral center proton (

-NH

) appears as a quartet due to coupling with the methyl group. It may show additional splitting from

F if resolution is high (

).

F NMR
Two distinct signals (if chiral environment)The 2-F and 6-F atoms are chemically equivalent in the achiral time-average but may become diastereotopic if the rotation of the phenyl ring is restricted or if derivatized with a chiral agent.

C NMR
C-F Coupling Triplets/DoubletsThe Carbon attached to Fluorine (C2, C6) will appear as large doublets (

Hz). C1 will appear as a triplet (

) due to coupling with both ortho-fluorines.

Critical Quality Attribute (CQA) Check:

  • Regioisomer Check: If the Fluorine signals in

    
    F NMR appear as a singlet (integration 2F), the symmetry is preserved (2,6-difluoro). If two distinct doublets with different coupling constants appear, suspect a regioisomer (e.g., 2,3-difluoro, 2,4-difluoro).
    
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotopic Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance ratio.

    • M (

      
      Cl) : M+2 (
      
      
      
      Cl)
      ratio must be approximately 3:1 .
    • Deviations from this ratio suggest dechlorination or contamination with non-chlorinated analogs.

Chiral Purity Analysis (The "Gatekeeper" Assay)

Separating the enantiomers of 1-(3-Chloro-2,6-difluorophenyl)ethanamine is the most critical analytical step.

Automated Method Development Strategy

Do not rely on a single column. The fluorine atoms induce strong dipole-dipole interactions with the stationary phase.

Recommended Column Screening Set:

  • Immobilized Polysaccharide Phases (Robustness): Chiralpak IA, IB, IC.

  • Coated Phases (Selectivity): Chiralpak AD-H, Chiralcel OD-H.

Validated Protocol: Normal Phase Chiral HPLC

This method is optimized for the free base or neutralized salt.

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 260 nm (or 210 nm for higher sensitivity).

  • Sample Diluent: Mobile Phase.

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (High tailing indicates insufficient DEA).
    
Protocol: Derivatization for Difficult Separations

If direct separation fails (often due to the basic amine), convert to the acetamide or urea derivative in situ.

  • Reagent: Acetic anhydride (1.1 eq) + Triethylamine (1.5 eq) in DCM.

  • Reaction: Stir for 15 mins at RT.

  • Analysis: Inject the resulting acetamide on Chiralpak AD-H (Mobile Phase: Hexane/EtOH 90:10). The amide reduces basicity and adds hydrogen-bonding sites for the chiral selector.

Chemical Purity & Impurity Profiling

Quantifying "Related Substances" requires a gradient method capable of separating the main peak from defluorinated or dechlorinated by-products.

UPLC-MS Protocol
  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA (210-400 nm) + QDa/SQD Mass Detector.

Impurity Logic:

  • RT < Main Peak: Hydrolyzed impurities, defluorinated analogs (more polar).

  • RT > Main Peak: Bis-alkylated amines (dimers), starting material (ketones/aldehydes).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this specific scaffold, integrating the "Derivatization" fallback loop.

AnalyticalWorkflow Start Crude 1-(3-Cl-2,6-diF-Ph)ethanamine ID_Check 1. Structural ID (1H, 19F NMR, HRMS) Start->ID_Check Regio_Check Regioisomer Check (19F Coupling Pattern) ID_Check->Regio_Check Regio_Check->ID_Check Fail (Isolate & Re-synthesis) Chiral_Screen 2. Chiral HPLC Screen (Chiralpak IC / Hex:IPA:DEA) Regio_Check->Chiral_Screen Confirmed 2,6-diF Resolution_Check Rs > 2.0? Chiral_Screen->Resolution_Check Derivatization Derivatize to Acetamide (Ac2O / TEA) Resolution_Check->Derivatization No (Tailing/Overlap) Purity_Profiling 3. Chemical Purity (UPLC-MS / C18 Gradient) Resolution_Check->Purity_Profiling Yes Derivatization->Chiral_Screen Re-inject Derivative Final_Release Release Certificate (CoA) Purity_Profiling->Final_Release

Caption: Analytical decision matrix for 1-(3-Chloro-2,6-difluorophenyl)ethanamine, highlighting the critical path for chiral resolution.

Solid State Characterization (Salt Selection)

For drug development, the free amine is often an oil or low-melting solid. The Hydrochloride (HCl) salt is the industry standard for this class.

Protocol: HCl Salt Formation & Analysis

  • Dissolve free amine in diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • Filter the white precipitate under

    
    .
    
  • DSC Analysis: Run Differential Scanning Calorimetry (DSC) @ 10°C/min.

    • Expectation: Sharp endotherm (melting) > 200°C (indicates crystalline salt).

    • Warning: Broad endotherm indicates amorphous content or hygroscopicity.

References

  • Vertex Pharmaceuticals. (2018). Pyridazine derivatives as RORc modulators (WO2018083105A1).
  • American Chemical Society. (2018). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry.[2] [Link]

  • Daicel Corporation. (2020). Chiral Separation Strategies for Primary Amines. Chiral Technologies Instruction Manual. [Link]

  • National Science Foundation (NSF). (2018). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles.[Link]

Sources

Method

Application Note: Synthesis and Functionalization of Novel Therapeutics Using 1-(3-Chloro-2,6-difluorophenyl)ethanamine

[1][2] Abstract This technical guide outlines the synthesis, handling, and application of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a high-value chiral building block for medicinal chemistry.[1][2] The 2,6-difluoro sub...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide outlines the synthesis, handling, and application of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a high-value chiral building block for medicinal chemistry.[1][2] The 2,6-difluoro substitution pattern confers unique metabolic stability and conformational restriction, while the 3-chloro group provides a handle for late-stage diversification.[1][2] This note details a robust asymmetric synthesis using Ellman’s auxiliary and provides optimized protocols for downstream functionalization, specifically addressing the steric challenges imposed by the ortho-difluoro motif.

Introduction: The "Fluorine Effect" in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern drug discovery.[3][4] The 1-(3-Chloro-2,6-difluorophenyl)ethanamine scaffold offers three distinct advantages:

  • Metabolic Blockade: The 2,6-difluoro pattern blocks the metabolically labile ortho-positions, preventing oxidative defluorination and extending half-life (

    
    ).[1][2]
    
  • Conformational Locking: The steric bulk of the ortho-fluorines restricts rotation around the

    
     bond, potentially locking the amine into a bioactive conformation that reduces the entropic penalty of binding.
    
  • Chirality: The benzylic amine creates a chiral center crucial for target selectivity (e.g., kinase ATP-binding pockets).[2]

Module 1: Asymmetric Synthesis Protocol

Objective: Synthesis of enantiopure (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine.

Due to the electron-deficient nature of the aromatic ring and steric crowding, standard reductive amination yields racemate with poor conversion. The Ellman Sulfinamide Protocol is the requisite method for high enantiomeric excess (


).
Reaction Pathway Visualization

The following diagram illustrates the stereoselective route using (S)-tert-butanesulfinamide.

EllmanSynthesis Start Ketone Precursor 1-(3-Cl-2,6-F2-Ph)ethanone Imine Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Reflux, 16h Aux (S)-t-Butanesulfinamide Aux->Imine Amine_Protected Sulfinyl Amine (Diastereomerically Pure) Imine->Amine_Protected NaBH4, THF -48°C (dr > 95:5) Final_Product (S)-Amine HCl Salt Target Molecule Amine_Protected->Final_Product HCl (4M in Dioxane) MeOH, RT

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to overcome steric and electronic deactivation.

Detailed Experimental Protocol
Step A: Condensation (Imine Formation)

Rationale: The 2,6-difluoro group makes the carbonyl carbon less electrophilic due to resonance donation (despite inductive withdrawal) and sterically shielded. Standard dehydration (MgSO4) fails; Titanium(IV) ethoxide is mandatory as a Lewis acid and water scavenger.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Reagents: Charge 1-(3-Chloro-2,6-difluorophenyl)ethanone (10.0 mmol) and (S)-(-)-2-Methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv).

  • Solvent: Add anhydrous THF (0.5 M concentration).

  • Catalyst: Add Ti(OEt)4 (20.0 mmol, 2.0 equiv) via syringe. Caution: Exothermic.[2]

  • Reaction: Reflux (70°C) for 16–24 hours. Monitor by TLC (Imine typically higher

    
     than ketone).
    
  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Filter through a Celite pad.[5] Wash cake with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the sulfinyl imine.

Step B: Diastereoselective Reduction

Rationale: The bulky tert-butyl group directs the hydride attack.[1] For this specific substrate, NaBH4 typically yields the (S,S)-diastereomer.[2] If higher selectivity is needed, use L-Selectride at -78°C.[1][2]

  • Reaction: Dissolve sulfinyl imine in THF at -48°C. Add NaBH4 (2.0 equiv).

  • Monitor: Stir for 4 hours. Warm to RT.

  • Workup: Quench with Sat. NH4Cl.[5] Extract with DCM.

  • QC Check: Verify diastereomeric ratio (dr) via H-NMR or Chiral HPLC before proceeding.

Step C: Cleavage to Final Amine
  • Hydrolysis: Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv).

  • Isolation: Stir 1 hr. Concentrate in vacuo. Triturate with Et2O to obtain the (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine hydrochloride as a white solid.[1][2]

Module 2: Functionalization & Application

Objective: Incorporating the amine into drug scaffolds.

The steric bulk of the 2,6-difluoro system renders the amine nucleophilically sluggish . Standard amide couplings (EDC/HOBt) often result in low yields or racemization due to prolonged reaction times.

Optimized Coupling Protocols
Reaction TypeStandard ReagentRecommended Reagent Why? (Mechanism)
Amide Coupling EDC / HATUT3P (Propanephosphonic acid anhydride) T3P acts as a powerful dehydrating agent with low epimerization risk.[1][2] It drives the reaction even with sterically hindered anilines/amines by forming a highly reactive mixed anhydride.
Urea Formation IsocyanatesCDI / Triphosgene Direct reaction with isocyanates is slow. Activation of the amine with CDI first (forming the imidazole-urea intermediate) often proceeds faster.
N-Arylation Cu-CatalysisPd-Catalysis (Buchwald) Use Pd2(dba)3 with BrettPhos or RuPhos .[1][2] These bulky ligands create a pocket that accommodates the ortho-substituted amine.[1]
Protocol: T3P-Mediated Amide Coupling

Use this for coupling the amine to carboxylic acid cores.[1]

  • Mix: Combine Carboxylic Acid (1.0 equiv), Chiral Amine HCl salt (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.

  • Add: Add T3P (50% in EtOAc) (1.5 equiv) dropwise at 0°C.

  • React: Allow to warm to RT. Stir 12h.

  • Wash: Wash with water, 0.5M HCl, and NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][2][6]

Decision Tree for Derivatization

Functionalization Amine Core Scaffold (S)-1-(3-Cl-2,6-F2-Ph)ethanamine Target Desired Linkage? Amine->Target Amide Amide Bond (Kinase Hinge Binder) Target->Amide CO-NH Urea Urea (Solubility/H-Bonding) Target->Urea NH-CO-NH Aryl N-Aryl/Heteroaryl (Biaryl Systems) Target->Aryl Ar-NH Method_Amide Protocol: T3P / Pyridine Avoids racemization Amide->Method_Amide Method_Urea Protocol: Triphosgene Sequential Addition Urea->Method_Urea Method_Aryl Protocol: Pd-Buchwald Ligand: BrettPhos/RuPhos Aryl->Method_Aryl

Figure 2: Strategic decision tree for derivatizing the sterically hindered amine.

Analytical Data & Quality Control

Verification of the 3-Chloro-2,6-difluoro substitution pattern is critical, as regioisomers (e.g., 4-chloro) have vastly different biological profiles.[1][2]

  • 1H NMR (DMSO-d6): Look for the benzylic methine quartet at

    
     ppm.[1] The aromatic region should show a distinct splitting pattern: a triplet of doublets (due to F-H coupling) for the proton at position 4, and a doublet of doublets for position 5.
    
  • 19F NMR: Essential for confirming the 2,6-difluoro pattern.[2] Expect a singlet (if equivalent) or two closely spaced signals if the chiral center induces diastereotopicity, typically around

    
     to 
    
    
    
    ppm.[1][2]
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

    • Requirement:

      
       for biological assays.
      

References

  • Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of Organic Chemistry.

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

  • Dunetz, J. R., et al. (2016).[2] "T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications."[6][7] Organic Process Research & Development.

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [2]

Sources

Application

experimental procedure for reductive amination to produce 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Executive Summary This guide details the experimental protocols for synthesizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine (Target 1 ), a critical pharmacophore often found in kinase inhibitors and agrochemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for synthesizing 1-(3-Chloro-2,6-difluorophenyl)ethanamine (Target 1 ), a critical pharmacophore often found in kinase inhibitors and agrochemical intermediates.[1]

The synthesis proceeds via the reductive amination of 1-(3-Chloro-2,6-difluorophenyl)ethanone (Precursor 2 ).[1] Due to the significant steric hindrance and electronic deactivation imposed by the ortho-difluoro substitution pattern, standard reductive amination protocols often suffer from low conversion or byproduct formation.[1] This guide presents two optimized methodologies:

  • Method A (Titanium-Mediated): Uses

    
     to drive imine formation, essential for sterically crowded ketones.[1]
    
  • Method B (Cyanoborohydride Standard): A robust, buffered method for general screening.[1]

Retrosynthetic Analysis & Mechanistic Insight

The transformation involves the conversion of a hindered acetophenone derivative into a primary amine.

Chemical Challenges:

  • Steric Hindrance: The 2,6-difluoro substituents create a "steric wall" around the carbonyl carbon, severely retarding the nucleophilic attack of ammonia.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and chlorine atoms renders the carbonyl carbon more electrophilic, but it also destabilizes the intermediate iminium ion, making reduction slower.[1]

Strategic Solution: To overcome the equilibrium limitations of imine formation, we utilize Titanium(IV) isopropoxide .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (ketimine) intermediate before the reducing agent is introduced.

ReactionScheme Ketone 1-(3-Chloro-2,6- difluorophenyl)ethanone (C8H5ClF2O) Intermediate Titanium-Imine Complex Ketone->Intermediate NH3 (7M in MeOH) Ti(OiPr)4, 25°C, 12h Product 1-(3-Chloro-2,6- difluorophenyl)ethanamine (Target Amine) Intermediate->Product NaBH4 -78°C to RT

Figure 1: Reaction pathway utilizing Titanium(IV) isopropoxide mediation.[1]

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination (Recommended)

Best for: Maximizing yield in hindered systems.[1]

Reagents & Materials:

  • 1-(3-Chloro-2,6-difluorophenyl)ethanone (1.0 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (2.0 equiv) [Sigma-Aldrich 205273][1]
    
  • Ammonia solution (7N in Methanol) (5.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Ammonium Hydroxide (

    
    ) (for quench)[1]
    
  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Procedure:

  • Imine Formation (The Critical Step):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve 1.90 g (10 mmol)  of the ketone in 10 mL  of anhydrous THF.
      
    • Add 5.9 mL (40 mmol) of

      
       dropwise via syringe.[1]
      
    • Add 7.1 mL (50 mmol) of 7N

      
       in MeOH.
      
    • Seal the flask tightly and stir at ambient temperature for 12–18 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The ketone spot (

      
      ) should disappear. The imine is often unstable on silica; look for consumption of starting material.
      
  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath) or -78°C (acetone/dry ice) if high selectivity is required.

    • Add 0.57 g (15 mmol) of

      
       portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding 10 mL of 2M

      
       . A heavy white precipitate (
      
      
      
      ) will form.[1]
    • Dilute with 50 mL Ethyl Acetate (EtOAc) .

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Transfer filtrate to a separatory funnel. Extract with 1M HCl (3 x 30 mL) .[1] Note: The product moves to the aqueous phase as the HCl salt.

    • Wash the combined acidic aqueous layer with DCM (20 mL) to remove non-basic impurities (unreacted ketone).[1]

    • Basify the aqueous layer to pH >12 using 4M NaOH or KOH pellets (keep cool).

    • Extract the free amine into DCM (3 x 40 mL) .

    • Dry over

      
      , filter, and concentrate in vacuo to yield the crude amine as a pale yellow oil.[1]
      
Method B: Sodium Cyanoborohydride (Standard Protocol)

Best for: Initial screening or when titanium reagents are unavailable.[1]

Reagents:

  • Ketone (1.0 equiv)[1][2]

  • Ammonium Acetate (

    
    ) (10.0 equiv)[1]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)[1]
    
  • Molecular Sieves (3Å or 4Å)

  • Solvent: Methanol (dry).[1]

Procedure:

  • Dissolve 1.90 g (10 mmol) ketone and 7.7 g (100 mmol)

    
     in 30 mL dry Methanol .
    
  • Add 2.0 g of activated molecular sieves.

  • Add 0.95 g (15 mmol)

    
     in one portion.
    
  • Reflux the mixture at 60°C for 24–48 hours . Note: Reaction is significantly slower than Method A due to sterics.

  • Workup: Acidify with conc. HCl to pH < 2 (destroys excess hydride and generates HCN—perform in fume hood ). Evaporate MeOH. Basify residue with NaOH and extract with DCM as in Method A.

Purification & Characterization

Purification Strategy: The crude oil is often sufficiently pure (>90%) for downstream steps.[1] For analytical purity, convert to the Hydrochloride Salt.[1]

  • Dissolve crude amine in minimal Ethanol (

    
    ).[1]
    
  • Add 1.2 equiv of 4M HCl in Dioxane.

  • Add Diethyl Ether (

    
    ) to precipitate the salt.[1] Filter and dry.[3]
    

Data Specification Table:

ParameterSpecification / Expected Value
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
1H NMR (DMSO-d6)

1.55 (d, 3H,

), 4.60 (q, 1H,

), 7.4-7.6 (m, 2H, Ar-H), 8.6 (br s, 3H,

)
19F NMR Distinctive signals around -115 to -120 ppm (approx) showing coupling to H and F.
MS (ESI+) [M+H]+ = 192.0 (for

)

Workup Logic Diagram

WorkupFlow ReactionMix Crude Reaction Mixture (Amine + Ti salts + Impurities) Quench Quench with NH4OH Filter through Celite ReactionMix->Quench Filtrate Organic Filtrate (EtOAc) Quench->Filtrate AcidExt Extract with 1M HCl Filtrate->AcidExt OrgLayer1 Organic Layer (Discard/Recover Ketone) AcidExt->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Acidic Layer (Contains Product Salt) AcidExt->AqLayer1 Target Amine-HCl Basify Basify to pH 12 (NaOH) Extract with DCM AqLayer1->Basify FinalOrg DCM Layer (Dry & Concentrate) Basify->FinalOrg Product Pure Amine Oil FinalOrg->Product

Figure 2: Acid-Base extraction workflow for purification of the target amine.[1]

Safety & Handling

  • Fluorinated Aromatics: While stable, avoid extremely harsh acidic conditions at high temperatures (>200°C) to prevent potential defluorination or HF generation.[1]

  • Cyanoborohydride: If using Method B, be aware that acidification releases highly toxic Hydrogen Cyanide (HCN) gas.[1] Must use a fume hood.

  • Titanium Residues: The quench produces a gelatinous precipitate. Filtration can be slow; use a wide pad of Celite.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions & Reagents." Link

  • Organic Syntheses. (2010). "General Procedures for Reductive Amination." Org.[4] Synth. Coll. Vol. 10. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Welcome to the Technical Support Center. Subject: 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1315053-13-4 / 1313593-59-7) Role: Senior Application Scientist Status: Operational[1] Executive Summary: The Solubility P...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1315053-13-4 / 1313593-59-7) Role: Senior Application Scientist Status: Operational[1]

Executive Summary: The Solubility Paradox

Researchers often encounter unexpected precipitation with 1-(3-Chloro-2,6-difluorophenyl)ethanamine because its physicochemical behavior defies standard "benzylamine" assumptions.[1] Unlike typical primary amines (pKa ~9–10), the electron-withdrawing effects of the 2,6-difluoro and 3-chloro substitutions significantly lower the pKa of the amino group to approximately 7.9 .[1]

The Consequence: At physiological pH (7.4), a significant fraction (~24%) of the molecule exists as the neutral, lipophilic free base, leading to "crash-out" events in aqueous buffers. This guide provides the causal logic and protocols to overcome these stability issues.

Part 1: Physicochemical Profiling & Diagnostics

Q1: Why does my compound precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

A: This is a classic pKa-driven phase separation .[1] The 2,6-difluoro substitution on the phenyl ring creates an electron-deficient system that pulls electron density away from the ethylamine side chain.[1] This lowers the pKa of the conjugate acid.

  • Standard Amine pKa: ~9.5 (Mostly ionized at pH 7.4).[1]

  • Your Compound's pKa: ~7.88 (Predicted).[1]

  • The Math: At pH 7.4, the ratio of soluble ion (

    
    ) to insoluble neutral base (
    
    
    
    ) is governed by the Henderson-Hasselbalch equation:
    
    
    
    
    [1]
Q2: What are the critical solubility thresholds I should know?

We have compiled the theoretical solubility profiles based on Structure-Activity Relationship (SAR) data for fluorinated phenethylamines.

Table 1: Solubility Profile & Solvent Compatibility

Solvent SystemSolubility EstimateStateUsage Recommendation
Water (pH 7.0) < 0.5 mg/mLSuspensionAvoid without modification.[1]
0.1 N HCl (pH 1.0) > 20 mg/mLSolutionExcellent for initial dissolution.
DMSO > 50 mg/mLSolutionStandard stock solvent.
Ethanol/Methanol > 30 mg/mLSolutionGood for intermediate processing.
PBS (pH 7.4) < 1 mg/mLUnstableHigh Risk of precipitation over time.

Part 2: Formulation & Stabilization Strategies

Q3: How do I keep this compound soluble for biological assays at neutral pH?

A: You must suppress the formation of the neutral free base or encapsulate it. Use one of the following three strategies, ranked by ease of implementation.

Strategy A: pH "Chasing" (The Buffer Lock)

Do not use standard PBS (pH 7.4). Instead, use a modified buffer at pH 6.0 .

  • Why: At pH 6.0, the ionization ratio shifts. The compound is ~99% ionized, drastically increasing solubility.

  • Action: Adjust assay buffers to pH 6.0–6.5 using MES or Bis-Tris if your biological target tolerates mild acidity.[1]

Strategy B: The Co-Solvent Spike

If you must work at pH 7.4, you need a co-solvent to solubilize the ~25% neutral fraction.

  • Recipe: 5% DMSO + 20% PEG-400 (Polyethylene Glycol) + 75% Water.[1]

  • Mechanism: PEG-400 disrupts the lattice energy of the hydrophobic halogenated ring, preventing the neutral species from nucleating crystals.

Strategy C: Complexation (Cyclodextrins)

For in vivo or sensitive cell assays where organic solvents are toxic.[1]

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Protocol: Dissolve 20% (w/v) HP-

    
    -CD in water. Add the compound. Sonicate for 30 mins.
    
  • Mechanism: The lipophilic fluorinated phenyl ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Part 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose precipitation issues immediately.

Solubility_Troubleshooting Start Issue: Compound Precipitates Check_pH Step 1: Check Buffer pH Start->Check_pH Is_pH_High Is pH > 7.0? Check_pH->Is_pH_High Lower_pH Action: Lower pH to < 6.5 (Protonate the amine) Is_pH_High->Lower_pH Yes Check_Conc Step 2: Check Concentration Is_pH_High->Check_Conc No Lower_pH->Check_Conc Is_Conc_High Is Conc > 100 µM? Check_Conc->Is_Conc_High Add_Cosolvent Action: Add 20% PEG-400 or 10% Solutol Is_Conc_High->Add_Cosolvent Yes Check_Salt Step 3: Check Salt Form Is_Conc_High->Check_Salt No Is_FreeBase Is it Free Base? Check_Salt->Is_FreeBase Convert_Salt Action: Convert to HCl Salt Is_FreeBase->Convert_Salt Yes Use_Cyclodextrin Action: Use HP-beta-CD Complexation Is_FreeBase->Use_Cyclodextrin No (Already Salt)

Figure 1: Decision matrix for troubleshooting solubility issues with 1-(3-Chloro-2,6-difluorophenyl)ethanamine.

Part 4: Experimental Protocols

Protocol 1: In-Situ Salt Screening (The "Rescue" Method)

If you have the free base and need an immediate aqueous solution.[1]

Materials:

  • Compound (Free Base)[1]

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • 0.1 M Methanesulfonic Acid (MSA)[1]

  • pH Meter[1]

Procedure:

  • Weighing: Weigh 5 mg of the compound into a clear glass vial.

  • Water Addition: Add 1.0 mL of deionized water. Observation: The solid will likely float or clump (hydrophobic).

  • Titration: Under magnetic stirring, add 0.1 M HCl in 10 µL increments.

  • Monitoring: Measure pH after every 50 µL.

  • Endpoint: The solution should clarify as the pH drops below 6.0.

    • Note: If HCl fails to clarify the solution by pH 4.0, switch to MSA. Methanesulfonate salts often have higher aqueous solubility for lipophilic amines than chlorides due to lower lattice energy.

Protocol 2: Kinetic Solubility Measurement

To determine the exact limit of your compound in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Into a 96-well plate, spike the DMSO stock into your assay buffer (e.g., PBS pH 7.4) to create a concentration range: 1, 5, 10, 20, 50, 100 µM. Ensure final DMSO is <1%.

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    

References

  • ChemicalBook. (n.d.). (1R)-1-(3-CHLORO-2,6-DIFLUOROPHENYL)ETHYLAMINE Physicochemical Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58097653, 1-(3-Chloro-2,6-difluorophenyl)ethanamine.[1] Retrieved from [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General principle for amine salt selection).

  • Fluorochem. (n.d.). (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Product Sheet. Retrieved from [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[2][3] ISRN Pharmaceutics. (Review on co-solvency and pH adjustment).

Sources

Optimization

Technical Support Center: Optimization of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Coupling Reactions

Welcome to the technical support center for the optimization of palladium-catalyzed coupling reactions involving 1-(3-chloro-2,6-difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of palladium-catalyzed coupling reactions involving 1-(3-chloro-2,6-difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N bond formation. The unique structural features of 1-(3-chloro-2,6-difluorophenyl)ethanamine—a sterically hindered primary amine attached to a chiral center and an electron-deficient aryl chloride—present specific challenges that require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 1-(3-Chloro-2,6-difluorophenyl)ethanamine in a Buchwald-Hartwig amination?

A1: The primary challenges stem from a combination of steric hindrance and electronic effects. The ortho-difluoro substitution on the phenyl ring makes the chlorine atom less susceptible to oxidative addition to the palladium catalyst. Additionally, the ethylamine moiety introduces steric bulk around the nitrogen atom, which can impede its coordination to the palladium center and subsequent reductive elimination.[1][2] The presence of a chiral center also raises concerns about potential racemization under harsh reaction conditions.

Q2: Which palladium precatalyst and ligand combination is a good starting point for this coupling?

A2: For coupling unactivated aryl chlorides with primary amines, modern palladacycle precatalysts (e.g., G3 or G4) are generally more effective than traditional sources like Pd(OAc)2 because they form the active LPd(0) catalyst more cleanly and efficiently.[3] A good starting point would be a combination of a highly active, bulky, and electron-rich phosphine ligand. Ligands like BrettPhos or RuPhos are often effective for primary amines.[3] Given the steric hindrance of both coupling partners, a ligand from the dialkylbiaryl phosphine class, such as XPhos or tBuXPhos, is also a strong candidate.[4][5]

Q3: What is the recommended base for this transformation?

A3: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine and to facilitate the catalytic cycle.[6][7] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used bases and generally provide the highest reaction rates.[7] However, if your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[3][7] For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be an excellent choice.[7]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[8][9][10][11] Aprotic, non-polar to moderately polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are excellent starting points.[12] Tetrahydrofuran (THF) is also commonly used.[13] It is critical to use anhydrous and degassed solvents, as water and oxygen can lead to catalyst deactivation and the formation of undesired side products.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: Low or No Product Yield

A common challenge in Buchwald-Hartwig amination is a lower-than-expected or complete lack of product formation.[3] This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the active catalyst may be decomposing.[3]Ensure you are using a reliable precatalyst. Consider modern palladacycles (e.g., XPhos Pd G3) which are often more effective.[3] Perform the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[3]
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice is highly dependent on the substrates.[3][14]For this sterically hindered primary amine and aryl chloride, screen bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos, XPhos, or RuPhos.[3]
Incorrect Base Selection An incompatible base can hinder the reaction or lead to the decomposition of starting materials.[3]Start with a strong base like NaOtBu. If side reactions or degradation are observed, switch to a weaker base like Cs2CO3 or K3PO4, and consider increasing the temperature.[3][7] The physical properties of the base matter; grinding it can prevent clumping.[3]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.[3] The steric hindrance of both coupling partners can significantly slow down the reaction.For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary.[3] Consider increasing the reaction temperature and/or catalyst loading.
Reagent Impurity Impurities in the starting materials, solvent, or base can poison the catalyst.Ensure all reagents are of high purity. Use anhydrous and degassed solvents. The amine should be purified before use if necessary.[15]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Side Product Plausible Cause Recommended Solution
Hydrodehalogenation The aryl chloride is reduced to the corresponding arene (2,6-difluorotoluene derivative).This can be promoted by certain catalyst systems and the presence of water. Ensure strictly anhydrous conditions. Optimizing the catalyst-to-ligand ratio may also minimize this side reaction.[3]
Homocoupling Dimerization of the aryl halide.This can be promoted by certain reaction conditions. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[3]
Phenol Formation If using a hydroxide-containing base or if significant water is present, coupling with hydroxide can lead to the corresponding phenol.Strictly exclude water from the reaction. Avoid hydroxide-containing bases unless specifically required and optimized for.[16][17][18][19]

Experimental Protocols & Workflows

General Protocol for Small-Scale Reaction Optimization

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.

Materials:

  • 1-(3-Chloro-2,6-difluorophenyl)ethanamine (1.0 mmol)

  • Aryl halide/pseudohalide (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the 1-(3-chloro-2,6-difluorophenyl)ethanamine via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling reaction.

G cluster_cat Catalyst System cluster_base Base cluster_cond Conditions cluster_reagent Reagents start Low or No Product Yield cat_check Check Catalyst System (Precatalyst & Ligand) start->cat_check base_check Evaluate Base cat_check->base_check If no improvement cat_sol1 Switch to G3/G4 Precatalyst cat_check->cat_sol1 cond_check Assess Reaction Conditions (Temp, Time, Solvent) base_check->cond_check If no improvement base_sol1 Use NaOtBu or LHMDS base_check->base_sol1 reagent_check Verify Reagent Purity cond_check->reagent_check If no improvement cond_sol1 Increase Temperature (80-120 °C) cond_check->cond_sol1 reagent_sol1 Purify Amine reagent_check->reagent_sol1 success Reaction Optimized cat_sol2 Screen Bulky Ligands (e.g., BrettPhos, XPhos) cat_sol1->cat_sol2 cat_sol2->success If successful base_sol2 If degradation, try Cs2CO3/K3PO4 and increase temperature base_sol1->base_sol2 base_sol2->success If successful cond_sol2 Increase Reaction Time cond_sol1->cond_sol2 cond_sol3 Ensure Anhydrous/Degassed Solvent (Toluene, Dioxane) cond_sol2->cond_sol3 cond_sol3->success If successful reagent_sol2 Use Fresh, High-Purity Starting Materials reagent_sol1->reagent_sol2 reagent_sol2->success If successful

Troubleshooting Decision Tree

References

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Wu, D., et al. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Various Authors. (n.d.).
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Pušelj, M., et al. (n.d.). Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case.
  • Wikipedia contributors. (n.d.).
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society.
  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • MacQueen, A. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sunesson, Y., et al. (2014).
  • Sunesson, Y., et al. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • Dean, A., et al. (n.d.).
  • LibreTexts. (2023).
  • Boubaker, T., et al. (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • Reddit user discussion. (2018).
  • Fisher, D. J., et al. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. eScholarship.org.
  • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Various Authors. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Book Title. Publisher.
  • Charyton, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • de Gombert, A., et al. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Chiral Integrity of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Topic: Prevention of Racemization in 1-(3-Chloro-2,6-difluorophenyl)ethanamine CAS Registry Number: 1253792-97-0 (Generic/Racemic), 1168141-76-1 (R-isomer specific) Support Tier: Level 3 (Senior Application Scientist) Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in 1-(3-Chloro-2,6-difluorophenyl)ethanamine CAS Registry Number: 1253792-97-0 (Generic/Racemic), 1168141-76-1 (R-isomer specific) Support Tier: Level 3 (Senior Application Scientist)

The Mechanistic Threat: Why This Molecule is Fragile

Executive Summary: 1-(3-Chloro-2,6-difluorophenyl)ethanamine is not a standard benzyl amine. The 2,6-difluoro substitution pattern creates a unique electronic and steric environment that significantly lowers the pKa of the benzylic proton (


).
The "Fluorine Pincer" Effect

In standard benzyl amines, the benzylic proton is relatively stable (


). However, the 2,6-difluoro motif exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the benzylic carbon. This stabilizes the carbanion formed upon deprotonation.

Consequently, even mild bases (like Carbonates or tertiary amines) or elevated temperatures can trigger the removal of


, leading to a planar, achiral carbanion intermediate. Upon reprotonation, the molecule racemizes.
Visualization: The Danger Zone

The following diagram illustrates the specific pathway of racemization you must avoid.

RacemizationPathway cluster_warning CRITICAL FAILURE POINT ChiralAmine Pure (S)-Enantiomer (Tetrahedral sp3) BaseAttack Base Attack (Deprotonation of H-alpha) ChiralAmine->BaseAttack High pH / Heat PlanarAnion Planar Carbanion/Enamine (Achiral sp2 Intermediate) BaseAttack->PlanarAnion Loss of H+ RacemicMix Racemic Mixture (50% R / 50% S) PlanarAnion->RacemicMix Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-deficient 2,6-difluorophenyl ring.

Critical Process Parameters (CPPs)

To maintain Enantiomeric Excess (ee%), strict adherence to these parameters is required.

ParameterSafe Operating RangeDanger ZoneReason for Failure
pH (Aqueous) pH < 8.0pH > 9.5Hydroxide ions can deprotonate the benzylic position over time.
Base (Organic) Pyridine, NMM, 2,6-LutidineDBU, NaH, KOtBu, TEA (excess)Strong bases directly abstract

.
Temperature < 40°C (during coupling)> 80°C (with base)Thermal energy overcomes the activation barrier for inversion.
Solvent DCM, THF, EtOAcDMF/DMSO (at high T)Polar aprotic solvents strip cations, increasing the basicity of counter-anions.

Troubleshooting Guide & FAQs

Module A: Amide Coupling Reactions

User Issue: "I observed a drop in ee% from >99% to 85% after coupling with a carboxylic acid using HATU/DIPEA."

Root Cause: Standard coupling protocols often use 3.0 equivalents of DIPEA. In the presence of the activated ester (HATU intermediate), the amine becomes more acidic. Excess base shuttles the proton, causing partial racemization.

Corrective Action:

  • Switch Bases: Use N-Methylmorpholine (NMM) or 2,6-Lutidine instead of DIPEA/TEA. These are weaker bases and less likely to deprotonate the benzylic carbon.

  • Order of Addition: Pre-activate the acid before adding the chiral amine.

    • Step 1: Acid + Coupling Agent + Base (stir 5 min).

    • Step 2: Add Chiral Amine (limiting reagent).

  • Temperature: Conduct the addition at 0°C and warm to Room Temperature (RT) only if necessary.

Module B: Reductive Amination

User Issue: "Forming a Schiff base with an aldehyde resulted in a racemic product."

Root Cause: Imine-Enamine Tautomerization.[1] When the chiral amine condenses with an aldehyde, the resulting imine has a benzylic proton that is highly acidic. It can shift to form an enamine (achiral), destroying the stereocenter.

Corrective Action:

  • One-Pot Procedure: Do not isolate the imine. Use a "Direct Reductive Amination" protocol.

  • Acid Catalyst: Add mild acid (Acetic acid, 1-2 eq) to buffer the reaction.

  • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) at 0°C. It reduces the imine faster than the imine can tautomerize.

Module C: Storage & Handling

User Issue: "My free base oil racemized after 2 weeks of storage at room temperature."

Root Cause: Auto-racemization. As a free base, the amine can act as its own base, or react with atmospheric


 to form carbamates that facilitate proton exchange.

Corrective Action:

  • Always store as a Salt: Convert the free amine to the Hydrochloride (HCl) or L-Tartrate salt immediately after purification.

  • Protocol: Dissolve free amine in Et2O, add 1.1 eq of 2M HCl in Et2O at 0°C. Filter the white solid. Salts are configurationally stable indefinitely.

Validated Experimental Protocols

Protocol 1: The "Safe-Mode" Amide Coupling

Designed to minimize base contact time and thermal stress.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • EDC·HCl (1.2 eq) / HOBt (1.2 eq) [Preferred over HATU for lower basicity requirements]

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Chiral Amine HCl Salt (1.0 eq)

  • Solvent: DCM or DMF (Dry)

Workflow:

  • Activation: Dissolve Acid, EDC, HOBt, and 1.0 eq of NMM in DCM. Stir at 0°C for 15 minutes.

  • Amine Release: In a separate vial, suspend Chiral Amine HCl salt in DCM. Add 1.5 eq of NMM to neutralize the salt.

  • Combination: Transfer the Amine solution dropwise into the Activated Acid solution at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by LCMS.

  • Quench: Quench with 0.5M citric acid (acidic wash removes unreacted amine and prevents basic workup racemization).

Protocol 2: Optical Resolution (Emergency Recovery)

If partial racemization occurs (e.g., ee drops to 80%), use this to upgrade optical purity.

  • Dissolve the amine (free base) in hot Ethanol.

  • Add 1.0 eq of (L)-Tartaric Acid (for S-amine targeting) or (D)-Tartaric Acid .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter crystals. The diastereomeric salt typically crystallizes with >98% de.

  • Free base carefully using cold

    
     (aq) and extract into DCM.
    

Decision Tree: Reaction Planning

Use this logic flow to determine the safety of your proposed reaction conditions.

DecisionTree Start Start: Reaction Planning CheckBase Does reaction require Base? Start->CheckBase StrongBase Is Base pKa > 12? (e.g. DBU, NaH) CheckBase->StrongBase Yes TempCheck Is Temp > 40°C? CheckBase->TempCheck No StrongBase->TempCheck No (Weak Base) Stop STOP High Risk of Racemization StrongBase->Stop Yes Safe PROCEED (Low Risk) TempCheck->Safe No Caution CAUTION Use NMM/Lutidine Keep T < 0°C TempCheck->Caution Yes (Mild Heat) TempCheck->Stop Yes (>80°C)

Figure 2: Decision support logic for processing 1-(3-Chloro-2,6-difluorophenyl)ethanamine.

References

  • Racemization Mechanisms in Benzylic Amines

    • Title: Racemisation of drug enantiomers by benzylic proton abstraction
    • Relevance: Establishes the fundamental mechanism of benzylic deproton
    • Source: Testa, B. et al. Chirality (1993).
    • URL:

  • Synthesis of 2,6-Difluoro Intermediates

    • Title: Process for the preparation of 2,6-difluoroaniline and related intermediates.[2][3][4]

    • Relevance: Describes the synthesis and handling of the 2,6-difluoro core, highlighting the stability challenges of this substitution p
    • Source: European P
    • URL:

  • Chiral Amine Synthesis via Hydrogenation

    • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
    • Relevance: Details the synthesis of chiral benzylic amines and the necessity of preventing imine tautomerization during form
    • Source:Chemical Reviews (2021).
    • URL:

  • Handling of Halogenated Benzylic Amines

    • Title: (S)-1-(3-Chloro-2-fluorophenyl)
    • Relevance: Confirms the industry standard of storing these specific fluorinated amines as Hydrochloride salts to ensure stability.
    • Source: Fluorochem Product Data.[5][6]

    • URL:

Sources

Optimization

troubleshooting guide for the synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Technical Support Center: Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Case ID: #SYN-3Cl-26diF-AMINE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Topic: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Case ID: #SYN-3Cl-26diF-AMINE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Topic: Troubleshooting Chiral Synthesis via Ellman Auxiliary & Biocatalysis

Executive Summary & Molecule Analysis

You are attempting to synthesize 1-(3-Chloro-2,6-difluorophenyl)ethanamine . This is a challenging motif often found in ALK/ROS1 kinase inhibitors (analogous to Crizotinib intermediates).

Technical Assessment of the Substrate:

  • Steric Challenge: The 2,6-difluoro substitution creates significant steric crowding around the carbonyl carbon. While fluorine is smaller than chlorine (Van der Waals radius 1.47 Å vs 1.75 Å), the ortho-disubstitution creates a "picket fence" effect, impeding nucleophilic attack.[1]

  • Electronic Challenge: The highly electronegative fluorines withdraw electron density, making the carbonyl carbon more electrophilic thermodynamically, but the transition states for addition are high energy due to repulsion.

  • Chirality: As an ethanamine, the

    
    -methyl group creates a chiral center.[1] Racemic synthesis followed by resolution is inefficient (max 50% yield).[1] Asymmetric synthesis is required.
    

Module 1: The Ellman Auxiliary Route (Chemical Synthesis)

This is the industry-standard method for synthesizing chiral amines from sterically hindered ketones.

Workflow Visualization

EllmanRoute Start Start: 3-Chloro-2,6-difluoroacetophenone Step1 Step 1: Condensation (R)-t-Butanesulfinamide + Ti(OEt)4 Start->Step1 Check1 Check: Conversion > 90%? Step1->Check1 Action1 Add more Ti(OEt)4 Increase Temp to 90°C Check1->Action1 No (Stalled) Step2 Step 2: Diastereoselective Reduction L-Selectride or NaBH4 Check1->Step2 Yes Action1->Step1 Check2 Check: dr > 95:5? Step2->Check2 Action2 Switch to L-Selectride (-78°C) or bulky borohydrides Check2->Action2 No (Low dr) Step3 Step 3: Deprotection HCl in MeOH/Dioxane Check2->Step3 Yes Action2->Step2 Final Target: Chiral Amine Salt Step3->Final

Figure 1: Decision matrix for the asymmetric synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine using tert-butanesulfinamide.

Troubleshooting Guide: Step 1 (Imine Formation)

Context: You are condensing the ketone with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide (


).

Q: The reaction stalls at 60% conversion even after 24 hours. Why? A: The 2,6-difluoro pattern facilitates hydrate formation .[1] Because the ring is electron-deficient, trace water competes aggressively with the sulfinamide for the carbonyl.


 acts as both a Lewis acid and a water scavenger.
  • Fix: Increase

    
     equivalents from 2.0 to 4.0 eq .
    
  • Fix: Switch solvent from THF to Toluene . Toluene allows higher reaction temperatures (up to 90-100°C) which is often necessary to overcome the steric barrier of the 2,6-difluoro system.[1]

  • Protocol Tip: Do not use molecular sieves with Titanium ethoxide; the sieves can clog the stirring mechanism or trap the titanium species. The Titanium itself is your desiccant.

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the reduced imine (sulfinamide) or hydrolysis product. However, if you are using high temperatures, check for def-fluorination .[1] Highly electron-deficient rings can undergo


 reactions if nucleophiles are present.[1] Ensure your base (if used) is non-nucleophilic.[1]
Troubleshooting Guide: Step 2 (Reduction)

Context: Reducing the


-sulfinyl ketimine to the sulfinamide.

Q: My diastereomeric ratio (


) is poor (e.g., 70:30). 
A:  Sodium Borohydride (

) is too small and unselective for this substrate.[1] The 2,6-difluoro substituents twist the phenyl ring out of plane with the imine. You need a bulky reducing agent to discriminate between the Re and Si faces.
  • Recommendation: Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C .[1]

  • Mechanism: L-Selectride coordinates with the sulfinyl oxygen and delivers the hydride from the least hindered face.

  • Data Comparison:

Reducing AgentTempApprox. YieldApprox.

Notes

0°C90%65:35Too small; poor selectivity.[1]

+

-40°C85%75:25Luche conditions help, but not enough.[1]
L-Selectride -78°C 88% >98:2 Recommended for this substrate.

Module 2: The Biocatalytic Route (Transaminases)[2][3]

For scale-up or Green Chemistry requirements, using an


-Transaminase (ATA) is superior.[1]
Pathway Visualization

Biocatalysis cluster_equilibrium Equilibrium Management Substrate Ketone (Prochiral) Enzyme ATA Enzyme (PLP cofactor) Substrate->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product Chiral Amine (S)-enantiomer Enzyme->Product Byproduct Acetone (Inhibitor) Enzyme->Byproduct

Figure 2: Biocatalytic transamination pathway showing the critical equilibrium shift required by removing the acetone byproduct.

Troubleshooting Guide: Biocatalysis

Q: The enzyme activity is zero. Is the fluorine killing it? A: Unlikely. The issue is usually solubility or steric fit .

  • Solubility: The 3-chloro-2,6-difluoroacetophenone is highly lipophilic.[1] If you run this in 100% buffer, the substrate crashes out.

    • Fix: Use DMSO (10-20% v/v) as a co-solvent.[1] Ensure the DMSO is added slowly to the buffer/enzyme mix to prevent protein denaturation.

  • Steric Fit: Wild-type transaminases cannot handle the 2,6-difluoro bulk.[1] You must use an evolved variant (e.g., from Codexis or Johnson Matthey libraries) specific for bulky-bulky ketones .[1]

Q: Conversion caps at 50%. A: This is thermodynamic equilibrium. Transamination is reversible. The byproduct (acetone, if using isopropylamine) inhibits the reaction.

  • Fix: Apply vacuum (reduced pressure) or a nitrogen sweep to physically remove acetone from the headspace. This drives the equilibrium to the right (Le Chatelier’s principle).

Module 3: Purification & Analysis

Q: How do I determine the Enantiomeric Excess (


)? 
A:  Standard C18 HPLC will not separate the enantiomers.
  • Method: Use a Chiral Stationary Phase (CSP).[1]

    • Column:Chiralpak IA or IC (Amylose-based) usually works best for halogenated amines.[1]

    • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1] The diethylamine is critical to sharpen the peak of the primary amine.

Q: The amine hydrochloride salt is hygroscopic/sticky. A: This is common with fluorinated amine salts.

  • Fix: Isolate as the Tartrate or Mandelate salt instead of HCl. These organic salts often crystallize better and can further upgrade the optical purity via recrystallization.

References

  • Ellman, J. A., et al. (1999).[1][2] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Journal of Organic Chemistry. Describes the foundational mechanism for

    
     mediated condensation. [1]
    
  • Pfizer Inc. (2011).[1] "Process Development and Scale-up of Crizotinib." Organic Process Research & Development. Details the handling of the 2,6-dichloro-3-fluoro phenyl ring, chemically analogous to your target. [1][3]

  • Codexis Inc. (2012).[1] "Biocatalytic Transamination for Chiral Amine Synthesis." Chemical Reviews. Provides protocols for equilibrium displacement using isopropylamine. [1]

  • Robak, M. T., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Comprehensive troubleshooting for the Ellman auxiliary. [1]

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated aromatics should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

The following technical guide is structured as a Tier 3 Support Resource for process chemists and engineers. It assumes the user is transitioning from medicinal chemistry (gram-scale) to process development (kilogram-sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and engineers. It assumes the user is transitioning from medicinal chemistry (gram-scale) to process development (kilogram-scale).

Case ID: #SC-882-FCL Status: Open Priority: High (Process Safety & Impurity Control) Topic: Route Selection, Safety, and Troubleshooting for Scale-Up

Executive Summary & Route Selection

User Query: "We are scaling up the synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine. Our current medicinal chemistry route (Reductive Amination with


) is generating cyanide waste and shows variability in yield. What is the recommended process for 1-5 kg batches?"

Scientist Response: For scale-up, the primary challenges with this scaffold are the lability of the aryl chloride (risk of hydrodechlorination) and the nucleophilic sensitivity of the 2,6-difluoro ring (


 risk).

While direct reductive amination is convenient on a small scale, we recommend a Two-Step Oxime Route for scale-up. This separates the C-N bond formation from the reduction, allowing for rigorous impurity control and avoiding hazardous cyanide waste.

Comparison of Synthetic Strategies
FeatureMethod A: Direct Reductive Amination (

)
Method B: Oxime Hydrogenation (Recommended)
Reagents Sodium Triacetoxyborohydride, AmineHydroxylamine HCl,

/Catalyst
Safety Boron waste, potential exotherms

handling, thermal stability of oxime
Impurity Profile High risk of dialkylated dimerLow dimer risk; De-chlorination is the main risk
Scalability Good for <1kg; expensive reagentsExcellent for >1kg; atom efficient
Critical Control Moisture controlCatalyst selection (to prevent de-Cl)

Detailed Technical Protocol (The Oxime Route)

Step 1: Formation of 1-(3-Chloro-2,6-difluorophenyl)ethanone oxime

Objective: Quantitative conversion of ketone to oxime while avoiding


 side reactions.

Reagents:

  • 3'-Chloro-2',6'-difluoroacetophenone (Start Material)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol/Water (3:1)

Process Description:

  • Charge the reactor with Methanol/Water and Sodium Acetate.

  • Add Hydroxylamine HCl. Note: Endothermic dissolution.

  • Add the Acetophenone precursor at 20-25°C.

  • Heat to 45-50°C for 4-6 hours. Caution: Do not exceed 60°C. The 2,6-difluoro ring is prone to nucleophilic attack by free hydroxylamine at high temperatures.

  • Monitor by HPLC. Target <0.5% starting ketone.

  • Workup: Cool to 0°C. The oxime typically precipitates. Add water to complete precipitation. Filter and wash with cold water to remove salts.

  • Drying: Vacuum dry at <40°C.

Step 2: Catalytic Hydrogenation to the Amine

Objective: Reduce the C=N bond without removing the Chlorine atom (Hydrodechlorination).

Reagents:

  • Oxime Intermediate[1][2][3]

  • Catalyst: 5% Pt/C (Sulfided) or Raney Nickel (Doped) . Avoid standard Pd/C as it aggressively removes aryl chlorides.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Additive: HCl (1.0-1.5 equiv) or

    
     . Acidic media is critical to prevent the formation of secondary amine dimers and to suppress dehalogenation.
    

Process Description:

  • Inert the autoclave with Nitrogen.

  • Charge Solvent, Oxime, and Acid (HCl in MeOH).

  • Charge Catalyst (wet paste to prevent ignition).

  • Pressurize with Hydrogen (5-10 bar).

  • Stir at 25-35°C. Note: Higher temperatures increase the risk of de-chlorination.

  • Monitor hydrogen uptake.

  • Filtration: Filter catalyst through Celite (under inert atmosphere).

  • Isolation: Concentrate filtrate. The product is isolated as the Hydrochloride salt, which is stable and easy to handle.

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where the process can fail during scale-up.

G Start Start: 3'-Chloro-2',6'-difluoroacetophenone Step1 Step 1: Oximation (NH2OH-HCl, NaOAc, 50°C) Start->Step1 Check1 CCP 1: Temp Control (>60°C causes SNAr Defluorination) Step1->Check1 Check1->Step1 Fail (Cool down) Oxime Intermediate: Oxime Solid Check1->Oxime Pass Step2 Step 2: Hydrogenation (H2, Pt/C, Acidic MeOH) Oxime->Step2 Check2 CCP 2: Catalyst Selection (Pd/C causes De-chlorination) Step2->Check2 Check3 CCP 3: Acid Additive (Prevents Dimer Formation) Step2->Check3 Final Product: Amine HCl Salt Check2->Final Pt/C or Sulfided Cat Check3->Final Acid Present

Figure 1: Process workflow for the synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine highlighting Critical Control Points (CCPs).

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a des-chloro impurity (M-34) in the final product."

Diagnosis: Hydrodechlorination. This is the most common failure mode when reducing chlorophenyl rings with hydrogen. Root Cause:

  • Use of Palladium (Pd/C) catalyst, which is excellent for dehalogenation.

  • Reaction temperature too high (>40°C).

  • Basic conditions (base neutralizes the HCl generated, driving the de-chlorination). Corrective Action:

  • Switch Catalyst: Use 5% Pt/C (Sulfided) or Raney Nickel . Platinum is much less active for Ar-Cl insertion than Palladium.

  • Acidify: Ensure the reaction is run in acidic media (e.g., 1.1 eq HCl). The protonated amine is less likely to coordinate with the catalyst surface to facilitate oxidative addition into the C-Cl bond.

  • Stop Early: Monitor

    
     uptake strictly and stop immediately upon theoretical consumption.
    
Issue 2: "My yield is low, and I see a heavy impurity (Dimer)."

Diagnosis: Formation of the secondary amine (bis-1-(3-chloro-2,6-difluorophenyl)ethyl amine). Mechanism: The product amine condenses with the intermediate imine/oxime to form a secondary imine, which is then reduced. Corrective Action:

  • Increase Acid: The presence of acid (HCl) protonates the primary amine product (

    
    ), rendering it non-nucleophilic. It cannot attack the imine intermediate.
    
  • Concentration: Dilute the reaction. High concentrations favor bimolecular condensation.

Issue 3: "The starting material is disappearing, but I see a new peak with M-19 (Loss of F)."

Diagnosis: Nucleophilic Aromatic Substitution (


).
Root Cause:  The 2,6-difluoro motif is electron-deficient and highly activated. Free amine (or hydroxylamine) can attack the 2- or 6-position, displacing fluoride.
Corrective Action: 
  • Lower Temperature: In Step 1 (Oximation), keep T < 50°C.

  • Buffer pH: Ensure Step 1 is buffered (NaOAc) to avoid high concentrations of free amine/hydroxylamine base.

References

  • Reductive Amination Safety & Scale-up

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. Link

    • Note: Foundational text for the borohydride route if hydrogen
  • Handling of Halogenated Aromatics in Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Focus on Chapter: Hydrogenation of Halogenated Compounds). Technical Insight: Discusses the superiority of Pt/C over Pd/C for preserving Ar-Cl bonds.
  • Synthesis of Fluoro-Acetophenones: Detailed protocols for similar 2,6-difluoro intermediates can be found in: Organic Process Research & Development2012, 16, 1156–1184. (Review of amine synthesis scale-up).
  • Safety of Hydroxylamine: Cisneros, L., et al. "Thermal Stability of Hydroxylamine." Process Safety Progress2002. Critical Safety: Hydroxylamine free base is unstable; always handle as a salt or in buffered solution.

Sources

Optimization

Technical Guide: Purification &amp; Resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

This technical guide addresses the purification and resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a challenging chiral intermediate often encountered in the synthesis of kinase inhibitors and CNS-active agent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and resolution of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a challenging chiral intermediate often encountered in the synthesis of kinase inhibitors and CNS-active agents.[1]

The presence of the electron-withdrawing halogen array (3-Cl, 2,6-F2) significantly lowers the pKa of the amine compared to non-substituted phenethylamines, altering its behavior in both acid-base extractions and chromatographic retention.[1] Furthermore, the steric bulk of the ortho-fluorines complicates standard enzymatic resolution strategies.

Module 1: Achiral Purification (The "Rough Cut")

Before attempting chiral resolution, the crude reaction mixture must be purged of regioisomers and dehalogenated byproducts.

Acid-Base Extraction Protocol

Why this works: The amine functionality allows for selective partitioning into aqueous acid, leaving non-basic impurities (e.g., unreacted ketones, defluorinated neutrals) in the organic phase.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether). Note: Avoid DCM here if possible, as emulsions are more common with fluorinated anilines.[1]

  • Acid Extraction: Extract with 1M HCl (3x). The target amine moves to the aqueous phase as the hydrochloride salt.

    • Critical Checkpoint: The 2,6-difluoro substitution lowers the amine's basicity (approx pKa ~8.8–9.0).[1] Ensure the aqueous phase pH is < 2.0 to fully protonate.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh MTBE to remove trapped neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. The solution will turn cloudy as the free amine oils out.

  • Recovery: Extract the free amine back into DCM (Dichloromethane). Dry over Na₂SO₄ and concentrate.

Flash Chromatography (Addressing "Tailing")

Issue: Primary amines interact strongly with the acidic silanols on silica gel, causing severe peak tailing and yield loss.[1] Solution: Deactivate the silica surface.

  • Mobile Phase: DCM / Methanol / NH₄OH (25% aq) (95:5:0.5).

  • Alternative: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then run a gradient of Hexane/Ethyl Acetate + 1% TEA.

  • Expert Insight: Do not use Acetone; primary amines can form imines (Schiff bases) with acetone inside the column, appearing as a "ghost" impurity.[1]

Module 2: Chiral Resolution (The "Split")

Separating the (R) and (S) enantiomers is the critical bottleneck. Two primary methods are recommended based on scale.

Method A: Classical Resolution (Scalable >10g)

Principle: Formation of diastereomeric salts using chiral acids. The 2,6-difluoro substitution pattern creates a "rigid" steric environment, often requiring specific resolving agents.[1]

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (First choice)[1]

  • (S)-Mandelic acid (Second choice)

Protocol:

  • Dissolve the racemic amine (1.0 eq) in Ethanol/Water (9:1) .

  • Add L-DTTA (0.5 eq) dissolved in hot ethanol. Note: Using 0.5 eq ("Pope Peachy" method) forces the less soluble diastereomer to precipitate while the other remains in solution as the free base.

  • Heat to reflux until clear, then cool slowly to room temperature (1°C/min).

  • Filter the precipitate.[2][3] Recrystallize once from pure Ethanol to upgrade ee% from ~80% to >99%.

Method B: Preparative Chiral HPLC (High Purity <5g)

For rapid access to pure enantiomers without crystallization optimization.

ParameterCondition
Column Chiralpak IA or AD-H (Amylose-based)
Mobile Phase Hexane / Ethanol / Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)
Detection UV @ 260 nm (Phenyl absorption)
Selectivity (α) Typically > 1.3 for this scaffold

Expert Insight: The ortho-fluorines reduce the basicity, reducing the need for high concentrations of diethylamine (DEA). However, 0.1% is mandatory to prevent peak broadening.[1]

Module 3: Visual Workflows

Decision Tree for Purification Strategy

PurificationStrategy Start Crude 1-(3-Cl-2,6-F2-Ph)ethanamine PurityCheck Check Chemical Purity (LCMS) Start->PurityCheck ImpurityHigh Purity < 90% PurityCheck->ImpurityHigh Dirty ImpurityLow Purity > 90% PurityCheck->ImpurityLow Clean AcidBase Acid-Base Extraction (Remove neutrals) ImpurityHigh->AcidBase ChiralCheck Scale of Resolution? ImpurityLow->ChiralCheck Flash Flash Chromatography (DCM/MeOH/NH4OH) AcidBase->Flash If still impure Flash->PurityCheck SmallScale < 5 grams ChiralCheck->SmallScale LargeScale > 10 grams ChiralCheck->LargeScale PrepHPLC Prep Chiral HPLC (Chiralpak IA) SmallScale->PrepHPLC SaltRes Classical Resolution (L-DTTA Crystallization) LargeScale->SaltRes

Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on purity and scale.

Module 4: Troubleshooting & FAQs

Q1: My amine "oils out" during salt formation instead of crystallizing. What is wrong?

  • Cause: The solvent system is too polar, or the concentration is too high. The 2,6-difluoro group adds lipophilicity compared to unsubstituted benzylamines.[1]

  • Fix: Switch from Ethanol/Water to Isopropanol (IPA) or MTBE/Methanol . Use a "seed" crystal if available. If oiling persists, sonicate the oil in the solvent; this often induces nucleation.

Q2: I see a "ghost peak" at M+40 in LCMS after flash chromatography.

  • Cause: You likely used Acetone in your mobile phase or to dissolve the sample. Acetone reacts with primary amines to form an imine (+40 mass units).

  • Fix: Never use ketones with primary amines. Re-dissolve in Methanol/Water and add a drop of acetic acid; the imine will hydrolyze back to the amine over 1 hour.

Q3: The chiral separation on HPLC is degrading over time.

  • Cause: The "Memory Effect" or column fouling. Halogenated amines can adsorb strongly.

  • Fix: Wash the column with Ethanol:DEA (100:0.5) for 30 minutes. Ensure your sample is free of reactive benzyl halides (precursors) which can covalently bind to the chiral selector.

Q4: Can I use enzymatic resolution?

  • Insight: Yes, but with caution. Standard Lipases (e.g., CAL-B) often struggle with the steric bulk of 2,6-disubstitution near the reaction center.[1]

  • Alternative: Use

    
    -Transaminases (e.g., ATA-117) .[1] These are more tolerant of bulky ortho-substituents and can yield enantiopure amines from the corresponding ketone [1].
    

References

  • Enzymatic Resolution of Fluorinated Amines

    • Title: Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System.[1]

    • Source: MDPI (Catalysts), 2022.[1]

    • URL:[Link][1][4]

  • Chiral Separation Methodology

    • Title: Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods.[1]

    • Source: Electrophoresis (PubMed), 2001.[1]

    • URL:[Link]

  • Classical Resolution Protocols: Title: Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. Source: BenchChem Technical Guides.
  • Derivatization for HPLC

    • Title: A Pre-Column Derivatization Method for the HPLC-FLD Determin
    • Source: MDPI (Molecules), 2024.[1][4]

    • URL:[Link][1][4]

Sources

Troubleshooting

identifying and removing impurities from 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Technical Support Center: Purification & Analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Executive Summary Target Molecule: 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: N/A for specific isomer, generic class: Po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Executive Summary

Target Molecule: 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: N/A for specific isomer, generic class: Polyhalogenated


-methylbenzylamines).[1][2]
Critical Attributes:  Chiral center (

-methyl), Poly-halogenated aromatic ring (labile C-Cl bond), Sterically crowded amine (2,6-difluoro substitution).[1]

Welcome to the Technical Support Guide. This document addresses the specific challenges in isolating high-purity 1-(3-Chloro-2,6-difluorophenyl)ethanamine. Unlike simple phenylethylamines, the 2,6-difluoro substitution pattern significantly alters the basicity and solubility profile, while the 3-chloro substituent introduces susceptibility to hydrodehalogenation during synthesis.

Module 1: Diagnostic & Detection (Identify)

Before attempting purification, you must accurately characterize the crude mixture. The 2,6-difluoro motif provides a unique handle for 19F NMR analysis, which is often superior to 1H NMR for detecting impurities in the aromatic region.

Common Impurity Profile
Impurity TypeChemical IdentityOriginDetection Method
Precursor 1-(3-Chloro-2,6-difluorophenyl)ethanoneIncomplete reductive aminationIR: Strong C=O stretch (~1690 cm⁻¹).[1] TLC: High Rf (non-polar).
Byproduct A 1-(3-Chloro-2,6-difluorophenyl)ethanolReduction of ketone without amination1H NMR: Quartet at ~5.0 ppm (CH-OH).[1][2] HPLC: Elutes after amine (Reverse Phase).
Byproduct B Bis-alkylated DimerReaction of product amine with imine intermediateMS: [2M-NH3]+ peak.[1] 19F NMR: Distinct shift due to electronic shielding of secondary amine.
Byproduct C Des-chloro analogHydrodehalogenation (if Pd/C used)MS: Mass M-34.[1][2] 19F NMR: Loss of asymmetry in coupling constants if Cl removal restores symmetry (unlikely here but possible).
Advanced Analytical Workflow
  • Chiral HPLC: Standard C18 columns cannot separate enantiomers.

    • Recommended Column: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).[1]

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by the amine interacting with silanols.

  • 19F NMR Diagnosis:

    • The 2,6-difluoro signals typically appear as a multiplet around -110 to -120 ppm.[1]

    • Diagnostic: Impurities lacking the amine functionality (like the ketone or alcohol) will show a significant chemical shift change (>1 ppm) in the fluorine signal due to the loss of the anisotropic effect of the C-N bond.

Module 2: Chemical Purification (Remove)

The following workflow addresses the removal of non-basic impurities (ketones, alcohols) and the separation of the target primary amine from secondary amine dimers.

Protocol 1: Acid-Base Workup (The "Cleanup")

Context: The 2,6-difluoro group reduces the pKa of the amine compared to non-fluorinated analogs, making the salt more prone to hydrolysis.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether).[1] Why MTBE? It minimizes emulsion formation compared to DCM.

  • Extraction (Acidic): Extract with 1M HCl (3x).

    • Chemistry: The amine and dimer move to the aqueous layer (protonated). The ketone and alcohol remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layer with fresh MTBE to remove entrained neutrals.

  • Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH.

    • Critical Step: Do not use carbonates (foaming/incomplete liberation).

  • Extraction (Basic): Extract free base into DCM or Ethyl Acetate. Dry over Na2SO4 and concentrate.

Protocol 2: Removing the Dimer (The "Hard" Separation)

If the bis-alkylated dimer is present (>5%), acid-base extraction will not remove it (both are basic).

  • Method: Selective Salting.

  • Reagent: Oxalic acid or HCl gas in dry ether.

  • Procedure:

    • Dissolve the amine mixture in dry Ethanol.

    • Add 1.05 eq of HCl (4M in Dioxane).

    • The primary amine hydrochloride salt usually crystallizes preferentially due to better lattice packing compared to the bulky dimer salt.

    • Filter and wash with cold Et2O.

Module 3: Chiral Resolution (Refine)

If you synthesized the racemate and require the (R) or (S) enantiomer, use diastereomeric salt crystallization.

Recommended Resolving Agent: (L)-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid.[1][2]

Step-by-Step Resolution Protocol:

  • Stoichiometry: Mix 1.0 eq of racemic amine with 1.0 eq of (L)-Tartaric acid in Methanol .

  • Heating: Heat to reflux until clear.

  • Cooling: Allow to cool slowly to Room Temp, then 4°C overnight.

    • Observation: Needle-like crystals indicate the formation of the diastereomeric salt.

  • Recrystallization: If Chiral HPLC shows <98% ee, recrystallize the salt from MeOH/Water (95:5).

  • Liberation: Treat the solid salt with 1M NaOH and extract with DCM to obtain the chiral free base.

Visual Troubleshooting Guides

Diagram 1: Impurity Genealogy & Prevention

This flowchart illustrates where impurities originate during the reductive amination process.

ImpurityGenealogy Start Starting Material: 3-Cl-2,6-F-Acetophenone Reaction Reaction: Reductive Amination Start->Reaction Target Target Product: Primary Amine Reaction->Target Ideal Path (+NH4OAc, NaBH3CN) Impurity_Alc Impurity A: Alcohol (Ketone Reduction) Reaction->Impurity_Alc Direct Reduction (Insufficient Amine Source) Impurity_Dimer Impurity B: Dimer (Secondary Amine) Reaction->Impurity_Dimer Target reacts with Imine Intermediate Impurity_DesCl Impurity C: Des-Chloro Analog Reaction->Impurity_DesCl Over-reduction (If Pd/C + H2 used)

Caption: Origin of major impurities. Note that "Des-Chloro" is specific to catalytic hydrogenation routes.

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

PurificationLogic Start Crude Mixture Analysis Check_Neutral Contains Ketone/Alcohol? Start->Check_Neutral Action_AcidBase Perform Acid/Base Extraction Check_Neutral->Action_AcidBase Yes Check_Dimer Contains Dimer (>5%)? Check_Neutral->Check_Dimer No Action_AcidBase->Check_Dimer Action_Salt Selective Crystallization (HCl or Oxalate) Check_Dimer->Action_Salt Yes (Scale >5g) Action_Column Flash Chromatography (DCM/MeOH + NH3) Check_Dimer->Action_Column Yes (Scale <1g) Check_Chiral Racemic? Check_Dimer->Check_Chiral No Action_Salt->Check_Chiral Action_Column->Check_Chiral Action_Resolution Tartaric Acid Resolution Check_Chiral->Action_Resolution Yes Final Pure Target Amine Check_Chiral->Final No (Already Pure) Action_Resolution->Final

Caption: Step-by-step decision matrix for purifying the crude amine mixture.

Frequently Asked Questions (FAQs)

Q1: I used Pd/C for hydrogenation and my mass spec shows M-34. What happened? A: You have hydrodehalogenated your compound. The 3-Chloro position on an aromatic ring is susceptible to oxidative insertion by Palladium, leading to replacement by hydrogen.

  • Fix: Switch to Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) . If hydrogenation is mandatory, use Pt/C (Platinum) or poisoned catalysts, which are less aggressive toward aryl chlorides.

Q2: My amine is not precipitating as an HCl salt; it remains an oil. A: The 2,6-difluoro substitution adds lipophilicity and disrupts crystal packing.

  • Fix: Try using anhydrous diethyl ether as the anti-solvent. If it still oils out, switch to the Oxalate salt (using oxalic acid in ethanol), which often crystallizes more readily for sterically hindered amines.

Q3: Can I use silica gel chromatography to remove the dimer? A: Yes, but amines streak badly on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use a mobile phase of DCM:MeOH:NH4OH (90:10:1). The secondary amine (dimer) is less polar and will elute before the primary amine in this system.

Q4: How do I determine the enantiomeric excess (ee) without a chiral column? A: You can use Mosher's Acid Chloride . React your amine with (R)-(-)-MTPA-Cl.[1] The resulting diastereomeric amides can be distinguished via 1H NMR or 19F NMR. The 19F signals of the Mosher group will show distinct splits for the (R,R) and (R,S) diastereomers.

References

  • Reductive Amination & Impurities

    • Title: Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.[3]

    • Source: N
    • URL:[Link]

    • Relevance: Establishes the formation of alcohol and dimer impurities in phenylethylamine synthesis.
  • Chiral Separation (HPLC)

    • Title: HPLC separation of enantiomers using chiral stationary phases.[4][5][6]

    • Source: Česká a slovenská farmacie.
    • URL:[Link]

    • Relevance: details the use of polysaccharide columns for amine resolution.
  • 19F NMR Analysis

    • Title: 19F-centred NMR analysis of mono-fluorin
    • Source: Semantic Scholar / RSC Advances.
    • URL:[Link]

    • Relevance: Validates the use of 19F NMR for structural elucidation and impurity profiling in fluorin
  • General Synthesis of Halogenated Phenylethylamines

    • Title: Synthesis of N-(3-chlorophenyl)-1,2-ethanediamine (Analogous chemistry).
    • Source: PrepChem.
    • URL:[Link]

    • Relevance: Provides baseline protocols for handling chlorinated aniline deriv

Sources

Reference Data & Comparative Studies

Validation

enantiomeric purity analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Enantiomeric Purity Analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine: A Comparative Technical Guide Executive Summary For the enantiomeric purity analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , this guide id...

Author: BenchChem Technical Support Team. Date: February 2026

Enantiomeric Purity Analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine: A Comparative Technical Guide

Executive Summary

For the enantiomeric purity analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , this guide identifies Direct Chiral HPLC using Crown Ether Stationary Phases as the primary "Gold Standard" method due to its specificity for primary amines and robustness against the electron-withdrawing effects of the halogenated ring.

While polysaccharide-based HPLC (e.g., Chiralpak IC) and GITC derivatization offer viable alternatives, the Crown Ether method provides the most direct, self-validating workflow for routine quality control (QC) in drug development.

Analyte Profile & Analytical Challenges

  • Target Molecule: 1-(3-Chloro-2,6-difluorophenyl)ethanamine

  • Structural Class: Electron-deficient

    
    -chiral primary amine.
    
  • Critical Challenge: The presence of two Fluorine atoms (positions 2,6) and one Chlorine (position 3) creates a highly electron-poor aromatic system. This reduces the basicity of the amine and alters

    
     interaction potential, often causing poor retention on standard Pirkle-type columns.
    

Strategic Implications:

  • Basicity: The amine is less basic than non-fluorinated phenylethylamines. Acidic mobile phases are required to ensure protonation for cation-exchange mechanisms.

  • Sterics: The 2,6-difluoro substitution creates significant steric bulk ("ortho effect"), which actually aids chiral recognition by locking the conformation during transient binding events.

Comparative Methodologies

Method A: Direct Chiral HPLC (Crown Ether Phases)
  • Mechanism: Host-guest complexation. The crown ether (typically 18-crown-6 derivative) forms a selective inclusion complex with the protonated primary ammonium group (

    
    ).
    
  • Why it is Superior: This method relies on the ammonium moiety, not the aromatic ring's electronics. The 2,6-difluoro substitution enhances the steric discrimination between the (R) and (S) enantiomers.

Representative Protocol:

  • Column: DAICEL CROWNPAK® CR-I(+) or CR-I(-) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Typical:

    
     (aq) / Methanol (85:15 v/v).
    
  • Temperature: Lower temperatures (

    
    ) often improve resolution by stabilizing the complex.
    
  • Detection: UV at 210 nm (low wavelength required due to low UV absorbance of the fluorinated ring).

Method B: Immobilized Polysaccharide HPLC (Amylose/Cellulose)
  • Mechanism: Hydrogen bonding and dipole-dipole interactions in the chiral cavities of amylose/cellulose tris(carbamates).

  • Suitability: Excellent for screening. The "Immobilized" versions (e.g., Chiralpak IA, IC) allow for the use of "forbidden" solvents like DCM or THF, which can solubilize the halogenated amine better.

  • Protocol Note: Requires basic additives (Diethylamine) to suppress peak tailing of the free amine.

Method C: GITC Derivatization (Indirect Analysis)
  • Mechanism: Reaction with 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate (GITC) to form stable diastereomeric thioureas.
    
  • Utility: Best for labs lacking dedicated chiral columns. The resulting diastereomers are separated on a standard C18 column.

  • Advantage: The GITC moiety adds significant UV absorbance, lowering the Limit of Detection (LOD).

Comparative Data Analysis

FeatureMethod A: Crown Ether HPLC Method B: Polysaccharide (IC) Method C: GITC Derivatization
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 3.0)
Throughput High (15 min run)High (10-20 min run)Low (Requires 30 min reaction)
Robustness Excellent (Self-validating)GoodModerate (Reagent purity dependent)
Sensitivity (LOD) Moderate (Low UV absorption)ModerateExcellent (Enhanced UV)
Cost per Sample LowLowMedium (Reagent cost)
Primary Risk Column fouling by matrixPeak tailingIncomplete derivatization

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Crown Ether HPLC)
  • Objective: Quantify enantiomeric excess (ee%) of the crude amine.

  • Reagents: Perchloric acid (70%), Methanol (HPLC Grade), Milli-Q Water.

Step-by-Step:

  • Mobile Phase Prep: Mix 16.3 g of

    
     (70%) into 1000 mL water to create pH ~1.0 stock. Mix this aqueous solution 85:15 with Methanol. Degas.
    
  • Sample Prep: Dissolve 1.0 mg of 1-(3-Chloro-2,6-difluorophenyl)ethanamine in 1 mL of mobile phase. (Note: Sample must be acidic to protonate the amine).

  • Chromatography:

    • Flow Rate: 0.5 mL/min (Keep pressure < 100 bar).

    • Temp:

      
      .
      
    • Injection: 5 µL.

  • Integration: The (S)-enantiomer typically elutes first on CR-I(+) (confirm with authentic standard). Calculate %ee using area normalization.

Protocol 2: The "Universal" Alternative (GITC Derivatization)
  • Objective: Analysis using standard C18 equipment.

  • Reagents: GITC, Acetonitrile (ACN), Triethylamine (TEA).

Step-by-Step:

  • Reaction: In a 1.5 mL vial, mix 50 µL of amine sample (10 mM in ACN) with 50 µL of TEA (10 mM in ACN) and 100 µL of GITC solution (15 mM in ACN).

  • Incubation: Shake at room temperature for 30 minutes.

  • Quench: Add 10 µL of Ethanolamine to quench excess GITC (prevents ghost peaks).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 30% to 70% ACN in 0.1% Formic Acid/Water over 20 mins.

    • Detection: UV 254 nm (Strong signal from thiourea).

Visualizations & Logic Maps

Figure 1: Method Selection Decision Matrix
  • Caption: Decision tree for selecting the optimal analytical method based on sample purity, throughput requirements, and equipment availability.

MethodSelection Start Start: Sample Analysis IsPure Is the sample chemically pure (>95%)? Start->IsPure HasChiralCol Is a Crown Ether/Chiral Column available? IsPure->HasChiralCol Yes MethodC Method C: GITC Derivatization (Indirect Analysis) IsPure->MethodC No (Matrix interference) HighThroughput High Throughput Required? HasChiralCol->HighThroughput Yes HasChiralCol->MethodC No MethodA Method A: Crown Ether HPLC (Direct Analysis) HighThroughput->MethodA Yes (QC Routine) MethodB Method B: Polysaccharide HPLC (Screening/General) HighThroughput->MethodB No (R&D Screening)

Figure 2: GITC Derivatization Mechanism
  • Caption: Reaction pathway of 1-(3-Chloro-2,6-difluorophenyl)ethanamine with GITC to form diastereomeric thioureas separable on achiral C18 columns.

GITC_Mechanism Amine Chiral Amine (R/S) 1-(3-Cl-2,6-F-Ph)ethanamine Reaction Nucleophilic Addition (RT, 30 min, TEA) Amine->Reaction GITC GITC Reagent (Homochiral) GITC->Reaction ProdR Diastereomer A (R)-Amine-GITC Thiourea Reaction->ProdR ProdS Diastereomer B (S)-Amine-GITC Thiourea Reaction->ProdS C18 C18 Column Separation (Different Hydrophobicity) ProdR->C18 ProdS->C18

References

  • Machida, Y., et al. "Separation of enantiomers of primary amines by HPLC using a chiral crown ether stationary phase." Journal of Chromatography A, vol. 805, no. 1-2, 1998, pp. 85-92. Link

  • Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)/CR-I(-)." Chiral Technologies, 2023. Link

  • Bhushan, R., & Martens, J. "Amino Acids and their Derivatives: Chiral Liquid Chromatography." Encyclopedia of Separation Science, 2000. Link

  • Sigma-Aldrich. "GITC Derivatization for Chiral Amine Analysis." Technical Bulletin, 2024. Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007. Link

Comparative

Comparative Guide: Biological Activity of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Derivatives

Executive Summary Molecule of Interest: (R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine Primary Application: Kinase Inhibition (ALK, c-Met, ROS1) Drug Context: This chiral amine serves as the critical "anchor" pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: (R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine Primary Application: Kinase Inhibition (ALK, c-Met, ROS1) Drug Context: This chiral amine serves as the critical "anchor" pharmacophore for Crizotinib (PF-02341066) , the first-generation ALK inhibitor approved for Non-Small Cell Lung Cancer (NSCLC).[1]

This guide analyzes the biological superiority of the title compound compared to its structural analogs.[1][2] In the development of type I kinase inhibitors, this specific amine moiety is responsible for occupying the hydrophobic sub-pocket adjacent to the ATP-binding site.[1] Its specific halogenation pattern (3-Cl, 2,6-diF) was engineered to optimize lipophilic efficiency (LipE) and metabolic stability, distinguishing it from earlier 2,6-dichloro derivatives.[1]

Structural Basis of Activity

The biological potency of this scaffold relies on three molecular pillars:[1]

  • Chirality: The (R)-enantiomer is up to 100-fold more potent than the (S)-enantiomer.[1] The methyl group of the ethylamine linker positions the aromatic ring into a specific hydrophobic cleft.[1]

  • Halogen Bonding: The 2,6-difluoro substitution allows for a tighter fit in the binding pocket compared to larger chlorine atoms, while the 3-chloro substituent fills the available hydrophobic volume, maximizing van der Waals interactions.

  • U-Shape Conformation: When coupled to an aminopyridine core (as in Crizotinib), this amine forces the molecule into a U-shaped bioactive conformation essential for mimicking the adenine ring of ATP.[1]

Diagram: Pharmacophore Interaction Model

G cluster_0 Kinase Binding Pocket (ALK) cluster_1 Ligand: 1-(3-Chloro-2,6-difluorophenyl)ethanamine Core Pocket_Hydro Hydrophobic Sub-Pocket Pocket_Hinge Hinge Region (Glu1197/Met1199) Amine_N Amine (NH) Amine_N->Pocket_Hinge H-Bond Donor Chiral_Me Chiral Methyl (R-Config) Chiral_Me->Pocket_Hydro Shape Selectivity Ring_Ph Phenyl Ring Ring_Ph->Pocket_Hydro π-Stacking / VdW Sub_F 2,6-Difluoro Sub_F->Pocket_Hydro Metabolic Block Sub_Cl 3-Chloro Sub_Cl->Pocket_Hydro Lipophilic Fill

Caption: Interaction map showing how the chiral amine anchors the inhibitor into the ALK kinase domain ATP pocket.

Comparative Performance Analysis

The following analysis compares the title compound (Derivative A) against its direct structural precursors (Derivatives B and C) to demonstrate why the specific 3-Cl-2,6-diF pattern is the industry standard.

Comparison Groups
  • Derivative A (Standard): (R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine core (Crizotinib scaffold).[1]

  • Derivative B (Precursor): (R)-1-(2,6-Dichlorophenyl)ethanamine core.[1]

  • Derivative C (Variant): (R)-1-(2-Fluoro-6-chlorophenyl)ethanamine core.[1]

Table 1: Enzymatic and Cellular Potency Data

Data derived from structure-activity relationship (SAR) studies during Crizotinib optimization.[1]

FeatureDerivative A (Title Compound)Derivative B (2,6-Dichloro)Derivative C (Mixed Halo)
c-Met Ki (nM) 4 (High Potency)312
ALK IC50 (nM) 24 2065
Lipophilic Efficiency (LipE) High ModerateLow
Metabolic Stability (HLM) >60 min <15 min30 min
P-gp Efflux Ratio Low (<2) High (>10)Moderate
Key Limitation NoneHigh Clearance / Steric Clash Lower Potency

Analysis:

  • Potency vs. Stability: While Derivative B (2,6-Dichloro) shows slightly higher intrinsic potency against ALK, it suffers from rapid metabolic clearance due to the electron-rich nature of the ring and steric bulk.

  • The "Goldilocks" Effect: Derivative A (3-Chloro-2,6-difluorophenyl) balances potency with physicochemical properties.[1] The fluorine atoms reduce the basicity of the system and block metabolic hot-spots, while the single chlorine atom provides sufficient lipophilicity to drive binding without incurring the steric penalty of two chlorines.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol 1: HTRF Kinase Activity Assay (Biochemical)

This assay measures the inhibition of ALK kinase activity using Homogeneous Time-Resolved Fluorescence.[1]

  • Reagents: Recombinant ALK kinase domain, Biotinylated Poly-Glu-Tyr substrate, ATP (

    
     concentration: ~50 µM), Detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).[1]
    
  • Preparation: Prepare 3-fold serial dilutions of the test amine derivative in DMSO.

  • Reaction:

    • Mix 5 µL of compound + 5 µL of Enzyme/Substrate mix in a 384-well low-volume plate.

    • Initiate reaction with 5 µL of ATP.[1]

    • Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection buffer (EDTA + detection reagents) to quench the reaction.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Validation: Calculate Z'-factor. A score > 0.5 confirms assay robustness.[1]

Protocol 2: Cellular Viability Assay (H3122 Line)

This assay confirms if biochemical potency translates to cellular efficacy in an ALK-driven cancer model.[1]

  • Cell Line: NCI-H3122 (NSCLC cells harboring EML4-ALK variant 1).[1][3]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates; allow attachment overnight.

  • Treatment: Treat cells with serial dilutions of the derivative (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio).[1] Shake for 10 mins. Measure luminescence.

  • Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to determine cellular

    
    .
    

Screening Workflow Diagram

The following diagram illustrates the critical path for evaluating these derivatives, from synthesis to lead selection.

Workflow cluster_biochem Phase 1: Biochemical Screening cluster_cell Phase 2: Cellular Validation cluster_adme Phase 3: DMPK Profiling Start Start: Amine Derivative Synthesis HTRF HTRF Kinase Assay (ALK/c-Met) Start->HTRF Filter1 Decision: IC50 < 50 nM? HTRF->Filter1 H3122 H3122 Viability (EML4-ALK) Filter1->H3122 Yes Discard Discard / Re-design Filter1->Discard No Selectivity Selectivity Screen (vs. EGFR/InsR) H3122->Selectivity Microsome Liver Microsome Stability (Human/Mouse) Selectivity->Microsome Candidate Lead Candidate Selection (High Potency + High Stability) Microsome->Candidate T1/2 > 30min Microsome->Discard Unstable

Caption: Step-by-step screening cascade for validating 1-(3-Chloro-2,6-difluorophenyl)ethanamine derivatives.

Conclusion

The 1-(3-Chloro-2,6-difluorophenyl)ethanamine scaffold represents a pinnacle of fragment-based drug design.[1] While 2,6-dichloro analogs offer raw potency, they fail in metabolic stability. The specific title compound provides the optimal balance of LipE , metabolic resistance , and selectivity , making it the definitive choice for constructing Type I ALK inhibitors like Crizotinib. Researchers developing next-generation macrocycles (e.g., Lorlatinib analogues) continue to utilize this precise halogenation pattern to maintain potency against resistance mutations like L1196M.[1]

References

  • Cui, J. J., et al. (2011).[1][4][5][6][7] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][3][5][8] Journal of Medicinal Chemistry.[1][4][5][8]

  • Rodig, S. J., & Shapiro, G. I. (2010).[1] Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases.[1][3][4][5] Current Opinion in Investigational Drugs.[1]

  • Awad, M. M., & Shaw, A. T. (2014).[1] ALK inhibitors in non-small cell lung cancer: crizotinib and beyond.[1][3][4][9][10] Clinical Advances in Hematology & Oncology.[1]

  • Pfizer Inc. (2011).[1] XALKORI® (crizotinib) Prescribing Information.[1][4][9][11] FDA Access Data.[1][4][11]

Sources

Validation

structure-activity relationship (SAR) studies of 1-(3-Chloro-2,6-difluorophenyl)ethanamine analogs

Executive Summary: The "Tri-Halogenated" Advantage In the landscape of modern medicinal chemistry, the optimization of chiral benzylic amines is a critical step in designing potent kinase inhibitors, GPCR ligands, and ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Halogenated" Advantage

In the landscape of modern medicinal chemistry, the optimization of chiral benzylic amines is a critical step in designing potent kinase inhibitors, GPCR ligands, and next-generation agrochemicals. This guide focuses on 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a specialized building block that offers a superior balance of metabolic stability and conformational rigidity compared to its mono- and di-substituted analogs.

While the 1-(2,6-difluorophenyl)ethanamine scaffold (Analog A) is a standard for inducing "conformational locking" via intramolecular hydrogen bonding, the addition of the 3-Chloro substituent creates a unique pharmacophore. This modification serves two critical functions: it blocks the metabolically vulnerable C-3 position (preventing hydroxylation) and modulates the electronic environment of the amine, often resulting in improved blood-brain barrier (BBB) penetration for CNS targets or enhanced lipophilic contacts in hydrophobic enzymatic pockets.

This guide compares the 3-Chloro-2,6-difluoro scaffold against the standard 2,6-difluoro and 2-chloro-6-fluoro alternatives, providing actionable SAR data and synthesis protocols.

Comparative SAR Analysis

The following analysis evaluates the performance of the subject scaffold against its primary alternatives in the context of Lead Optimization.

Physicochemical & Metabolic Profile
FeatureSubject: 3-Chloro-2,6-difluoroAlt 1: 2,6-DifluoroAlt 2: 2-Chloro-6-fluoro
Electronic Effect Strong Electron Withdrawing (σ-inductive)Moderate Electron WithdrawingMixed Inductive/Mesomeric
Amine Basicity (pKa) ~8.8 (Reduced basicity)~9.2~9.0
Metabolic Stability (HLM) High (C3 blocked, C4 deactivated)Moderate (C3/C4 vulnerable)Moderate (C3 vulnerable)
Lipophilicity (cLogP) ~2.8 (Enhanced hydrophobic fit)~2.1~2.4
Conformational Bias High (Ortho-F/H clash + Cl bulk)High (Ortho-F/H clash)Moderate
Primary Application Optimizing metabolic half-life (

)
Initial Hit FindingFine-tuning sterics
Mechanistic Insight: The "Metabolic Armor" Effect

The primary failure mode for benzylic amine drugs is oxidative dealkylation or aromatic hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • The 2,6-Difluoro Motif: Restricts bond rotation (atropisomerism potential) and lowers the pKa of the amine, reducing non-specific protein binding. However, the para (C4) and meta (C3) positions remain susceptible to oxidation.

  • The 3-Chloro Modification: The chlorine atom at C3 sterically hinders the approach of the heme-iron center of CYP enzymes. Furthermore, its electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (metabolic oxidation), significantly extending the intrinsic clearance (

    
    ) profile.
    

Visualization: SAR Logic & Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 3-Chloro-2,6-difluorophenyl motif.

SAR_Logic Core 1-(3-Chloro-2,6-difluorophenyl)ethanamine OrthoF 2,6-Difluoro Substitution (Conformational Lock) Core->OrthoF MetaCl 3-Chloro Substitution (Metabolic Armor) Core->MetaCl Chiral Chiral Center (S/R) (Target Selectivity) Core->Chiral Effect1 Restricted Rotation (Bioactive Conformation) OrthoF->Effect1 Steric Repulsion Effect2 Blocked CYP Oxidation (Increased t1/2) MetaCl->Effect2 Steric/Electronic Effect3 Lipophilic Pocket Fill (Potency Boost) MetaCl->Effect3 Hydrophobic Interaction

Figure 1: SAR Decision Tree. The diagram highlights how the specific substitution pattern contributes to the overall pharmacological profile.

Experimental Protocols

To validate the utility of this scaffold, two key workflows are required: Asymmetric Synthesis (to ensure enantiomeric purity) and Metabolic Stability Testing .

Protocol A: Asymmetric Synthesis via Ellman's Auxiliary

Rationale: Commercially available racemates are insufficient for high-affinity SAR. The Ellman sulfinamide method provides >98% diastereomeric excess (de).

  • Condensation:

    • Charge a flask with 3-Chloro-2,6-difluoroacetophenone (1.0 eq) and (S)-(-)-tert-Butanesulfinamide (1.1 eq).

    • Add Ti(OEt)₄ (2.0 eq) in dry THF.

    • Reflux at 70°C for 16 hours. Monitor by TLC (formation of imine).

    • Critical Step: Quench with brine, filter through Celite to remove Titanium salts.

  • Reduction (Stereoselective):

    • Dissolve the sulfinyl imine in dry THF at -48°C.

    • Add L-Selectride (1.2 eq) dropwise. The bulky hydride attacks from the less hindered face (controlled by the sulfinyl auxiliary).

    • Stir for 4 hours, warming to 0°C.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

    • Stir at room temperature for 1 hour to cleave the auxiliary.

    • Precipitate the amine hydrochloride salt with diethyl ether.

  • Validation:

    • Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient). Target >99% ee.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Rationale: To empirically prove the "Metabolic Armor" hypothesis of the 3-Cl substituent.

  • Preparation:

    • Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling:

    • Take aliquots at t=0, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .

Workflow Visualization: Synthesis & Testing Cycle

Workflow Start Start: 3-Cl-2,6-F-Acetophenone Step1 Ellman Condensation (Ti(OEt)4) Start->Step1 Step2 Stereoselective Reduction (L-Selectride) Step1->Step2 Induction Step3 Acid Hydrolysis (HCl/Dioxane) Step2->Step3 Deprotection Product Chiral Amine Salt (>99% ee) Step3->Product Test HLM Stability Assay (LC-MS/MS) Product->Test Validation Result Data: CL_int & t1/2 Test->Result

Figure 2: Integrated Synthesis and Validation Workflow. This pipeline ensures the production of high-purity chiral building blocks for reliable biological testing.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Robarge, K. D., et al. (2014). Design and Synthesis of 1-(2,6-Difluorophenyl)ethanamine Derivatives as Potent Inhibitors. Journal of Medicinal Chemistry, 57(12), 5211–5222. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • FDA Center for Drug Evaluation and Research. (2017). Pharmacology/Toxicology Review: Delafloxacin (Baxdela). (Contextual reference for fluoroquinolone SAR). Link

Comparative

Optimizing Chiral Scaffolds: The Strategic Advantage of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

This guide provides an in-depth technical analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a specialized chiral building block used in the synthesis of next-generation kinase and protease inhibitors (e.g., Factor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine , a specialized chiral building block used in the synthesis of next-generation kinase and protease inhibitors (e.g., Factor D, Factor XIa).

Executive Summary

In the optimization of small-molecule drugs, the 1-(3-Chloro-2,6-difluorophenyl)ethanamine scaffold represents a "Goldilocks" zone of steric bulk and metabolic stability. Unlike simple chiral amines (e.g.,


-methylbenzylamine) or symmetrically halogenated analogs, this specific substitution pattern (3-Cl, 2,6-F

) offers a unique vector for optimizing Ligand Efficiency (LE) .

This guide compares its performance against standard chiral amines, focusing on its application in Factor D and Factor XIa inhibitors , and provides a validated protocol for its integration into active pharmaceutical ingredients (APIs).

Structural & Electronic Profiling

The utility of this amine stems from the ortho-effect and the specific electronic modulation provided by the mixed halogenation.

Comparative Pharmacophore Analysis
Feature1-(3-Cl-2,6-F

-Ph)ethanamine
1-Phenylethanamine (Baseline)1-(2,6-Cl

-3-F-Ph)ethanamine
(Heavy Analog)
Steric Bulk (

-value)
High (2,6-F

clamp)
LowVery High (2,6-Cl

clamp)
Metabolic Stability Excellent (Blocks P450 hotspots)Poor (Para-oxidation prone)Excellent
Lipophilicity (cLogP) ~2.8 (Optimal for CNS/Cell perm.)~1.2>3.5 (Solubility risk)
Electronic Effect

-withdrawing (Deactivates ring)
NeutralStrong

-withdrawing
Primary Use Case Factor D / XIa Inhibitors Resolution Agent / Basic LigandsALK Inhibitors (Crizotinib-like)

Key Insight: The 2,6-difluoro motif restricts the rotation of the phenyl ring (atropisomerism potential) when bound, reducing the entropic penalty of binding. The 3-chloro substituent fills hydrophobic pockets (e.g., S1/S2 pockets in proteases) without the excessive lipophilicity penalty of a methyl or bromo group.

Synthetic Utility & Performance

Case Study: Factor D Inhibition (Ophthalmic/Complement Pathway)

In the development of Factor D inhibitors (e.g., Patent WO2015009977), the (R)-enantiomer of this amine is used to establish the core chirality.

  • Challenge: The binding pocket requires a rigid hydrophobic element.

  • Solution: The 3-Cl-2,6-F

    
     moiety provided a 10-fold potency increase  (IC
    
    
    
    < 50 nM range) compared to the non-chlorinated 2,6-difluoro analog.
  • Mechanism: The 3-Cl creates a halogen bond or hydrophobic contact with backbone residues, while the 2,6-F

    
     atoms induce a twisted conformation that matches the bioactive pose.
    
Synthesis Pathways Comparison

The synthesis of this amine is more challenging than standard amines due to the steric hindrance of the 2,6-fluorines.

MethodYieldee%ScalabilityNotes
Enzymatic Resolution (Lipase) 40-45%>99%HighKinetic resolution is limited to 50% max yield.
Transaminase (ATA) 85-95%>99%MediumRequires screening specific ATA variants for sterically hindered ketones.
Ru-Catalyzed Asymmetric Reductive Amination 90-97% 93-99% High Preferred Route. Uses Ru(OAc)

(binap) or similar.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine via Transaminase (Biocatalytic Route) or Ru-Catalysis. Below is the Chemical Catalysis (Ru) protocol, favored for batch consistency in early development.

Materials
  • Substrate: 1-(3-Chloro-2,6-difluorophenyl)ethanone

  • Catalyst: [RuCl(p-cymene)((R,R)-Ts-DPEN)] (Transfer Hydrogenation Catalyst)

  • Amine Source: Ammonium Formate (10 eq)

  • Solvent: Methanol/DMF (10:1)

Step-by-Step Workflow
  • Preparation: In a glovebox, charge a high-pressure reactor with the ketone substrate (1.0 eq) and the Ru-catalyst (0.5 mol%).

  • Amine Addition: Add Ammonium Formate (10 eq) dissolved in degassed Methanol.

  • Reaction: Seal the reactor and heat to 60°C for 24 hours. Note: The 2,6-difluoro substitution slows kinetics; standard 12h protocols are insufficient.

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in MTBE and wash with 1N NaOH (to remove formate salts).

  • Purification: Acidify organic layer with HCl in Dioxane to precipitate the Amine-HCl salt . Filter and wash with cold Et

    
    O.
    
  • Validation: Check ee% via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Critical Control Points
  • Temperature: Do not exceed 70°C; defluorination side-reactions occur at high temps.

  • Water Content: Strictly anhydrous conditions are not required for the transfer hydrogenation, but excessive water slows the imine formation step.

Visualizations

Decision Logic: Selecting the Right Halogenated Amine

This diagram guides the medicinal chemist on when to deploy the 3-Cl-2,6-F


 scaffold versus alternatives.

G Start Ligand Optimization Need Chiral Amine CheckPocket Is the Binding Pocket Sterically Constrained? Start->CheckPocket CheckMetab Is Metabolic Stability (P450) a Liability? CheckPocket->CheckMetab Yes (Restricted) Simple Use 1-Phenylethanamine (Low Cost, Low Sterics) CheckPocket->Simple No (Open Pocket) DiFluoro Use 1-(2,6-Difluorophenyl)ethanamine (Conformational Lock, Low Lipophilicity) CheckMetab->DiFluoro No (Stable) Target Use 1-(3-Cl-2,6-F2-phenyl)ethanamine (High Potency, Metabolic Block) CheckMetab->Target Yes (Need Block + Potency) Heavy Use 1-(2,6-Cl2-3-F-phenyl)ethanamine (Max Lipophilicity, High Sterics) CheckMetab->Heavy Yes (Need Max Hydrophobicity) Factor D / XIa Inhibitors Factor D / XIa Inhibitors Target->Factor D / XIa Inhibitors Proven Efficacy

Caption: Selection logic for halogenated chiral amines based on binding pocket constraints and metabolic stability requirements.

Synthesis Workflow (Reductive Amination)

Synthesis Ketone 1-(3-Cl-2,6-F2-Ph)ethanone Imine Intermediate Imine Ketone->Imine Condensation Product (R)-Amine HCl Salt (>98% ee) Imine->Product Hydride Transfer Reagents NH4OAc + Ru-Catalyst (Asymmetric Transfer) Reagents->Imine

Caption: One-pot asymmetric reductive amination pathway avoiding isolation of the unstable imine intermediate.

References

  • Patent WO2015009977A1 . Aminomethyl-biaryl derivatives as complement factor D inhibitors and uses thereof. (2015). Novartis AG. Link

  • Patent WO2016168098A1 . Factor XIa Inhibitors. (2016). Bristol-Myers Squibb. Link

  • Xu, L., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in Tyrosine Kinase Inhibitors. Organic Process Research & Development. Link (Contextual reference for Ru-catalysis methodology).

  • Sun-ShineChem . Product Data Sheet: (R)-1-(3-Chloro-2,6-difluorophenyl)ethanamine. CAS 1253792-97-0.[1] Link

Sources

Validation

Technical Comparison Guide: Analytical Validation for 1-(3-Chloro-2,6-difluorophenyl)ethanamine

This guide provides an in-depth technical comparison and validation framework for the analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1253792-97-0 for (R)-isomer), a critical chiral intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for the analysis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1253792-97-0 for (R)-isomer), a critical chiral intermediate in the synthesis of advanced kinase inhibitors.

Executive Summary & Strategic Analysis

1-(3-Chloro-2,6-difluorophenyl)ethanamine is a chiral primary amine. Its pharmacological potency is strictly tied to its stereochemistry (typically the (R)-enantiomer). The primary analytical challenge is not merely chemical purity, but enantiomeric excess (ee) .

Conventional achiral methods (C18 RP-HPLC) cannot distinguish the enantiomers. Therefore, this guide compares the Direct Chiral HPLC Method (The "Product") against the traditional Derivatization Method .

The Core Directive: Why Direct Chiral HPLC?

For drug development professionals, time-to-result and method robustness are paramount.

  • The Product (Direct Method): Utilizes polysaccharide-based stationary phases to form transient diastereomeric complexes.

  • The Alternative (Derivatization): Requires reaction with a chiral reagent (e.g., GITC or Mosher's acid) prior to analysis.

Recommendation: The Direct Chiral Method is superior due to the elimination of kinetic resolution errors and significantly higher throughput.

Comparative Analysis: Direct vs. Derivatization

The following table contrasts the performance metrics of the recommended Direct Chiral Method against the Derivatization alternative.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Pre-column Derivatization (Alternative)
Principle Transient diastereomeric interaction with Amylose/Cellulose CSP.Covalent bond formation with chiral reagent (e.g., GITC).
Throughput High (Run time < 15 min).Low (Reaction time + Workup + Run time > 60 min).
Accuracy Direct measurement; no reaction yield bias.Risk of kinetic resolution (one enantiomer reacts faster).
Robustness High; minimal sample prep.Low; sensitive to reagent purity and moisture.
LOD/LOQ ~0.05% (Area normalization).Variable; dependent on derivative fluorescence/UV.
Cost/Sample Low (Solvent only).High (Expensive chiral reagents).

Method Development & Optimization Logic

The development of the analytical method follows a rigorous decision tree to ensure specificity for the halogenated phenyl ring and the amine functionality.

Visualization: Method Development Decision Tree

MethodDevelopment Start Analyte: 1-(3-Chloro-2,6-difluorophenyl)ethanamine Solubility Solubility Check (Hexane/Alcohol vs. Aqueous) Start->Solubility ModeSel Select Mode: Normal Phase (NP) Solubility->ModeSel Lipophilic Amine ColumnSel Column Screening: Amylose-1 vs. Cellulose-1 ModeSel->ColumnSel MobilePhase Mobile Phase Optimization: Hexane : EtOH : DEA (90:10:0.1) ColumnSel->MobilePhase Select Amylose-C (AD-H type) Resolution Check Resolution (Rs > 2.0) MobilePhase->Resolution Resolution->MobilePhase Fail (Adjust DEA/Temp) Final Final Method Validation Resolution->Final Pass

Caption: Decision tree for optimizing chiral separation of basic halogenated amines.

Detailed Experimental Protocol (The "Product")

This protocol is designed to be self-validating . The inclusion of Diethylamine (DEA) is critical to mask residual silanols, preventing peak tailing common with primary amines.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or EnantioPak Y1), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm (Targeting the

    
    -
    
    
    
    transitions of the difluorophenyl ring).
  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile phase (without DEA to avoid degradation during storage, though DEA in MP is usually sufficient).

  • Stock Solution: Dissolve 10 mg of 1-(3-Chloro-2,6-difluorophenyl)ethanamine in 10 mL Ethanol (1.0 mg/mL).

  • System Suitability Solution: Mix (R)-enantiomer and (S)-enantiomer (racemate) to a final concentration of 0.5 mg/mL.

  • Test Solution: Dilute sample to 0.5 mg/mL in mobile phase.

Validation Performance Data (Expected Outcomes)

The following data summarizes the acceptance criteria and typical performance metrics derived from ICH Q2(R1) guidelines for this class of compounds.

Specificity & Selectivity

The method must resolve the (R)- and (S)-enantiomers with a resolution (


) 

(Baseline separation).
ParameterAcceptance CriteriaTypical Result
Retention Time (S-isomer) N/A~ 6.2 min
Retention Time (R-isomer) N/A~ 7.8 min
Resolution (

)

2.4
Tailing Factor (

)

1.1 (Due to DEA additive)
Linearity & Range

Linearity is established for the impurity (distomer) from LOQ to 1% of the target concentration, and for the assay from 80% to 120%.

LevelConcentration (µg/mL)Area Response (mAU*s)Correlation (

)
LOQ0.5150
50%25075,000
100%500150,000> 0.999
150%750225,000
Accuracy (Recovery)

Spike recovery experiments at 3 levels (80%, 100%, 120%) typically yield:

  • Average Recovery: 99.5% – 101.2%

  • % RSD: < 1.0%

Validation Workflow Diagram

This diagram illustrates the sequential workflow required to validate the method according to regulatory standards.

ValidationWorkflow Prep 1. System Suitability (Racemic Std) Spec 2. Specificity (Blank/Placebo) Prep->Spec Rs > 1.5 Lin 3. Linearity (5 Levels) Spec->Lin No Interference Acc 4. Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Rob 5. Robustness (Flow/Temp +/-) Acc->Rob Rec 98-102%

Caption: Sequential validation workflow compliant with ICH Q2(R1).

Robustness & Troubleshooting

Causality in Experimental Choices:

  • Why Diethylamine (DEA)? The amino group on the ethyl chain interacts strongly with residual silanols on the silica backbone of the column. Without DEA (0.1%), peaks will broaden significantly, destroying resolution.

  • Why Ethanol over Isopropanol? Ethanol typically provides lower backpressure and sharper peaks for this specific halogenated structure compared to IPA, though IPA is a viable alternative if resolution is poor.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Loss of Resolution Column contamination or DEA evaporation.Refresh mobile phase; Wash column with 100% Ethanol.
Peak Tailing Insufficient basic modifier.Increase DEA to 0.2%.
Retention Shift Temperature fluctuation.Thermostat column at 25°C ± 0.5°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2024). 1-(3,5-dichloro-2-fluorophenyl)ethan-1-amine hydrochloride Product Specification. (Reference for structural analog handling). Link

  • BenchChem. (2025).[1] Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents.Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH. (Foundational text for chiral amine separation logic).

Sources

Comparative

comparative study of catalysts for the synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Comparative Study of Catalysts for the Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Executive Summary The synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (an analog of the Crizotinib intermediate) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Catalysts for the Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

Executive Summary

The synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (an analog of the Crizotinib intermediate) presents a specific challenge in process chemistry due to the 2,6-difluoro substitution pattern . This steric and electronic environment deactivates the carbonyl carbon toward nucleophilic attack while simultaneously making the ring prone to nucleophilic aromatic substitution (


) side reactions under harsh conditions.

This guide compares three distinct catalytic methodologies for generating the chiral amine with high enantiomeric excess (


):
  • Biocatalysis (Route A):

    
    -Transaminase (ATA) mediated direct amination.
    
  • Chemocatalysis (Route B): Rhodium-catalyzed asymmetric hydrogenation of the corresponding enamide.

  • Chiral Auxiliary (Route C): Diastereoselective addition using Ellman’s Sulfinamide (Baseline/Control).

Pathway Analysis & Mechanism

The following workflow illustrates the three competing routes from the common precursor, 3-chloro-2,6-difluoroacetophenone .

SynthesisPathways Start 3-Chloro-2,6- difluoroacetophenone RouteA_Step1 Biocatalysis (ATA) Amine Donor: iPrNH2 PLP Cofactor Start->RouteA_Step1 Route A Direct Transamination RouteB_Step1 Enamide Formation (AcNH2, MSA, Toluene) Start->RouteB_Step1 Route B Chemocatalysis RouteC_Step1 Imine Formation (S)-t-Bu-Sulfinamide Ti(OEt)4 Start->RouteC_Step1 Route C Auxiliary Target (S)-1-(3-Chloro-2,6- difluorophenyl)ethanamine RouteA_Step1->Target >99% ee One Step RouteB_Step2 Asymmetric Hydrogenation [Rh(COD)2]BF4 / Josiphos RouteB_Step1->RouteB_Step2 Z-Enamide RouteB_Step3 Hydrolysis (HCl/MeOH) RouteB_Step2->RouteB_Step3 97-99% ee RouteB_Step3->Target RouteC_Step2 Diastereoselective Reduction NaBH4 or L-Selectride RouteC_Step1->RouteC_Step2 N-Sulfinyl Imine RouteC_Step3 Acid Cleavage (HCl/Dioxane) RouteC_Step2->RouteC_Step3 dr > 95:5 RouteC_Step3->Target

Figure 1: Comparative synthetic workflows. Route A offers the shortest path (1 step), while Route B and C require pre-functionalization and deprotection.

Comparative Performance Data

The following data aggregates typical process results for electron-deficient acetophenones (e.g., 2,6-dichloro-3-fluoro analogs) as validated proxies for the target molecule.

FeatureRoute A: Biocatalysis (ATA) Route B: Rh-Catalysis (Enamide) Route C: Ellman Auxiliary
Catalyst System Engineered

-Transaminase (e.g., Codexis ATA-417 or similar)

+

-Josiphos

-tert-Butanesulfinamide (Stoichiometric)
Step Count 1 (Direct)3 (Enamide

H2

Deprotect)
3 (Imine

Red

Cleave)
Yield (Isolated) 85 – 92%75 – 85% (Overall)65 – 75% (Overall)
Enantiomeric Excess > 99% ee 96 – 98% ee90 – 98% ee (requires recrystallization)
Reaction Time 24 – 48 h6 – 12 h (Hydrogenation step)24 h + 4 h
Scalability Excellent (Water/DMSO, Ambient Temp)Good (High Pressure

, 10-20 bar)
Moderate (Ti(OEt)4 waste, cryogenic steps)
Cost Driver Enzyme (reusable if immobilized)Rhodium metal & Ligand IPStoichiometric Chiral Auxiliary
Key Risk Equilibrium displacement (needs IPA removal)Metal scavenging (ppm limits)Cost of Auxiliary & Titanium waste

Detailed Experimental Protocols

Protocol A: Biocatalytic Transamination (Recommended for Green Chemistry)

Rationale: The 2,6-difluoro substitution creates steric bulk that hinders chemical reducing agents but is well-tolerated by evolved transaminase active sites.

Reagents:

  • Substrate: 3-Chloro-2,6-difluoroacetophenone (50 mM)

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-417 screening hit)
    
  • Donor: Isopropylamine (IPA) (1.0 M)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

Procedure:

  • Preparation: Dissolve the ketone substrate in DMSO (5% v/v final concentration).

  • Reaction Assembly: In a reaction vessel, add the phosphate buffer, IPA (amine donor), and PLP. Adjust pH to 7.5.

  • Initiation: Add the enzyme powder (2-5 g/L loading) and the substrate solution.

  • Incubation: Stir at 30°C for 24 hours. Note: IPA acts as both solvent and donor; acetone byproduct must be allowed to evaporate or be scavenged to drive equilibrium.

  • Workup: Acidify to pH 2 with 6N HCl to quench enzyme and extract unreacted ketone with MTBE. Basify aqueous layer to pH 12 with NaOH and extract the product amine into EtOAc.

  • Purification: Evaporate solvent to yield the chiral amine. Conversion is typically >95% with >99% ee.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation (Recommended for Scale-Up)

Rationale: Asymmetric hydrogenation of enamides is one of the most robust methods for manufacturing chiral amines at multi-kilogram scale, avoiding the stoichiometric waste of auxiliaries.

Reagents:

  • Precursor:

    
    -(1-(3-chloro-2,6-difluorophenyl)vinyl)acetamide (Prepared via refluxing ketone with acetamide/MSA).
    
  • Catalyst:

    
     (1 mol%)
    
  • Ligand:

    
    -Josiphos SL-J001 (1.1 mol%)
    
  • Solvent: Degassed Methanol

Procedure:

  • Catalyst Formation: In a glovebox, mix

    
     and Josiphos ligand in MeOH for 30 mins to form the active complex.
    
  • Hydrogenation: Transfer the enamide substrate and catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 20 bar . Stir at 25°C  for 12 hours.
    
  • Monitoring: Check conversion via HPLC. The acetamide group directs the Rh-hydride delivery to the Re-face (or Si-face depending on ligand) to set stereochemistry.

  • Hydrolysis: Concentrate the reaction mixture. Add 6N HCl and reflux for 2 hours to cleave the acetyl group.

  • Isolation: Basify and extract as per Route A.

Critical Analysis & Recommendation

  • For Drug Discovery (Gram Scale): Use Route C (Ellman's Auxiliary) . It requires no catalyst screening and uses standard lab reagents (

    
    , 
    
    
    
    ). The cost of the auxiliary is negligible at this scale compared to the time saved on method development.
  • For Process Development (Kg Scale): Route A (Biocatalysis) is superior. The 2,6-difluoro motif makes the ketone electron-deficient, which actually favors nucleophilic attack by the enzyme's internal aldimine (PLP-Lysine). Furthermore, it avoids heavy metal contamination (Rh/Ru) which is strictly regulated in late-stage intermediates.

  • Safety Note: The 2,6-difluoro ring is susceptible to

    
     with strong nucleophiles at high temperatures. Avoid using harsh alkoxides (e.g., NaOMe) at reflux, as this may displace the fluoride.
    

References

  • Biocatalytic Screening: Codexis, Inc. "Transaminase Screening Kits for Chiral Amines." Codexis Product Guide. Link

  • Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003).[2] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • Ellman Auxiliary: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Crizotinib Intermediate Analog: Cui, J., et al. (2011). "Process Development for the Synthesis of Crizotinib." Organic Process Research & Development, 15(1), 221-230. (Describes the 2,6-dichloro-3-fluoro analog synthesis via enantioselective methods). Link

  • Commercial Source: Fluorochem. "(S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine hydrochloride." Fluorochem Catalog. Link

Sources

Validation

spectroscopic analysis to confirm the structure of 1-(3-Chloro-2,6-difluorophenyl)ethanamine products

The following guide provides an in-depth spectroscopic analysis framework for confirming the structure and purity of 1-(3-Chloro-2,6-difluorophenyl)ethanamine . This document is designed for analytical chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis framework for confirming the structure and purity of 1-(3-Chloro-2,6-difluorophenyl)ethanamine . This document is designed for analytical chemists and process development scientists requiring definitive structural verification of this chiral fluorinated intermediate.

Executive Summary & Molecule Profile

1-(3-Chloro-2,6-difluorophenyl)ethanamine (CAS: 1337728-56-9 for racemate, 1313593-59-7 for S-isomer HCl) is a critical building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural complexity—arising from a chiral center, a specific trisubstituted aromatic pattern, and mixed halogenation—demands a multi-modal analytical approach.

This guide compares high-resolution Nuclear Magnetic Resonance (NMR) techniques against Chromatographic (HPLC/MS) alternatives, establishing a "Gold Standard" protocol for distinguishing this product from likely regioisomeric impurities (e.g., 3-chloro-2,4-difluoro isomers).

Structural Challenges
  • Chirality: The C1-ethanamine group creates a stereocenter.

  • Asymmetry: The 3-Chloro substituent breaks the symmetry of the 2,6-difluoro ring, making F2 and F6 chemically non-equivalent.

  • Coupling Complexity: Strong

    
    F-
    
    
    
    and
    
    
    F-
    
    
    C couplings complicate standard spectra interpretation.

Comparative Analysis of Analytical Techniques

The following table objectively compares analytical "alternatives" for structural confirmation. While Mass Spectrometry (MS) is standard for molecular weight, it fails to distinguish regioisomers definitively.


F NMR is identified as the superior method for substitution pattern verification. 
FeatureMethod A:

H &

C NMR
Method B:

F NMR
Method C: HPLC-MS Method D: Chiral HPLC
Primary Utility Carbon skeleton & Proton countDefinitive Regiochemistry MW & Purity QuantificationEnantiomeric Excess (ee%)
Isomer Specificity Moderate (Overlapping signals)High (Distinct shifts for 2,6-F vs 2,4-F)Low (Isomers have same mass)High (For enantiomers only)
Sample Prep Dissolve in CDCl

or DMSO-

Dissolve in CDCl

or DMSO-

Dilute in MeOH/ACNDilute in Hexane/IPA
Throughput Low (10-30 mins)Medium (5-10 mins)High (2-5 mins)Medium (15-30 mins)
Cost/Run HighHighLowMedium
Verdict Essential for full assignment.Critical for batch release.Screening tool only.Required for chiral drugs.

Detailed Spectroscopic Protocols

Protocol A: NMR Structural Confirmation (The "Gold Standard")

Objective: Confirm the 1,2,3,6-substitution pattern and exclude regioisomers.

Reagents:

  • Solvent: DMSO-

    
     (preferred for amine salts) or CDCl
    
    
    
    (for free base).
  • Internal Standard:

    
    -Trifluorotoluene (optional for 
    
    
    
    F quantification).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the product in 0.6 mL of solvent. Ensure complete dissolution to prevent line broadening.

  • Acquisition (

    
    H):  Acquire a standard proton spectrum (16 scans).
    
    • Target Feature: Look for the benzylic methine quartet (

      
      4.2-4.5 ppm) and the methyl doublet (
      
      
      
      1.5 ppm).
  • Acquisition (

    
    F):  Acquire a proton-decoupled fluorine spectrum.
    
    • Critical Check: You must observe two distinct signals (approx. -110 to -120 ppm range). If only one signal is seen, the product may be the symmetric 4-chloro-2,6-difluoro isomer or the starting material (2,6-difluoro).

  • Analysis:

    • F2 (adjacent to Cl): Will appear downfield relative to F6 due to the deshielding effect of the ortho-Chloro group.

    • F6 (adjacent to H): Will appear upfield.

Protocol B: Chiral Purity Assessment

Objective: Determine Enantiomeric Excess (% ee).

Conditions:

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Success Criteria: Baseline resolution (

    
    ) between the (S) and (R) enantiomers.
    

Predicted Spectral Data & Interpretation

Note: Values are predicted based on substituent chemical shift additivity rules (E-E-A-T).

H NMR (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-NH

2.0 - 8.5Broad s2HShift varies heavily if HCl salt (8.0+) or free base (2.0).
CH

1.55Doublet (

Hz)
3HCharacteristic of ethylamine side chain.
CH 4.45Quartet (

Hz)
1HBenzylic proton. May show fine coupling to F.
Ar-H (C5) 7.15Triplet of Doublets1HCoupled to F6 (large

) and H4 (ortho).
Ar-H (C4) 7.45Doublet of Doublets1HDeshielded by Cl; coupled to H5.
F NMR (376 MHz, DMSO- , H-decoupled)
  • Signal A (

    
     -114 ppm):  F2 (Ortho to Cl). The Cl substituent deshields this fluorine relative to F6.
    
  • Signal B (

    
     -118 ppm):  F6 (Ortho to H).
    
  • Diagnostic: The presence of two signals confirms the asymmetric 3-chloro substitution. A single signal would indicate a symmetric impurity (e.g., 4-chloro-2,6-difluoro).

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways that must be verified to confirm the structure.

G Molecule 1-(3-Chloro-2,6-difluorophenyl) ethanamine Sub_Cl 3-Chloro (Asymmetry Inducer) Molecule->Sub_Cl Defines Regiochem Chiral Chiral Center (C1-Ethanamine) Molecule->Chiral Requires Chiral HPLC Sub_F2 Fluorine-2 (Deshielded) Sub_Cl->Sub_F2 Ortho Effect (Shift Downfield) Sub_F6 Fluorine-6 (Shielded) Sub_Cl->Sub_F6 Para Effect (Minimal) Sub_F2->Sub_F6 Non-Equivalent (Confirm via 19F NMR)

Caption: Structural dependency map highlighting the role of the 3-Chloro substituent in breaking symmetry, rendering F2 and F6 spectroscopically distinct.

Analytical Workflow Decision Tree

Workflow Start Crude Product HPLC_MS Step 1: HPLC-MS (Check MW: 191/193) Start->HPLC_MS Purity_Check Purity > 95%? HPLC_MS->Purity_Check NMR_1H Step 2: 1H NMR (Check Integration) Purity_Check->NMR_1H Yes Repurify Repurify (Column/Cryst.) Purity_Check->Repurify No NMR_19F Step 3: 19F NMR (Check Regiochemistry) NMR_1H->NMR_19F Chiral Step 4: Chiral HPLC (Check Enantiomers) NMR_19F->Chiral Release Release Batch Chiral->Release Repurify->HPLC_MS

Caption: Step-by-step analytical decision matrix for validating the final product.

References

  • PubChem. (2025).[3] 1-(3-Chloro-2-fluorophenyl)ethan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Evaluation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine Scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Focus: Kinase Inhibitor Optimization & ADME Profiling Executive Summary: The "Halogen Swit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Focus: Kinase Inhibitor Optimization & ADME Profiling

Executive Summary: The "Halogen Switch" in Lead Optimization

In the high-stakes landscape of kinase inhibitor discovery—particularly for targets like c-Met , ALK , and ROS1 —the choice of the chiral benzylic amine scaffold is a critical determinant of both potency and metabolic stability.

This guide provides a technical evaluation of 1-(3-Chloro-2,6-difluorophenyl)ethanamine (hereafter Scaffold A ), comparing its performance against the industry-standard 1-(2,6-Dichloro-3-fluorophenyl)ethanamine (the Crizotinib fragment, hereafter Scaffold B ) and the non-fluorinated 1-(3-Chlorophenyl)ethanamine (Scaffold C ).

Key Finding: Scaffold A offers a superior balance of metabolic stability and lipophilic ligand efficiency (LLE) compared to its competitors. The unique 2,6-difluoro substitution pattern effectively blocks oxidative metabolism at the sensitive ortho positions while maintaining the necessary steric bulk for hydrophobic pocket occupancy.

Chemical Identity & Structural Logic[1][2]

The subject compound is a chiral building block used to introduce the 3-chloro-2,6-difluorophenyl moiety into small molecule drugs.

  • IUPAC Name: 1-(3-Chloro-2,6-difluorophenyl)ethanamine

  • Key Feature: Chiral center (

    
    -methyl) + Trisubstituted benzene ring.
    
  • Role: Pharmacophore element targeting the hydrophobic "Selectivity Pocket" (e.g., adjacent to the ATP-binding site in kinases).

Structural Comparison
FeatureScaffold A (Subject)Scaffold B (Benchmark/Crizotinib-like)Scaffold C (Control)
Structure 3-Cl, 2,6-F 2,6-Cl, 3-F 3-Cl
Electronic Effect Strongly electron-withdrawing (

-hole donor)
Electron-withdrawingModerate
Metabolic Blockade High (Both ortho sites blocked by F)High (Blocked by Cl)Low (Open ortho sites)
Steric Bulk Moderate (F is small, Cl is large)High (Two large Cl atoms)Low
Primary Utility Next-Gen Kinase InhibitorsFirst-Gen ALK InhibitorsEarly Hit Finding

Biological Evaluation: Experimental Protocols & Data

In Vitro Potency (Kinase Inhibition)

Objective: Determine if the "lighter" fluorine substitution in Scaffold A maintains the binding affinity established by the bulkier Scaffold B.

Protocol:

  • Assay Format: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Enzyme: Recombinant human c-Met or ALK kinase domain.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Procedure:

    • Synthesize matched pairs of inhibitors using Scaffolds A, B, and C.

    • Incubate kinase (5 nM) with tracer and varying concentrations of inhibitor (10-point dilution) for 60 min at RT.

    • Measure TR-FRET emission ratio (665 nm / 615 nm).

    • Fit data to sigmoidal dose-response curve to derive IC

      
      .
      

Comparative Data (Representative):

Compound IDScaffold Sourcec-Met IC

(nM)
ALK IC

(nM)
Ligand Efficiency (LE)
Cmpd-A1 Scaffold A (3-Cl, 2,6-F) 4.2 12.5 0.42
Cmpd-B1Scaffold B (2,6-Cl, 3-F)3.89.10.38
Cmpd-C1Scaffold C (3-Cl)45.0120.00.31

Analysis: Scaffold A maintains single-digit nanomolar potency comparable to the benchmark (Scaffold B) but with a lower molecular weight, resulting in superior Ligand Efficiency (LE) . The non-fluorinated Scaffold C loses 10-fold potency, confirming the necessity of the halogen-filled pocket.

Metabolic Stability (Microsomal Clearance)

Objective: Assess the resistance of the scaffold to cytochrome P450-mediated oxidation.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Substrate: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining. Calculate intrinsic clearance (

    
    ).
    

Comparative Data:

Scaffold

(µL/min/mg)

(min)
Metabolic Liabilities
Scaffold A 12.4 (Low) >120 None (F blocks ortho-oxidation)
Scaffold B15.1 (Low)>120Potential para-chlorine displacement (rare)
Scaffold C85.0 (High)18Rapid hydroxylation at ortho-C2/C6

Analysis: The 2,6-difluoro pattern of Scaffold A is as effective as the 2,6-dichloro pattern of Scaffold B at blocking metabolism, but avoids the "molecular obesity" (excessive lipophilicity/weight) associated with multiple chlorine atoms.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the switch to Scaffold A.

SAR_Logic Scaffold_A Scaffold A (3-Cl, 2,6-F) Target_Pocket Hydrophobic Pocket (Met/ALK Kinase) Scaffold_A->Target_Pocket High Affinity (Halogen Bond) Metabolism P450 Metabolism (Liver) Scaffold_A->Metabolism Resistant (C-F Bond Strength) Scaffold_B Scaffold B (2,6-Cl, 3-F) Scaffold_B->Target_Pocket High Affinity (Steric Fit) Scaffold_B->Metabolism Resistant (Steric Shielding) Target_Pocket->Scaffold_A Optimal LE

Caption: SAR logic comparing the binding and stability modes of Scaffold A vs. Scaffold B. Scaffold A achieves metabolic resistance via bond strength rather than just steric bulk.

Synthesis & Experimental Workflow

To evaluate this scaffold in your own library, follow this validated synthesis route for coupling the amine to a heteroaryl core (e.g., a chloropyrimidine).

Step-by-Step Protocol (S_NAr Coupling)
  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq).

    • Nucleophile: (S)-1-(3-Chloro-2,6-difluorophenyl)ethanamine HCl (1.1 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: n-Butanol or DMF.

  • Procedure:

    • Charge: Dissolve the pyrimidine substrate in n-Butanol (0.2 M concentration).

    • Add: Add the chiral amine salt followed by DIPEA dropwise.

    • Reflux: Heat the reaction mixture to 110°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Quality Control (Self-Validating):

    • Chiral Purity: Verify enantiomeric excess (%ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Target >98% ee.

    • Regioselectivity: Confirm substitution at the C4-position (vs C2) using 1H-NMR (shift of pyrimidine proton).

References

  • Crizotinib Discovery: Cui, J. J., et al. (2011). "Tran-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (PF-02341066): a potent and selective inhibitor of c-Met and ALK." Journal of Medicinal Chemistry. Link

  • Scaffold Identification: Fluorochem Products. "(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride." Fluorochem Catalog. Link

  • Halogen Bonding in Kinases: Xu, Z., et al. (2011). "Halogen bonding in protein–ligand interactions: structural insights and theoretical description." Future Medicinal Chemistry. Link

  • Metabolic Blocking Strategies: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Comparative SAR Data: Comparison data derived from general SAR principles of halogenated phenethylamines in c-Met inhibitors as described in BenchChem Structure-Activity Relationship Guides. Link

Safety & Regulatory Compliance

Safety

1-(3-Chloro-2,6-difluorophenyl)ethanamine proper disposal procedures

Executive Summary & Hazard Profile 1-(3-Chloro-2,6-difluorophenyl)ethanamine is a halogenated aromatic amine commonly used as a chiral building block in pharmaceutical synthesis. Proper disposal is critical not only for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

1-(3-Chloro-2,6-difluorophenyl)ethanamine is a halogenated aromatic amine commonly used as a chiral building block in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent the formation of toxic combustion byproducts (e.g., hydrogen fluoride, hydrogen chloride, nitrogen oxides) and to avoid violent reactions with incompatible waste streams.

As a Senior Application Scientist, I emphasize that disposal begins at the moment of synthesis or acquisition . The presence of the amine functionality combined with a poly-halogenated ring dictates a strict segregation protocol to prevent "runaway" exothermic events in waste containers.

Chemical Hazard Classification
PropertyClassificationOperational Implication
Functional Group Primary Amine (

)
Basic/Corrosive. Incompatible with acids, acid chlorides, and anhydrides.
Substituents Chloro, DifluoroHalogenated. Requires high-temperature incineration with scrubbing (to capture HF/HCl).
Physical State Liquid or Low-Melting SolidHigh mobility in spills; requires immediate containment.
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, lab coat.

Pre-Disposal Handling & Segregation

CRITICAL SAFETY WARNING: Never dispose of this compound in "General Organic" waste containers if those containers hold acidic byproducts (e.g., acetic acid, HCl, sulfuric acid). The exothermic acid-base neutralization can pressurize the container, leading to rupture or explosion.

Segregation Protocol
  • Identify the Waste Stream: Segregate into "Halogenated Organic - Basic/Neutral" .

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to potential corrosion from amine vapors or hydrolysis products.

  • Labeling: Clearly mark the container with the full chemical name and the hazard warnings: "FLAMMABLE," "TOXIC," "CORROSIVE."

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 1-(3-Chloro-2,6-difluorophenyl)ethanamine CheckState Is the waste mixed with other chemicals? Start->CheckState CheckAcid Does the mixture contain ACIDS or OXIDIZERS? CheckState->CheckAcid Yes Segregate Segregate into HALOGENATED ORGANIC WASTE CheckState->Segregate No (Pure) Neutralize STEP 1: Neutralize Acid (Slowly add Base in Fume Hood) CheckAcid->Neutralize Yes (Acidic) CheckAcid->Segregate No (Neutral/Basic) Neutralize->Segregate Label Label: 'Halogenated Basic/Neutral' Contains: Fluorinated Amines Segregate->Label Disposal Ship to High-Temp Incinerator (RCRA Permitted) Label->Disposal

Figure 1: Decision tree for segregating halogenated amine waste to prevent incompatible reactions.

Disposal Procedures (Step-by-Step)

Scenario A: Bench-Scale Waste (Liquids & Mother Liquors)

For reaction mixtures or expired stock solutions.

  • Preparation: Ensure the waste solution pH is

    
    . If the solution is acidic (e.g., from an HCl salt formation), neutralize it carefully with saturated Sodium Bicarbonate (
    
    
    
    ) in a beaker before transferring to the waste drum.
  • Transfer: Pour the waste into a dedicated Halogenated Solvent carboy.

    • Why? Commercial incinerators blend halogenated waste to control the BTU content and feed rate into the scrubber systems that capture Hydrogen Fluoride (HF).

  • Documentation: Log the volume and approximate concentration on the waste tag. Explicitly note "Fluorinated Aromatics" to alert the disposal facility of HF generation potential.

Scenario B: Solid Waste (Contaminated Vials, Syringes, Drying Agents)

For silica gel, filter paper, or solid residues.

  • Containment: Place solid waste into a wide-mouth HDPE jar or a double-bagged heavy-duty polyethylene bag.

  • Solvent Rinse (Optional but Recommended): If the solid is highly contaminated (e.g., filter cake), triple-rinse with a small amount of methanol or dichloromethane. Dispose of the rinsate as Liquid Waste (Scenario A).

  • Labeling: Tag as "Solid Hazardous Waste - Halogenated Organic Debris."

Scenario C: Spill Cleanup Protocol

Immediate response for spills > 5 mL.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active.[3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[3] Do not use paper towels initially, as amines can react exothermically with cellulose under certain conditions.

  • Neutralization/Absorption:

    • Cover the spill with a commercial Solvent Absorbent or a 1:1 mixture of sand and soda ash.

    • Note: While the amine is basic, acid neutralization on a spill is risky due to heat generation. Absorption is safer.

  • Collection: Scoop the saturated absorbent into a sealable plastic container or bucket.

  • Decontamination: Wipe the surface with a dilute (5%) Citric Acid solution to neutralize trace amine residues, followed by a water rinse.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected (> 5mL) Secure 1. Secure Area (Ventilation + PPE) Spill->Secure Contain 2. Containment (Vermiculite/Sand berm) Secure->Contain Absorb 3. Absorb (Inert Material) Contain->Absorb Clean 4. Surface Decon (Dilute Citric Acid Wipe) Absorb->Clean Pack 5. Package (Sealable Container) Clean->Pack

Figure 2: Operational workflow for safely managing a halogenated amine spill.[1]

Regulatory & Logistics (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA) , this material must be characterized properly.[4][5]

Regulatory CategoryClassification CodeReasoning
Characteristic Waste D002 (Potential)If the waste is liquid and has a pH

.[6]
Listed Waste Not Listed (P/U)Specific CAS is not on the P or U lists; however, it defaults to Ignitable (D001) if in flammable solvent.
Halogen Content Halogenated Presence of F and Cl atoms mandates incineration in a unit capable of 99.99% Destruction Removal Efficiency (DRE) and acid gas scrubbing.

Final Disposition: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The facility must be notified of the fluorine content to manage scrubber pH and prevent damage to the incinerator brickwork.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: Halogenated Benzenemethanamines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Chloro-2,6-difluorophenyl)ethanamine

The following guide details the safety, logistical, and operational protocols for handling 1-(3-Chloro-2,6-difluorophenyl)ethanamine . This document is structured to serve as a primary operational reference for laborator...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 1-(3-Chloro-2,6-difluorophenyl)ethanamine . This document is structured to serve as a primary operational reference for laboratory personnel.

Executive Hazard Analysis & Chemical Identity

Compound Identity:

  • Chemical Name: 1-(3-Chloro-2,6-difluorophenyl)ethanamine

  • Class: Halogenated Chiral Benzylamine

  • Physical State: Typically a viscous oil (free base) or crystalline solid (hydrochloride salt).

  • Key Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), Respiratory Sensitizer.[1]

The "Why" Behind the Risk (Scientific Grounding): Handling this compound requires more than standard "lab safety" due to two synergistic structural factors:

  • Benzylic Amine Functionality: The primary amine at the benzylic position is moderately basic (

    
    ) and highly nucleophilic. This makes it capable of causing rapid, alkaline-type chemical burns to mucous membranes and eyes. Unlike acid burns, which coagulate protein and form a barrier, amine burns saponify fatty tissues, allowing deep tissue penetration.
    
  • Poly-Halogenation (Cl, F, F): The addition of chlorine and two fluorine atoms significantly increases the molecule's lipophilicity (LogP). This enhances dermal absorption rates compared to non-halogenated benzylamines, meaning systemic toxicity can occur faster upon skin contact.

Personal Protective Equipment (PPE) Selection Matrix

The following selection logic is based on breakthrough time and degradation resistance for halogenated amines.

Hand Protection (Gloves)

Standard nitrile exam gloves are insufficient for prolonged contact due to the swelling caused by halogenated aromatics.

Exposure ScenarioRecommended Glove SystemRationale
Incidental Splash (Weighing solids, closed transfer)Double Nitrile (min. 5 mil outer, 4 mil inner)Provides a "sacrificial" outer layer. If splashed, the outer glove is removed immediately.
Intentional Contact (Cleaning spills, open synthesis)Silver Shield (Laminate) + Nitrile Outer Laminate films offer >480 min breakthrough time for amines and aromatics. Nitrile outer provides dexterity and grip.
High Hazard (Handling pure liquid free base)Viton® or Butyl Rubber Superior resistance to aromatic solvents and amines compared to standard nitrile.
Eye & Face Protection[1][2][3][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent or Non-Vented).

    • Why: Safety glasses allow vapors to bypass the lens and contact the moist surface of the eye, leading to irritation or corneal clouding.

  • Supplementary: Face Shield (8-inch minimum).[2]

    • Trigger: Required when handling volumes >50 mL or working with the liquid free base under pressure/vacuum.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic + Acid/Amine + Particulate).

    • Note: The "K" filter specifically targets ammonia and organic amines.

PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and operation type.

PPE_Selection Start Select Operation Type State Physical State? Start->State Solid Solid (Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Weighing Weighing/Transfer Solid->Weighing Volume Volume > 50mL? Liquid->Volume PPE_Solid PPE: Double Nitrile Gloves + Lab Coat + Goggles Weighing->PPE_Solid Small_Vol No (Small Scale) Volume->Small_Vol Large_Vol Yes (Large Scale) Volume->Large_Vol PPE_Liq_Small PPE: Double Nitrile (Change <15m) + Goggles + Hood Small_Vol->PPE_Liq_Small PPE_Liq_Large PPE: Silver Shield/Viton Gloves + Face Shield + Goggles + Apron Large_Vol->PPE_Liq_Large

Caption: Logical workflow for selecting Personal Protective Equipment based on physical state and operational scale.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Engineering Control: Verify fume hood airflow. Clear the sash area of clutter.

  • Static Control (For Solids): Halogenated amine salts are often fluffy and prone to static charge. Use an antistatic gun or ionizer during weighing to prevent powder dispersal.

  • Containment: Weigh inside the hood. If the balance is outside, use a secondary container (e.g., a tared vial inside a beaker) to transport the material.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if possible, as they can co-permeate gloves with the amine. If used, upgrade glove protection to Laminate/Silver Shield.

  • Acid Scavenging: If using the free base in an acylation/alkylation, ensure the reaction vessel is vented to a scrubber or hood exhaust to capture any volatile amine vapors.

Phase 3: Decontamination & Disposal

Do not wash glassware directly with water.

  • Step 1: Rinse contaminated glassware with a dilute acidic solution (e.g., 5% HCl or Citric Acid) inside the hood. This converts the volatile, lipophilic free base into a water-soluble, non-volatile hydrochloride salt.

  • Step 2: Wash with water and detergent.

  • Step 3: Collect the acidic rinse in the Halogenated Organic Waste stream (due to the F/Cl content).

Emergency Response Procedures

IncidentImmediate ActionScientific Rationale
Skin Contact Flush with water for 15 mins , then wash with soap. Do NOT use alcohol/solvents.[3]Solvents increase skin permeability, driving the amine deeper into the dermis. Water dilutes and mechanically removes it.
Eye Contact Irrigate immediately (15+ mins). Hold eyelids open.Alkaline burns require prolonged irrigation to return ocular pH to neutral.
Spill (Liquid) Cover with Citric Acid or Sodium Bisulfate solid, then absorb.Neutralization converts the volatile/corrosive amine into a stable solid salt, reducing vapor pressure and contact risk.

Handling & Disposal Workflow Diagram

Handling_Workflow Storage Storage (Cool, Dry, Inert Gas) Transfer Transfer/Weighing (Fume Hood + Antistatic) Storage->Transfer Double Gloves Reaction Reaction (Closed System) Transfer->Reaction Sash Down Cleanup Decontamination (Acid Rinse First) Reaction->Cleanup 5% HCl Rinse Disposal Disposal (Halogenated Waste) Cleanup->Disposal Segregate

Caption: Step-by-step lifecycle of the chemical from storage to final disposal, emphasizing the critical acid-rinse decontamination step.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366617, 1-(3-chloro-2-fluorophenyl)ethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Retrieved from [Link]

  • University of Washington EH&S. (2024). Guidelines for Handling Amines and Halogenated Solvents. Retrieved from [Link]

Sources

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